2-Bromo-n,n-dimethylacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15089. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO/c1-6(2)4(7)3-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIOVNJLOVNTMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280011 | |
| Record name | 2-bromo-n,n-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5468-77-9 | |
| Record name | 5468-77-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15089 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-n,n-dimethylacetamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-N,N-dimethyl-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-N,N-dimethylacetamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Profile of a Key Synthetic Building Block
2-Bromo-N,N-dimethylacetamide, often abbreviated as BDMA, is a valuable building block in organic synthesis.[1] Its utility stems from the presence of a reactive carbon-bromine bond alpha to a carbonyl group, making it an effective alkylating agent.[2][3] This structural feature allows for the introduction of an acetamide moiety onto various nucleophiles, a common strategy in the synthesis of more complex organic molecules and biologically active compounds.[1] The dimethylamide group provides stability and influences the compound's solubility and reactivity profile.
This guide will explore the fundamental chemical and physical characteristics of this compound, provide detailed synthesis and purification protocols, discuss its reactivity and mechanistic pathways, and outline its applications, particularly in the realm of drug discovery and development.[1]
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate its behavior in different solvent systems, its reactivity, and the appropriate handling and storage procedures.
| Property | Value | Source(s) |
| CAS Number | 5468-77-9 | [4][5][6][7][8][9] |
| Molecular Formula | C4H8BrNO | [4][5][6][7][8][9][10] |
| Molecular Weight | 166.02 g/mol | [5][6][7][8][9][10] |
| Appearance | Solid | [9] |
| Melting Point | 72-73 °C | [6] |
| Boiling Point | 196.3 °C at 760 mmHg | [5] |
| Density | 1.395 g/cm³ | [5][7] |
| SMILES String | CN(C)C(=O)CBr | [5][7][9] |
| InChI Key | QPIOVNJLOVNTMW-UHFFFAOYSA-N | [5][9] |
These properties are critical for designing experiments, calculating stoichiometry, and ensuring safe laboratory practices.
Synthesis and Purification: A Practical Approach
The synthesis of this compound typically involves the reaction of a bromoacetyl halide with dimethylamine. A common and effective laboratory-scale synthesis is detailed below.
Synthesis Protocol: Amidation of Bromoacetyl Bromide
This protocol describes the synthesis of this compound from N,N-dimethylamine hydrochloride and bromoacetyl bromide.
Step-by-Step Methodology:
-
To a stirred solution of N,N-dimethylamine hydrochloride (2 g, 24.52 mmol) in dichloromethane (20 mL), add N,N-diisopropylethylamine (DIPEA, 12.6 mL, 73.55 mmol) sequentially under an inert atmosphere.[6][11]
-
Maintain the reaction temperature at 0 °C and add bromoacetyl bromide (9.89 g, 19.04 mmol).[6][11]
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 3 hours.[6][11]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (50 mL) and extract with dichloromethane (2 x 50 mL).[6][11]
-
Combine the organic phases, dry with anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.[6][11]
Purification Protocol: Silica Gel Chromatography
Purification of the crude product is crucial to remove unreacted starting materials and byproducts.
Step-by-Step Methodology:
-
Prepare a silica gel column using a suitable slurry packing method.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the dissolved crude product onto the prepared silica gel column.
-
Elute the column with a mixture of 30% ethyl acetate in hexane.[6][11]
-
Collect the fractions and monitor their purity by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to yield purified N,N-dimethyl-bromoacetamide.[6]
The final product can be characterized by ¹H NMR and LC-MS to confirm its identity and purity.[6][11]
Synthesis Workflow Diagram
Caption: Generalized S(_N)2 mechanism of alkylation by this compound.
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound. While a complete set of spectra is not publicly available from all sources, typical characterization data would include ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
A reported ¹H NMR spectrum in CDCl₃ shows the following characteristic peaks:
-
δ 3.86 (s, 2H): Corresponds to the two protons of the methylene group (CH₂) adjacent to the bromine atom. [6][11]* δ 3.10 (s, 3H): Represents one of the N-methyl (CH₃) groups. [6][11]* δ 2.99 (s, 3H): Represents the other N-methyl (CH₃) group. [6][11]The two distinct signals for the N-methyl groups are due to the restricted rotation around the amide C-N bond, making them chemically non-equivalent.
Safety, Handling, and Storage
As with any reactive chemical, proper safety precautions are paramount when handling this compound.
Hazard Information:
-
Hazard Statements: H302 (Harmful if swallowed). [9][12]* Precautionary Statements: P264, P270, P301 + P312, P501. [9][12]* GHS Pictograms: GHS07 (Exclamation mark). [9][12] Handling and Storage:
-
Handling: Use in a well-ventilated area, preferably under a chemical fume hood. [13][14]Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [13][14]Avoid inhalation of dust and contact with skin and eyes. [13][14]* Storage: Store in a tightly closed container in a cool, dry place. [13]It is classified as a combustible solid. [9][12] In case of exposure, follow standard first-aid procedures and seek medical attention. [13][14]A comprehensive Safety Data Sheet (SDS) should always be consulted before use.
Applications in Research and Development
This compound is a versatile reagent with a growing number of applications in both academic research and industrial drug development.
-
Organic Synthesis: It serves as a key intermediate for the synthesis of a wide variety of organic compounds. [1]* Medicinal Chemistry: It is used as a precursor for the synthesis of biologically active molecules with potential therapeutic applications. [1]Its role as an alkylating agent is particularly relevant in the design of enzyme inhibitors and covalent modifiers of proteins. [1]* Biochemical Research: It is utilized as a tool for studying enzyme inhibition and protein-protein interactions. [1]* Derivatization Agent: In a recent study, it was used as a derivatizing agent for the simultaneous quantification of reduced and oxidized aminothiols by LC-MS, highlighting its utility in analytical chemistry for redox biology research. [5]
Conclusion
This compound is a valuable and versatile chemical reagent with well-defined properties and reactivity. Its utility as an alkylating agent makes it an important tool for researchers and scientists, particularly in the fields of organic synthesis and drug development. A thorough understanding of its chemical properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory.
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- Alkyl
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An In-Depth Technical Guide to the Physical Properties of 2-Bromo-N,N-dimethylacetamide
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the core physical properties of 2-Bromo-N,N-dimethylacetamide. The information presented herein is synthesized from established chemical data sources to provide a reliable foundation for its application in experimental design, chemical synthesis, and pharmaceutical development.
Introduction
This compound, a halogenated amide, is a versatile chemical intermediate and reagent. Its utility is noted in various synthetic applications, including as a building block for more complex molecules and as a derivatizing agent for the analysis of biological aminothiols by mass spectrometry.[1] A thorough understanding of its physical properties is paramount for its safe handling, effective use in reactions, and for the purification of resulting products. This document provides a detailed examination of these properties, grounded in verifiable data.
Section 1: Core Chemical Identity
Accurate identification is the first step in any laboratory workflow. The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 5468-77-9 | [1][2][3][4] |
| Molecular Formula | C₄H₈BrNO | [1][2][4][5] |
| Molecular Weight | 166.02 g/mol | [2][4][6] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 2-Bromo-N,N-dimethyl-ethanamide, N,N-dimethyl-bromoacetamide | [1][2][7] |
| Canonical SMILES | CN(C)C(=O)CBr | [1][2] |
| InChI Key | QPIOVNJLOVNTMW-UHFFFAOYSA-N | [1][2] |
Section 2: Physical State and Thermodynamic Properties
The physical state and thermodynamic constants of a compound dictate its handling, reaction conditions, and purification strategies. Contrary to what its name might suggest, this compound is a solid at standard temperature and pressure.[4]
| Property | Value | Notes | Source(s) |
| Appearance | Solid | May appear as a brown liquid during synthesis and purification.[3][8] | [4] |
| Melting Point | 72-73 °C | Determined using toluene as the solvent.[3][7] A sharp, defined melting point is a key indicator of sample purity. | [3][7] |
| Boiling Point | 190.4 - 196.3 °C | At atmospheric pressure (760 mmHg).[1][2][7] | [1][2][7] |
| 63-65 °C | At reduced pressure (1 Torr).[3] | [3] | |
| Density | 1.395 - 1.541 g/cm³ | The range reflects values from different suppliers and may depend on the method of measurement and purity. | [1][2][3] |
Expert Insight: The Importance of Vacuum Distillation The significant drop in boiling point from ~193 °C at atmospheric pressure to ~64 °C under vacuum (1 Torr) is a critical consideration.[1][2][3][7] High temperatures can promote decomposition or unwanted side reactions. Therefore, for purification, vacuum distillation is the preferred method to isolate the compound at a lower, less destructive temperature, preserving its integrity.
Section 3: Solubility Profile
The solubility of this compound is governed by its molecular structure, which features a polar amide group. This makes it a polar compound. Based on the principle of "like dissolves like," it is expected to exhibit good solubility in polar solvents.[7] While extensive solubility data is not published, a strong inference can be drawn from its parent compound, N,N-Dimethylacetamide (DMAc). DMAc is miscible with water, ethers, esters, ketones, and aromatic compounds, but shows poor solubility in aliphatic hydrocarbons.[9][10][11] It is reasonable to expect a similar solubility profile for its brominated derivative.
Protocol for Qualitative Solubility Determination
This self-validating protocol allows a researcher to quickly screen for suitable solvents for reactions or purification.
-
Preparation : Add approximately 10-20 mg of this compound to a small test tube or vial.
-
Solvent Addition : Add the chosen solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) dropwise, starting with 0.5 mL.
-
Mixing : Agitate the mixture vigorously for 30 seconds.
-
Observation :
-
Soluble : The solid completely dissolves, yielding a clear solution.
-
Partially Soluble : Some, but not all, of the solid dissolves. The solution may appear cloudy.
-
Insoluble : The solid does not dissolve.
-
-
Heating (Optional) : If the compound is insoluble at room temperature, gently warm the mixture to assess temperature-dependent solubility, which is crucial for recrystallization procedures.
-
Documentation : Record the results for each solvent tested.
Section 4: Spectroscopic and Optical Characteristics
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following data provides a fingerprint for the identification of this compound.
| Property | Value | Source(s) |
| Refractive Index (n_D) | 1.48 - 1.5097 | [3][7] |
| ¹H NMR | (400 MHz, CDCl₃): δ 3.86 (s, 2H), 3.10 (s, 3H), 2.99 (s, 3H) | [3][8] |
| Mass Spectrometry | (M+2) peak observed at 168 m/z. Diagnostic fragment at m/z 118. | [1][3][8] |
Expert Insight: Interpreting the Spectroscopic Data
-
¹H NMR : The spectrum is characteristically simple. The singlet at 3.86 ppm corresponds to the two protons on the carbon adjacent to the bromine atom (-CH₂Br). The two distinct singlets at 3.10 and 2.99 ppm represent the two N-methyl groups (-N(CH₃)₂). Their non-equivalence is due to the restricted rotation around the amide C-N bond, a classic feature of amides.
-
Mass Spectrometry : The presence of a bromine atom is readily confirmed by the isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of similar intensity, one at the mass of the compound with ⁷⁹Br (M) and another two mass units higher (M+2). The observation of a peak at m/z 168 (M+2) confirms the presence of a single bromine atom.[3][8] The fragment at m/z 118 corresponds to the [C₄H₈NO]⁺ fragment, which can be used for sensitive detection in LC-MS applications.[1]
Workflow for Analytical Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized or procured sample of this compound, ensuring its identity and purity before use.
Caption: Logical workflow for the physical and spectroscopic characterization of this compound.
Section 5: Safety, Handling, and Storage
Proper safety protocols are non-negotiable. This compound is classified as a hazardous substance and requires careful handling.
| Safety Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2][12] |
| Signal Word | Warning | [2][12] |
| Hazard Statements | H302: Harmful if swallowed.[12] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] | [2][12] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | [2][13] |
| Storage Conditions | Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C. | [3][8] |
Expert Insight: Rationale for Storage Conditions The recommendation to store this compound under an inert, refrigerated atmosphere is based on two principles.[3][8] Firstly, the C-Br bond can be susceptible to nucleophilic substitution, and moisture from the air could potentially lead to slow hydrolysis. Secondly, lower temperatures reduce the rate of any potential degradation reactions, ensuring the long-term purity and stability of the reagent.
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2-Bromo-n,n-dimethylacetamide structure and formula
An In-depth Technical Guide to 2-Bromo-N,N-dimethylacetamide: Structure, Synthesis, and Application
Authored by: A Senior Application Scientist
Abstract
This compound is a versatile bifunctional reagent of significant interest to the chemical and pharmaceutical sciences. Its structure, featuring both a reactive α-bromo ketone and a tertiary amide, makes it a valuable electrophilic building block for the synthesis of more complex molecular architectures. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, spectroscopic signature, and synthetic protocols. Furthermore, it explores the compound's reactivity and its applications, particularly in the realm of medicinal chemistry and drug development, while adhering to stringent safety and handling standards.
Core Chemical Identity and Physicochemical Properties
This compound, systematically named this compound by IUPAC nomenclature, is a halogenated amide derivative.[1][2][3] Its fundamental role in synthetic chemistry is predicated on the electrophilic nature of the carbon atom bearing the bromine, which serves as an excellent leaving group in nucleophilic substitution reactions.
Molecular Structure and Formula
The molecular identity of this compound is unequivocally defined by its chemical formula and structure.
The structure consists of an acetyl group where one methyl proton is substituted with a bromine atom, and the amide nitrogen is disubstituted with two methyl groups.
Caption: 2D Chemical Structure of this compound.
Physicochemical Data
The physical state and properties of this compound are critical for its handling, storage, and application in various reaction conditions. While some sources describe it as a solid, it is often encountered as a colorless to light yellow liquid.[5][6] This discrepancy may be attributed to purity levels or ambient temperature relative to its melting point.
| Property | Value | Source(s) |
| Appearance | Colourless to light yellow liquid/solid | [5][6] |
| Boiling Point | 190.4 °C @ 760 mmHg | [1] |
| 63-65 °C @ 1 Torr | [6] | |
| Melting Point | 72-73 °C | [6] |
| Density | ~1.4-1.5 g/cm³ | [1][2] |
Spectroscopic Profile for Structural Verification
Structural elucidation and purity assessment are non-negotiable in research and development. A combination of spectroscopic techniques provides a definitive fingerprint for this compound. The causality behind using these methods is to ensure that the material in hand corresponds exactly to the desired structure, a self-validating step before its use in any synthesis.
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ ~3.86 (s, 2H, -CH₂Br), δ ~3.10 (s, 3H, -NCH₃), δ ~2.99 (s, 3H, -NCH₃) | The two N-methyl groups are diastereotopic due to restricted rotation around the C-N amide bond, appearing as two distinct singlets. The methylene protons adjacent to the bromine are deshielded and appear as a singlet.[6][7] |
| Mass Spec (MS) | M⁺ and M+2 peaks in ~1:1 ratio | The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) results in two molecular ion peaks of nearly equal intensity, providing definitive evidence of a single bromine atom.[6][7] |
| IR Spectroscopy | ~1650 cm⁻¹ (C=O stretch), ~1400 cm⁻¹ (C-N stretch) | These absorptions confirm the presence of the tertiary amide functional group, a core feature of the molecule's structure. |
Synthesis and Purification Protocol
The synthesis of this compound is most commonly achieved via the acylation of dimethylamine with a bromoacetyl halide. This approach is efficient and provides a direct route to the target compound.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is based on the well-established reaction between N,N-dimethylamine hydrochloride and bromoacetyl bromide.[6][7]
Materials:
-
N,N-Dimethylamine hydrochloride
-
Bromoacetyl bromide
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Water (deionized)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for elution)
Procedure:
-
Reaction Setup: To a stirred solution of N,N-dimethylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 3.0 eq). Cool the mixture to 0 °C in an ice bath.
-
Causality: Dimethylamine hydrochloride is a stable salt. The base (DIPEA) is required to generate the free dimethylamine nucleophile in situ. DCM is used as an inert solvent. The reaction is cooled to control the initial exothermic acylation.
-
-
Acylation: Slowly add bromoacetyl bromide (1.0 eq) to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to gradually warm to room temperature and stir for 3-4 hours.
-
Causality: Slow addition of the highly reactive acyl bromide prevents side reactions and ensures controlled temperature. Stirring at room temperature allows the reaction to proceed to completion.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Self-Validation: TLC confirms the consumption of starting materials and the formation of the product before proceeding to workup, preventing wasted effort on an incomplete reaction.
-
-
Workup: Upon completion, dilute the reaction mixture with water. Transfer the mixture to a separatory funnel and extract with DCM (2x). Combine the organic layers.
-
Causality: The aqueous wash removes water-soluble components, including DIPEA hydrobromide salt and any unreacted dimethylamine hydrochloride.
-
-
Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Causality: Removing residual water with a drying agent is crucial before solvent evaporation to prevent potential hydrolysis of the product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system, such as 30% ethyl acetate in hexane, to afford the pure this compound.[6][7]
-
Self-Validation: Column chromatography separates the desired product from non-polar impurities and residual starting materials, ensuring high purity for subsequent applications.
-
Reactivity and Applications in Drug Development
The utility of this compound stems from its predictable reactivity. The α-carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it an effective alkylating agent for a wide range of nucleophiles, including amines, thiols, and carbanions.
This reactivity profile makes it a valuable reagent in several areas of research and development:
-
Synthetic Building Block: It serves as a key intermediate for introducing the N,N-dimethylacetamido moiety into molecules, a common structural motif in pharmaceuticals.[8]
-
Medicinal Chemistry: The compound is investigated for its role in drug discovery. Its ability to alkylate biological nucleophiles, such as cysteine residues in proteins, makes it a tool for enzyme inhibition and protein modification studies.[2][8]
-
Analytical Chemistry: In a notable application, it has been used in a double derivatization strategy for the simultaneous quantification of reduced and oxidized aminothiols by LC-MS, highlighting its utility in redox biology research.[2]
Safety and Handling
Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical and must be handled with appropriate precautions.
| Hazard Category | GHS Information | Handling Protocol |
| Acute Toxicity | Pictogram: GHS07 (Exclamation Mark)[1] Signal Word: Warning[1] Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][9] | Handle only in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. |
| Storage | Store under an inert gas (nitrogen or argon) at 2-8°C.[6] | Keep the container tightly sealed in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases. |
Conclusion
This compound is a foundational reagent whose value is defined by its precise molecular structure and predictable reactivity. A thorough understanding of its properties, validated by spectroscopic analysis, is paramount for its successful application. The synthetic protocols, when executed with an understanding of the underlying chemical principles, provide reliable access to this important compound. For researchers in organic synthesis and drug development, this compound remains an indispensable tool for constructing complex molecules and probing biological systems.
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An In-depth Technical Guide to 2-Bromo-N,N-dimethylacetamide (CAS 5468-77-9): A Versatile Reagent in Synthesis and Chemical Biology
This guide provides an in-depth technical examination of 2-Bromo-N,N-dimethylacetamide (BDMA), a versatile bifunctional reagent. With the CAS Number 5468-77-9, this compound serves as a critical building block in advanced organic synthesis and as a powerful tool in medicinal chemistry and proteomics.[1][2] We will move beyond simple data recitation to explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and highlight its strategic applications in drug discovery and material science.
Core Physicochemical & Structural Characteristics
This compound is a solid at room temperature, characterized by the presence of a reactive carbon-bromine bond alpha to an amide carbonyl.[3] This arrangement dictates its primary function as an electrophile in substitution reactions. The N,N-dimethylamide moiety imparts significant polarity and influences the compound's solubility and electronic properties, distinguishing it from other alpha-bromo amides or esters.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5468-77-9 | [1][4][5] |
| Molecular Formula | C₄H₈BrNO | [1][4][6] |
| Molecular Weight | 166.02 g/mol | [1][3] |
| Appearance | Solid | |
| Melting Point | 72-73 °C | [3] |
| Boiling Point | 196.3 °C at 760 mmHg | [6] |
| Density | 1.395 g/cm³ | [6] |
| InChI Key | QPIOVNJLOVNTMW-UHFFFAOYSA-N | [6] |
| Canonical SMILES | CN(C)C(=O)CBr | [6] |
Synthesis & Purification: A Validated Laboratory Protocol
The synthesis of BDMA is most commonly achieved by the direct bromination of N,N-dimethylacetamide or through the acylation of dimethylamine with a bromoacetyl halide.[2][3] The latter approach offers excellent control and is readily adaptable for laboratory scales.
Experimental Protocol: Synthesis via Acylation
This protocol describes the synthesis of BDMA from N,N-dimethylamine hydrochloride and bromoacetyl bromide, a robust method for producing high-purity material.
Objective: To synthesize this compound with a target yield of over 40%.
Materials:
-
N,N-dimethylamine hydrochloride (1.0 eq)
-
Bromoacetyl bromide (0.78 eq)
-
N,N-diisopropylethylamine (DIPEA) (3.0 eq)
-
Dichloromethane (DCM)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexane mixture (30:70 v/v)
Procedure:
-
Reaction Setup: To a stirred solution of N,N-dimethylamine hydrochloride (2 g, 24.52 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon or Nitrogen), add N,N-diisopropylethylamine (12.6 mL, 73.55 mmol).[3]
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add bromoacetyl bromide (9.89 g, 19.04 mmol) dropwise to the solution, ensuring the temperature is maintained at 0 °C.[3]
-
Causality Insight: The addition of DIPEA, a non-nucleophilic base, is crucial to neutralize the HCl salt of dimethylamine, liberating the free amine for acylation. It also scavenges the HBr byproduct generated during the reaction. Performing the addition at 0 °C mitigates the exothermic nature of the reaction and minimizes potential side reactions.
-
-
Reaction Progression: After the addition is complete, allow the mixture to gradually warm to room temperature and stir for 3 hours.[3] Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with water (50 mL). Transfer the mixture to a separatory funnel and extract the organic layer. Re-extract the aqueous layer with dichloromethane (2 x 50 mL).[3]
-
Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[3]
-
Purification: Purify the crude product by silica gel column chromatography using a 30% ethyl acetate in hexane eluent system to afford the pure N,N-dimethyl-bromoacetamide.[3][7] A typical yield for this procedure is approximately 42%.[3][7]
Caption: Workflow for the synthesis and purification of BDMA.
Core Reactivity: The Electrophilic Workhorse
BDMA's synthetic utility is dominated by its behavior as an alkylating agent. The electron-withdrawing amide group polarizes the adjacent C-Br bond, making the α-carbon highly susceptible to nucleophilic attack, while the bromide ion serves as an excellent leaving group.
Caption: Generalized Sₙ2 reaction mechanism of BDMA with a nucleophile.
This reactivity makes it an ideal substrate for forming C-N, C-S, C-O, and C-C bonds, reacting readily with amines, thiols, alcohols, and carbanions (e.g., enolates), respectively.[2]
Strategic Applications in Research & Development
The unique combination of a reactive site and a stable amide group makes BDMA a valuable tool for chemists.
A. Advanced Synthetic Intermediate
BDMA is pivotal in constructing complex heterocyclic systems. A notable example is its use in the photoredox-catalyzed synthesis of 6-quaternary alkylated phenanthridines. In this cascade reaction, a radical derived from BDMA adds to an N-arylacrylamide, initiating a sequence of cyclization and aromatic substitution.[6]
Protocol Highlight: Synthesis of Phenanthridines
-
Reaction: N-Arylacrylamide (0.2 mmol), BDMA (0.6 mmol), fac-Ir(ppy)₃ (2 mol%), and Na₂CO₃ (0.4 mmol) are dissolved in a 1:1 mixture of DMSO and acetonitrile (2 mL).[6]
-
Conditions: The mixture is stirred under an argon atmosphere and irradiated with a 5W blue LED for 32 hours.[6]
-
Significance: This method demonstrates the utility of BDMA in modern synthetic chemistry, where radical-mediated processes enable the efficient construction of complex scaffolds, achieving moderate to good yields (72-80%).[6]
B. Tool for Chemical Biology and Proteomics
The electrophilic nature of BDMA allows it to function as a covalent modifier of biological macromolecules. It can selectively react with nucleophilic amino acid residues in proteins, such as cysteine, making it a useful tool for enzyme inhibition and protein interaction studies.[2]
A key application is in the quantitative analysis of biological aminothiols (BATs) like cysteine and glutathione.[6] BDMA is used as a derivatizing agent in a double derivatization strategy for LC-MS analysis. It exclusively alkylates the reduced thiol forms of BATs, generating a characteristic fragment ion (m/z 118) that allows for highly sensitive and accurate quantification.[6] This methodology has been successfully applied to study redox dynamics in cancer cells and differentiate between healthy and cancerous tissues.[6]
Caption: Key application pathways for this compound.
Analytical Characterization
The identity and purity of synthesized BDMA are typically confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is simple and diagnostic. Expected chemical shifts are approximately δ 3.86 (s, 2H, -CH₂Br), δ 3.10 (s, 3H, -NCH₃), and δ 2.99 (s, 3H, -NCH₃).[3][7] The two distinct singlets for the N-methyl groups are due to hindered rotation around the amide C-N bond.
-
LC-MS: Liquid chromatography-mass spectrometry can confirm the molecular weight. The expected [M+H]⁺ ion for the two major bromine isotopes would be at m/z 166 and 168.[3]
Safety, Handling, and Storage
As a reactive alkylating agent, BDMA must be handled with appropriate care.
-
Hazard Classification: It is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). The GHS pictogram is GHS07 (Exclamation mark).
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust and prevent contact with skin and eyes.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid:
Conclusion
This compound is more than a simple chemical; it is a strategic enabler for innovation in both synthetic chemistry and the life sciences. Its well-defined reactivity, governed by the electrophilic α-carbon, provides a reliable platform for constructing complex molecules and probing biological systems. By understanding its synthesis, mechanistic behavior, and safe handling, researchers can fully leverage the power of this versatile reagent to advance their scientific objectives.
References
- This compound | CAS 5468-77-9 | C4H8NBrO | AMERICAN ELEMENTS ®. URL: https://www.americanelements.com/2-bromo-n-n-dimethylacetamide-5468-77-9
- CAS 5468-77-9 this compound - Alfa Chemistry. URL: https://www.alfa-chemistry.com/cas_5468-77-9.htm
- This compound | CAS 5468-77-9 | SCBT - Santa Cruz Biotechnology. URL: https://www.scbt.com/p/2-bromo-n-n-dimethylacetamide-5468-77-9
- This compound - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023710
- This compound - Synquest Labs. URL: https://www.synquestlabs.com/product/4148-9-08/2-Bromo-N,N-dimethylacetamide.html
- Buy this compound | 5468-77-9 - Smolecule. URL: https://www.smolecule.com/cas-5468-77-9-2-bromo-n-n-dimethylacetamide.html
- This compound CAS#: 5468-77-9 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42531602.htm
- This compound - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/CH/de/product/aldrich/cds023710
- This compound | C4H8BrNO | CID 225544 - PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/225544
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- SAFETY DATA SHEET - Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC384440050
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Synthesis of 2-Bromo-N,N-dimethylacetamide
Foreword: this compound is a versatile bifunctional molecule, serving as a crucial building block in the synthesis of a wide array of pharmaceuticals and complex organic structures. Its utility stems from the presence of both an electrophilic carbon adjacent to the bromine atom and a stable amide functional group, allowing for sequential and selective chemical modifications. This guide provides a comprehensive overview of its synthesis, focusing on practical, field-proven methodologies, mechanistic insights, and critical safety considerations for researchers and drug development professionals.
Strategic Overview: Selecting the Synthetic Pathway
The synthesis of amides is a cornerstone of organic chemistry.[] For a target like this compound, the most direct and industrially favored approach is the acylation of a secondary amine with an activated acyl species.[2][3] This guide will focus on the Schotten-Baumann-type reaction between 2-bromoacetyl bromide and dimethylamine, a robust and high-yielding method.[] We will explore the causality behind the choice of reagents, solvents, and reaction conditions, providing a framework for logical protocol development and optimization.
An alternative pathway, starting from the less reactive bromoacetic acid, will also be discussed to highlight the principles of carboxylic acid activation, a common challenge in amide synthesis.[2]
Primary Synthesis Route: Acylation of Dimethylamine with 2-Bromoacetyl Bromide
This method represents the most efficient pathway due to the high electrophilicity of the acyl bromide. The reaction involves a nucleophilic acyl substitution where dimethylamine attacks the carbonyl carbon of 2-bromoacetyl bromide.[4]
Underlying Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a well-established two-step mechanism.[4] First, the lone pair of electrons on the nitrogen atom of dimethylamine performs a nucleophilic attack on the carbonyl carbon of the acyl bromide. This forms a transient tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed, leading to the expulsion of the bromide ion, which is an excellent leaving group.[3][4] An additional equivalent of a base is required to neutralize the hydrogen bromide (HBr) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4]
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures.[5] The use of N,N-dimethylamine hydrochloride in conjunction with a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is a strategic choice. The hydrochloride salt is a stable, easy-to-handle solid, and DIPEA effectively scavenges the generated HCl/HBr without competing in the primary nucleophilic attack.
Experimental Workflow Diagram
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of N,N-dimethylamine hydrochloride (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of starting amine) under an inert atmosphere (e.g., Nitrogen or Argon), add N,N-diisopropylethylamine (DIPEA, 3.0 eq).[5] Cool the resulting slurry to 0 °C using an ice bath.
-
Causality: Performing the reaction at 0°C controls the initial exothermic reaction between the acyl bromide and the amine, preventing side reactions and degradation.[] An inert atmosphere is crucial as 2-bromoacetyl bromide is moisture-sensitive.[6]
-
-
Reagent Addition: Add 2-bromoacetyl bromide (0.8 eq, relative to the amine hydrochloride) dropwise to the cold, stirred mixture.[5] Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 3 hours.[5] Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water. Transfer the mixture to a separatory funnel and extract with dichloromethane (2x).[5]
-
Isolation: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[5]
Quantitative Data & Purification
Table 1: Reaction Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Dimethylamine HCl | 1.0 eq | Stable, solid source of dimethylamine. |
| 2-Bromoacetyl Bromide | 0.8 - 1.2 eq | The primary electrophile; stoichiometry can be adjusted for optimization.[2] |
| DIPEA | 3.0 eq | Non-nucleophilic base to neutralize HCl from the salt and HBr from the reaction.[5] |
| Solvent | Dichloromethane | Aprotic solvent that solubilizes reactants without participating in the reaction.[2] |
| Temperature | 0 °C to RT | Controls exothermicity and ensures a smooth reaction.[][5] |
| Reaction Time | 3 hours | Typically sufficient for completion as monitored by TLC.[5] |
Purification: The crude product, often a brown liquid, requires purification.[5] Silica gel column chromatography is highly effective.
-
Eluent System: A mixture of ethyl acetate and hexane (e.g., 30% ethyl acetate in hexane) is a common choice.[5]
-
Yield: Reported yields after purification are typically in the range of 40-50%.[5]
Alternative Synthesis Route: Activation of Bromoacetic Acid
Directly reacting a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[2] Therefore, the carboxylic acid must first be "activated." A common laboratory method is the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3]
Two-Step Process:
-
Formation of Bromoacetyl Chloride: Bromoacetic acid is reacted with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to produce bromoacetyl chloride.
-
Amidation: The in-situ generated or isolated bromoacetyl chloride is then reacted with dimethylamine under similar conditions as described in Section 2.
While this method avoids the direct handling of the highly reactive 2-bromoacetyl bromide, it introduces an extra synthetic step and requires careful handling of thionyl chloride.
Product Characterization
Confirming the identity and purity of the final product is paramount.
Table 2: Physical and Spectroscopic Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄H₈BrNO | [7] |
| Molecular Weight | 166.02 g/mol | [8] |
| Appearance | Brown liquid | [5] |
| Boiling Point | 196.3 °C at 760 mmHg | [9] |
| Density | 1.395 g/cm³ | [9] |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.86 (s, 2H, -CH₂Br) | [5] |
| δ 3.10 (s, 3H, -N(CH₃)₂) | [5] |
| | δ 2.99 (s, 3H, -N(CH₃)₂) |[5] |
-
Insight: The two distinct singlets for the N-methyl protons in the ¹H NMR spectrum are due to restricted rotation around the amide C-N bond, a characteristic feature of amides.
Critical Safety Considerations
The primary synthesis route involves highly hazardous materials. Strict adherence to safety protocols is non-negotiable.
-
2-Bromoacetyl Bromide:
-
Hazards: Highly corrosive, causing severe skin burns and eye damage.[10][11] It is a lachrymator (induces tears) and reacts violently with water, releasing toxic and corrosive HBr gas.[11][12][13]
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[6][10][13] Ensure all glassware is scrupulously dry.
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] For eye contact, rinse cautiously with water for several minutes.[12] In all cases of exposure, seek immediate medical attention.[10][12]
-
-
Dichloromethane (DCM): Suspected carcinogen and volatile solvent. All handling should be performed in a fume hood.
-
N,N-Diisopropylethylamine (DIPEA): Corrosive and flammable. Avoid inhalation and skin contact.
Conclusion
The synthesis of this compound via the acylation of dimethylamine with 2-bromoacetyl bromide is a reliable and efficient method. Success hinges on a clear understanding of the underlying nucleophilic acyl substitution mechanism, careful control of reaction conditions to manage exothermicity, and stringent adherence to safety protocols due to the hazardous nature of the starting materials. The detailed protocol and purification strategy provided herein offer a solid foundation for researchers to produce this valuable synthetic intermediate with high purity.
References
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- BROMOACETYL BROMIDE - Safety D
- Acid Halides to Amides: Aminolysis. JoVE. [Link]
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2-Bromo-n,n-dimethylacetamide mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 2-Bromo-N,N-dimethylacetamide
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
This compound is a reactive α-haloacetamide compound utilized primarily as a research tool in biochemistry and medicinal chemistry. Its mechanism of action is rooted in its potent electrophilic nature, enabling it to function as an alkylating agent that forms covalent bonds with nucleophilic residues on biological macromolecules. This guide provides an in-depth exploration of this mechanism, detailing the chemical basis of its reactivity, the primary molecular targets, and the downstream functional consequences. Furthermore, it offers field-proven experimental protocols for researchers to investigate and characterize the activity of this and similar covalent modifiers, contextualizes its action within broader cell biology, and discusses associated toxicological considerations.
Part 1: The Foundational Mechanism - Irreversible Covalent Alkylation
The biological activity of this compound (BrDMA) is a direct consequence of its chemical structure. As an α-haloacetamide, it belongs to a class of compounds known as alkylating agents.[1] The core of its reactivity lies in the carbon-bromine (C-Br) bond. The high electronegativity of the adjacent carbonyl group and the bromine atom itself renders the α-carbon electron-deficient (electrophilic). Bromide is an excellent leaving group, facilitating a nucleophilic substitution reaction (SN2) when the molecule encounters a suitable nucleophile.
In a biological context, the most prominent nucleophiles are specific amino acid side chains within proteins.[2] While several residues can be targeted, the thiol (sulfhydryl) group of cysteine is by far the most reactive and common target for α-haloacetamides like BrDMA and its well-studied analogue, iodoacetamide.[3][4] The sulfur atom in a deprotonated thiolate state (S⁻) is a potent nucleophile that readily attacks the electrophilic α-carbon of BrDMA, displacing the bromide ion and forming a stable, irreversible thioether bond.[4]
This covalent modification, or alkylation, permanently alters the protein's structure. If the modified cysteine residue is located within an enzyme's active site or is critical for maintaining the protein's tertiary structure, this alkylation event typically results in a complete and irreversible loss of function.[5][6]
Other amino acid residues with nucleophilic side chains can also be targets, though generally requiring higher concentrations or longer exposure times. These include the imidazole ring of histidine, the thioether of methionine, and the ε-amino group of lysine.[2][7] However, the pronounced nucleophilicity of cysteine thiols makes them the kinetically preferred target.
Figure 1: Mechanism of cysteine alkylation by this compound via an SN2 reaction.
Part 2: Experimental Validation and Target Identification
Synthesizing technical knowledge with practical application is paramount. To rigorously characterize the mechanism of an irreversible inhibitor like BrDMA, a multi-faceted approach is required. The following protocols represent a logical, self-validating workflow from confirming the mode of inhibition to identifying specific protein targets.
Protocol 1: Characterizing Irreversible Enzyme Inhibition
Causality: Before searching for targets, it is essential to confirm that the compound acts as an irreversible inhibitor. Unlike reversible inhibitors, whose effects can be overcome by dilution or substrate competition, irreversible inhibitors display a time-dependent and permanent loss of enzyme activity.[8][9] This protocol is designed to differentiate between these modes of action.
Methodology:
-
Enzyme and Substrate Selection: Choose a model enzyme known to be sensitive to alkylating agents, such as a cysteine protease (e.g., papain) or a deubiquitinase (DUB).[3][5] Use a corresponding chromogenic or fluorogenic substrate for kinetic measurements.
-
Time-Dependency Assay:
-
Prepare multiple reactions containing the enzyme in a suitable buffer.
-
Initiate the reactions by adding BrDMA (at a fixed concentration, e.g., 10 µM) or vehicle control (e.g., DMSO).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture and add it to a solution containing the substrate.
-
Immediately measure the initial reaction velocity (rate of product formation) using a spectrophotometer or plate reader.
-
Expected Result: For an irreversible inhibitor, the enzyme's activity will decrease over the pre-incubation time with BrDMA.
-
-
Dialysis/Dilution Challenge:
-
Incubate the target enzyme with a high concentration of BrDMA (e.g., 10x the IC₅₀) for 1 hour to allow for covalent modification.
-
As a control, incubate the enzyme with a known reversible inhibitor.
-
Subject both samples to extensive dialysis or rapid dilution (e.g., 100-fold) to remove unbound inhibitor.
-
Measure the remaining enzyme activity.
-
Expected Result: The activity of the BrDMA-treated enzyme will not be restored, whereas the activity of the reversibly-inhibited enzyme will recover.[10] This demonstrates a permanent modification.
-
-
Data Analysis: Plot the percentage of remaining enzyme activity against the pre-incubation time. For a covalent inhibitor, this will yield a curve showing a time-dependent decrease in activity. The potency of such inhibitors is often characterized by the rate constant of inactivation (kinact) and the inhibitor concentration that yields half-maximal inactivation rate (KI).
Protocol 2: Proteome-Wide Target Identification via Chemoproteomics
Causality: The inherent reactivity of alkylating agents means they can have multiple targets within a cell, leading to off-target effects and toxicity.[11] Identifying the full spectrum of protein targets is crucial for drug development. Chemoproteomic methods leverage mass spectrometry to map these small molecule-protein interactions directly in a complex biological system.[12][13] The following protocol outlines a competitive profiling approach.
Methodology:
-
Cell Culture and Lysis: Grow the cells of interest (e.g., a cancer cell line) to confluence. Lyse the cells under native conditions to create a whole-proteome lysate.
-
Competitive Incubation:
-
Aliquot the cell lysate into several tubes.
-
Treat the lysates with increasing concentrations of BrDMA (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO). Incubate for a set time (e.g., 1 hour) to allow BrDMA to bind to its targets.
-
Following this, add a broad-spectrum cysteine-reactive probe that is tagged with biotin (e.g., iodoacetamide-biotin). This probe will label all accessible cysteine residues that were not already blocked by BrDMA.
-
-
Enrichment of Labeled Proteins:
-
Use streptavidin-coated beads to capture all biotin-tagged proteins from the lysates.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Perform an on-bead tryptic digest to cleave the captured proteins into peptides.
-
Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
-
-
Data Analysis and Target Deconvolution:
-
Quantify the abundance of each identified protein across the different BrDMA concentration gradients.
-
Expected Result: Proteins that are true targets of BrDMA will show a dose-dependent decrease in their abundance in the pulldown. This is because BrDMA, by binding to the target's cysteine(s), prevents the biotin probe from binding, thus leading to the protein's depletion from the streptavidin pulldown.[15] This method allows for the identification and relative quantification of hundreds to thousands of potential targets.
-
Figure 2: A competitive chemoproteomics workflow for identifying protein targets of covalent inhibitors.
Part 3: Cellular Consequences and Toxicological Profile
The mechanism of covalent alkylation is not just a biochemical curiosity; it has profound biological and toxicological implications.
Downstream Cellular Effects: The indiscriminate nature of highly reactive alkylating agents means their effects are pleiotropic. The functional outcome depends entirely on which proteins are modified.
-
Enzyme Inactivation: As described, direct alkylation of an active-site cysteine can abolish an enzyme's catalytic function. This is the basis for the action of many covalent drugs targeting kinases and proteases.[11]
-
Disruption of Redox Signaling: Cysteine residues are central to cellular redox homeostasis. Unwanted alkylation can disrupt the function of key antioxidant proteins like glutathione and thioredoxin, potentially leading to oxidative stress.[16]
-
Inhibition of DNA Repair and Replication: While BrDMA primarily targets proteins, alkylating agents as a class are known for their ability to modify DNA, which is a primary mechanism for many chemotherapy drugs.[17][18] This can lead to cytotoxicity, especially in rapidly dividing cells.[18]
Toxicological Considerations: The properties that make BrDMA a useful biochemical tool also underpin its toxicity. As with all alkylating agents, there is a significant potential for toxicity that must be considered in any application.
| Potential Toxicity | Mechanism |
| Hepatotoxicity | The parent compound, N,N-dimethylacetamide, is a known hepatotoxin.[19] Metabolism, likely via cytochrome P450 enzymes, can generate reactive intermediates that damage liver cells. |
| Myelosuppression | Alkylating agents are often toxic to rapidly proliferating cells, such as those in the bone marrow, leading to suppression of granulocytes and platelets.[17][20] |
| Gastrointestinal Toxicity | Damage to the proliferating cells of the intestinal mucosa can cause nausea, vomiting, and diarrhea.[17] |
| Mutagenicity/Carcinogenicity | By covalently modifying cellular macromolecules, including DNA, alkylating agents have the potential to be mutagenic and, with chronic exposure, carcinogenic.[19] |
Conclusion and Future Directions
This compound acts through a clear and potent mechanism: the irreversible covalent alkylation of nucleophilic amino acid residues, with a strong preference for cysteine. This action results in the permanent inactivation of target proteins, a mechanism that can be powerfully harnessed for biochemical probing but also carries significant toxicological risks. The experimental frameworks provided herein offer robust methods for characterizing its inhibitory profile and identifying its cellular targets.
Future research may focus on leveraging the α-haloacetamide scaffold to design more selective inhibitors. By modifying the N,N-dimethylacetamide portion of the molecule to increase non-covalent binding affinity for a specific protein's active site, it may be possible to create targeted covalent inhibitors with improved therapeutic windows and reduced off-target effects.
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Introduction: The Versatile Electrophile in Modern Synthesis
An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
This compound, a seemingly unassuming haloamide, is a cornerstone reagent in the toolkit of synthetic and medicinal chemists. Its strategic combination of an electrophilic carbon center, an amide functionality, and a good leaving group in the form of bromide bestows upon it a rich and predictable reactivity profile. This guide provides an in-depth exploration of the core reactivity of this compound, moving beyond a mere catalog of reactions to elucidate the underlying principles that govern its synthetic utility. From its role in the intricate art of drug discovery to its application in the nuanced field of proteomics, we will dissect the causality behind its reactivity and provide practical, field-proven insights for its effective application.
Physicochemical Properties at a Glance
A solid understanding of a reagent's physical and chemical properties is paramount to its successful application and safe handling. Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 5468-77-9 | |
| Molecular Formula | C₄H₈BrNO | |
| Molecular Weight | 166.02 g/mol | |
| Appearance | Typically a solid or liquid | [1] |
| Solubility | Miscible with water and many organic solvents | [2] |
Synthesis of this compound: Crafting the Workhorse
The most prevalent synthetic strategies for this compound involve the bromination of N,N-dimethylacetamide or the acylation of dimethylamine with a bromoacetyl halide. The choice of method often hinges on the desired scale, available starting materials, and safety considerations.[3]
Comparative Overview of Synthetic Routes
| Synthesis Method | Starting Materials | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Acylation of Dimethylamine | Dimethylamine hydrochloride, Bromoacetyl bromide | N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM) | 0 °C to room temperature | Direct and relatively high yielding.[1] | Bromoacetyl bromide is highly corrosive and lachrymatory. |
| Bromination of N,N-dimethylacetamide | N,N-dimethylacetamide | Bromine (Br₂) | Acetic acid or sulfuric acid catalyst | Utilizes a readily available starting material.[4] | Requires careful control of bromination to avoid over-bromination. |
Detailed Experimental Protocol: Acylation of Dimethylamine Hydrochloride
This protocol provides a robust and reproducible method for the laboratory-scale synthesis of this compound.[1]
Materials:
-
Dimethylamine hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Bromoacetyl bromide
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of dimethylamine hydrochloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA) (3.0 eq) sequentially while maintaining the reaction temperature at 0 °C with an ice bath.
-
Slowly add bromoacetyl bromide (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with DCM (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.
Core Reactivity Profile: The Electrophilic Heart of the Molecule
The reactivity of this compound is dominated by the electrophilic nature of the α-carbon (the carbon atom bonded to the bromine). The electron-withdrawing inductive effect of both the bromine atom and the adjacent carbonyl group renders this carbon highly susceptible to attack by nucleophiles.
Nucleophilic Substitution (SN2) Reactions: The Primary Reaction Pathway
The cornerstone of this compound's utility lies in its propensity to undergo nucleophilic substitution reactions, primarily through an SN2 mechanism.[5][6] In this concerted process, the nucleophile attacks the electrophilic α-carbon, leading to the simultaneous displacement of the bromide leaving group.
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solubility of 2-Bromo-n,n-dimethylacetamide in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Bromo-N,N-dimethylacetamide in Organic Solvents
Executive Summary
This guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 5468-77-9), a key reagent in synthetic chemistry and drug development. While specific quantitative solubility data is not widely published, this document leverages first-principles chemical theory and comparative analysis with its parent compound, N,N-dimethylacetamide (DMAc), to provide a robust predictive framework. We explore the underlying intermolecular forces governing its solubility, present a predicted solubility profile across common organic solvent classes, and provide a detailed, field-tested experimental protocol for researchers to determine precise solubility values. This guide is intended for scientists and professionals who require a deep, practical understanding of this compound's behavior in solution.
Introduction
Chemical Identity and Properties
This compound is an alpha-halogenated tertiary amide. Its structure features a polar amide functional group, which dictates many of its physical and chemical properties. The presence of the bromine atom further increases its molecular weight and polarity compared to its parent compound.
Key Physical Properties:
-
CAS Number: 5468-77-9[1]
-
Molecular Formula: C₄H₈BrNO[2]
-
Molecular Weight: 166.02 g/mol
-
Appearance: Solid[1]
-
Melting Point: 72-73 °C[3]
-
Boiling Point: 196.3 °C at 760 mmHg[2]
Significance in Chemical Synthesis
The utility of this compound as an alkylating agent and synthetic building block is well-established.[2] Its application in reactions, such as the photoredox synthesis of phenanthridines, requires precise control over its concentration in solution.[2] Therefore, a thorough understanding of its solubility is not merely academic; it is a critical parameter for reaction optimization, purification, and formulation, directly impacting yield, purity, and reproducibility.
Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[4] For this compound, three primary forces are at play.
Molecular Structure and Intermolecular Forces
This compound is a polar, aprotic molecule. Its key structural features are:
-
A Tertiary Amide Group: The nitrogen atom is bonded to the carbonyl carbon and two methyl groups, meaning it lacks a hydrogen atom directly attached to the nitrogen. Consequently, it cannot act as a hydrogen bond donor .[5]
-
A Polar Carbonyl Group (C=O): The significant difference in electronegativity between carbon and oxygen creates a strong dipole moment. The oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor .[6]
-
An Alpha-Bromo Substituent: The C-Br bond adds to the overall polarity and molecular weight of the compound.
The dominant intermolecular forces are:
-
Dipole-Dipole Interactions: These are strong attractive forces between the positive end of one polar molecule and the negative end of another. This is the primary interaction mechanism in polar aprotic solvents.[5]
-
London Dispersion Forces: Present in all molecules, these forces increase with molecular size and surface area.
-
Hydrogen Bond Acceptance: The carbonyl oxygen can accept hydrogen bonds from protic solvents like alcohols or water.
Caption: Key intermolecular forces of this compound.
Predictive Analysis Using N,N-Dimethylacetamide (DMAc)
The non-brominated parent compound, N,N-dimethylacetamide (DMAc), is a high-boiling, polar aprotic solvent. It is known to be miscible with water and most other organic solvents, with the notable exception of poor solubility in aliphatic hydrocarbons like hexane.[7] We can confidently predict that this compound will follow a similar pattern. The addition of the bromine atom increases both polarity and molecular weight, which would generally favor solubility in polar solvents while further decreasing it in nonpolar aliphatic solvents.
Predicted Solubility Profile
Based on the theoretical framework and comparative analysis, the following table summarizes the predicted solubility of this compound. These predictions should be confirmed experimentally using the protocol outlined in Section 5.0.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High / Miscible | "Like dissolves like"; strong dipole-dipole interactions. Used as a reaction solvent.[2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High / Miscible | Structurally very similar to the solute and DMAc. Strong dipole-dipole interactions. |
| Acetonitrile | Polar Aprotic | High / Miscible | Polar aprotic nature aligns well. Used as a reaction solvent.[2] |
| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions. |
| Methanol, Ethanol | Polar Protic | High | Solute can accept hydrogen bonds from the solvent's hydroxyl group. |
| Dichloromethane (DCM) | Moderately Polar | Good | Effective at dissolving moderately polar organic compounds. |
| Tetrahydrofuran (THF) | Moderately Polar | Good | Polar ether that can engage in dipole-dipole interactions. |
| Ethyl Acetate (EtOAc) | Moderately Polar | Moderate | Often used in combination with hexane for chromatography, implying moderate solubility.[3] |
| Toluene | Nonpolar Aromatic | Low to Moderate | The compound's melting point has been determined in toluene, suggesting some solubility.[3] |
| Hexane, Heptane | Nonpolar Aliphatic | Very Low | Aligns with the known poor solubility of DMAc in aliphatic hydrocarbons.[7] Used as an anti-solvent for purification.[3] |
Experimental Protocol for Solubility Determination
To move from prediction to quantitative data, the isothermal equilibrium method (often called the "shake-flask" method) is the gold standard.[4] It measures the thermodynamic equilibrium solubility of a compound at a given temperature.
Principle of the Method
An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to allow the solution to reach saturation. Once equilibrium is established, the undissolved solid is removed, and the concentration of the solute in the saturated supernatant is measured analytically.
Experimental Workflow
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Step-by-Step Methodology
-
Preparation: To a series of 4 mL glass vials, add approximately 10-20 mg of this compound. Causality: Using a significant excess of solid ensures that the final solution will be saturated.
-
Solvent Addition: Accurately pipette 2.0 mL of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C). Agitate the vials for at least 24 hours. Causality: Extended agitation is critical to ensure the system reaches true thermodynamic equilibrium, avoiding underestimated solubility values from kinetically trapped states.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Filtration: Carefully draw the supernatant into a syringe. Attach a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter. Discard the first 0.2 mL of filtrate to saturate the filter material and then collect the clear, particle-free filtrate into a clean HPLC vial. Trustworthiness: This step is a self-validating control; filtering is essential to prevent undissolved microparticles from artificially inflating the measured concentration.
-
Dilution: Based on the predicted solubility, perform an appropriate serial dilution of the filtrate with the mobile phase to bring the concentration within the linear range of the analytical calibration curve.
-
Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Calculate the concentration of the original saturated solution by reference to a standard curve prepared from known concentrations of this compound.
Safety and Handling Considerations
As a Senior Application Scientist, safety is paramount. All work with this compound must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazard Identification: this compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). The parent compound, DMAc, is associated with reproductive toxicity and causes serious eye irritation.[8][9] It is prudent to handle the brominated analog with similar precautions.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is a polar organic solid whose solubility is dictated by strong dipole-dipole interactions and its ability to act as a hydrogen bond acceptor. It is predicted to be highly soluble in polar aprotic (DMSO, Acetonitrile) and polar protic (Methanol, Ethanol) solvents, with moderate solubility in solvents like DCM and ethyl acetate, and very poor solubility in nonpolar aliphatic hydrocarbons such as hexane. This guide provides the theoretical foundation for these predictions and a robust experimental protocol to empower researchers to determine precise quantitative values, enabling more effective and reproducible chemical synthesis and development.
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2-Bromo-n,n-dimethylacetamide safety data sheet (SDS) information
An In-Depth Technical Guide to the Safe Handling of 2-Bromo-n,n-dimethylacetamide
For researchers, scientists, and drug development professionals, the introduction of novel reagents into a workflow is a constant. Among these is this compound, a valuable building block in organic synthesis. However, its utility is matched by its potential hazards. A thorough understanding of its safety profile is not merely a regulatory formality but a cornerstone of responsible and successful research. This guide provides a technical overview of the safety data for this compound (CAS No. 5468-77-9), offering field-proven insights into its safe handling, storage, and emergency management.
Section 1: Core Chemical Identity and Physical Properties
A precise understanding of a chemical's identity and physical properties is the foundation of a robust safety assessment. These details inform storage conditions, handling techniques, and appropriate emergency responses.
| Property | Value | Source |
| CAS Number | 5468-77-9 | [1] |
| Molecular Formula | C₄H₈BrNO | [1] |
| Molecular Weight | 166.02 g/mol | [1] |
| Physical Form | Solid | |
| Synonyms | N,N-Dimethyl-2-bromoacetamide | [2][3] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as an acutely toxic substance if ingested. The primary known hazard is communicated through the Globally Harmonized System (GHS), which designates it as Acute Toxicity 4 (Oral). This necessitates careful handling to prevent accidental ingestion. While comprehensive toxicological data for this specific compound is limited, the safety profile of the parent compound, N,N-dimethylacetamide (DMAc), provides critical insights into potential, unlisted hazards. DMAc is a well-documented irritant, and it carries reproductive and developmental toxicity warnings.[4][5][6][7] Therefore, it is prudent to handle this compound with the assumption that it may share these hazardous properties.
GHS Hazard Profile:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statement (H-Code): H302 - Harmful if swallowed
-
Precautionary Statements (P-Codes): P264, P270, P301 + P312, P501
Caption: GHS Hazard Summary for this compound.
Routes of Exposure and Potential Health Effects:
-
Ingestion: The primary and officially classified route of acute toxicity. Accidental ingestion may cause significant harm.
-
Inhalation: While it is a solid, dust or aerosols generated during handling may be inhaled. Based on related compounds, inhalation may be harmful.[4][8][9]
-
Skin Contact: May cause irritation upon contact.[5][8] Aprotic solvents like DMAc are known to penetrate skin and can facilitate the absorption of other dissolved substances.[5]
-
Eye Contact: Direct contact with the solid or its dust can cause serious eye irritation.[4][8][9]
Section 3: The Hierarchy of Controls for Safe Handling
Effective safety management in the laboratory is not solely reliant on personal protective equipment (PPE). A systematic approach, known as the hierarchy of controls, prioritizes more effective and reliable methods to mitigate risks. The application of this hierarchy is crucial for minimizing exposure to this compound.
Caption: The Hierarchy of Controls model for risk mitigation.
Section 4: Standard Operating Procedures (SOPs)
Adherence to well-defined protocols is essential for safety and experimental reproducibility. The following procedures should be adopted when working with this compound.
Pre-Use Risk Assessment Protocol
-
Identify Hazards: Review this guide and the supplier's Safety Data Sheet (SDS). Note the H302 classification and potential for skin/eye irritation.
-
Evaluate Risks: Assess the quantity of material being used, the duration of the experiment, and the potential for dust or aerosol generation.
-
Implement Controls: Based on the risk level, confirm the availability and functionality of engineering controls (fume hood) and the correct PPE.
-
Document: Record the risk assessment. This validates that potential hazards have been considered and mitigated.
Engineering Controls: The Chemical Fume Hood
Rationale: A chemical fume hood is the primary engineering control for preventing inhalation of hazardous dusts or vapors. It provides a physical barrier and active ventilation.
Protocol:
-
All weighing and handling of solid this compound must be performed inside a certified chemical fume hood.
-
Ensure the fume hood is functioning correctly before starting work (check airflow monitor).
-
Keep the sash at the lowest possible height that allows for comfortable work.
-
Work at least 6 inches (15 cm) inside the hood to ensure effective containment.
Personal Protective Equipment (PPE) Protocol
Rationale: PPE is the last line of defense. It is critical when engineering and administrative controls cannot eliminate all risks of exposure.
-
Eye/Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[8] A face shield may be required for procedures with a high splash potential.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves. Given the properties of the parent compound DMAc, butyl rubber or nitrile gloves are recommended.[5][10] Always inspect gloves for tears or holes before use.[10] Change gloves immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.
-
-
Respiratory Protection: If work must be performed outside of a fume hood (not recommended) or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[8]
Storage and Segregation Protocol
-
Container: Keep the container tightly closed when not in use.[8][11]
-
Location: Store in a cool, dry, and well-ventilated area.[8][11]
-
Incompatibilities: Segregate from strong oxidizing agents, aldehydes, peroxides, and strong acids.[11][12]
-
Access: Store in a locked cabinet or an area accessible only to authorized personnel.[4]
Waste Disposal
-
Contaminated Materials: All disposable items (gloves, weigh boats, paper towels) contaminated with this compound must be considered hazardous waste.
-
Disposal: Place contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulations: Dispose of all waste in accordance with local, state, and federal environmental regulations.[4]
Section 5: Emergency Response Protocols
Rapid and correct response during an emergency can significantly reduce the severity of an incident. All personnel working with this chemical must be familiar with these procedures.
Caption: Decision-making workflow for chemical incidents.
Accidental Release (Spill) Protocol
-
Evacuate: Immediately alert others and evacuate nonessential personnel from the area.[11][13]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[8]
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[11] Avoid generating dust.[8]
-
Collect: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your laboratory supervisor or safety officer.[14]
Exposure First Aid Protocol
Rationale: Immediate and appropriate first aid is critical to minimizing harm after exposure. Medical attention should always be sought following an exposure incident.
-
Inhalation: Remove the individual to fresh air immediately.[8][11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[11] Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[11][15] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][15] Remove contact lenses if present and easy to do.[9][10] Seek immediate medical attention from an ophthalmologist.[4]
-
Ingestion: Do NOT induce vomiting.[8][10] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention and show the SDS to the medical professional.[4][11]
Conclusion
This compound is a reagent with significant utility in scientific research. Its safe use hinges on a proactive and informed approach to hazard management. By understanding its chemical properties, recognizing its potential hazards, and rigorously applying the hierarchy of controls—from engineering solutions like fume hoods to meticulous personal protective equipment protocols—researchers can mitigate risks effectively. The standard operating and emergency procedures outlined in this guide provide a framework for a culture of safety, ensuring that scientific advancement does not come at the cost of personal well-being.
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The Alchemist's Gambit: A Senior Scientist's Guide to Handling 2-Bromo-N,N-dimethylacetamide
Foreword: Beyond the Safety Data Sheet
In the dynamic landscape of drug discovery and chemical synthesis, our tools are often as potent as they are perilous. 2-Bromo-N,N-dimethylacetamide is one such tool—a versatile and reactive building block that demands more than just a cursory glance at a Safety Data Sheet (SDS). This guide is conceived not as a replacement for institutional safety protocols, but as a deep-dive into the why behind the precautions. It is for the researcher at the bench who understands that true safety is not merely about following rules, but about comprehending the inherent chemical nature of a substance. As an α-haloamide, this compound is an electrophilic agent, a characteristic that makes it invaluable for forging new molecular bonds but also imparts a significant toxicological risk. This document synthesizes technical data with field-proven insights to provide a comprehensive framework for its safe and effective use.
Section 1: The Molecular Profile and Hazard Landscape
This compound (CAS 5468-77-9) is a solid at room temperature, a fact that can be misleading as to its potential for exposure.[1][2] Its true nature is that of a potent alkylating agent, a class of compounds known for their ability to covalently modify biological macromolecules.[3] This reactivity is the cornerstone of its utility and its hazard.
Physicochemical Properties
A clear understanding of the physical properties of this compound is the foundation of a robust risk assessment. These properties dictate its behavior under various laboratory conditions and inform decisions on storage, handling, and emergency response.
| Property | Value | Source |
| Molecular Formula | C₄H₈BrNO | [1] |
| Molecular Weight | 166.02 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 72-73 °C | [4] |
| Boiling Point | 196.3 °C at 760 mmHg | [5] |
| Density | 1.395 g/cm³ | [5] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a universal language for chemical hazard communication. For this compound, the classification underscores its primary risk as an acute oral toxin.
| Hazard Class | Category | Hazard Statement | Pictogram | Source |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1] |
It is crucial to recognize that this classification represents the minimum mandated hazard communication. As a reactive alkylating agent, it should be handled with the precautions afforded to substances with potential carcinogenic and mutagenic properties, even in the absence of a formal GHS classification for these endpoints.[3][5]
Section 2: The Chemistry of Reactivity and Incompatibility
The utility of this compound lies in the electrophilicity of the carbon atom alpha to the carbonyl group. The bromine atom is a good leaving group, making this carbon a prime target for nucleophilic attack. This reactivity profile dictates not only its synthetic applications but also its incompatibilities.
The SN2 Reaction Mechanism: The Engine of Reactivity
The primary reaction pathway for this compound is the bimolecular nucleophilic substitution (SN2) reaction.[6][7] In this concerted, single-step mechanism, a nucleophile attacks the electrophilic carbon from the backside, leading to the displacement of the bromide ion.[6] The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile.[1]
Caption: Essential Personal Protective Equipment (PPE).
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.
-
Gloves: Nitrile or neoprene gloves are recommended. Given its reactivity, double-gloving is a prudent measure. Inspect gloves for any signs of degradation before and during use.
-
Protective Clothing: A laboratory coat must be worn and kept buttoned.
-
Respiratory Protection: Not typically required when handled in a fume hood. If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.
Section 4: Experimental Protocols and Best Practices
The following protocols are intended to provide a framework for the safe handling of this compound in a research setting. They should be adapted to the specific requirements of your experiment and institutional safety policies.
Weighing and Dispensing
-
Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.
-
Containment: Place a weigh boat or appropriate container on the analytical balance inside the fume hood.
-
Transfer: Using a clean spatula, carefully transfer the required amount of this compound to the container. Avoid generating dust.
-
Cleaning: After weighing, decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol) followed by soap and water. Dispose of all contaminated materials as hazardous waste.
In-Reaction Handling
-
Setup: Assemble the reaction apparatus within the fume hood.
-
Addition: If adding as a solid, do so carefully to avoid dust. If adding as a solution, use a syringe or dropping funnel.
-
Monitoring: Monitor the reaction for any signs of an uncontrolled exotherm. Have a cooling bath readily available.
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
| Emergency Situation | Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, contact your institution's emergency response team. |
Section 6: Waste Disposal and Decontamination
As a halogenated organic compound, waste containing this compound must be disposed of as hazardous waste.
Waste Segregation
-
Collect all waste containing this compound in a designated, sealed, and clearly labeled container.
-
Keep halogenated waste streams separate from non-halogenated waste.
Decontamination and Quenching
For decontaminating glassware and equipment, and for quenching residual reagent in reaction mixtures, a nucleophilic solution can be used to destroy the reactive electrophile. A solution of sodium thiosulfate or sodium bisulfite in water can be effective.
Example Quenching Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bisulfite with stirring.
-
Allow the mixture to stir for at least one hour to ensure complete reaction.
-
The quenched mixture should then be disposed of as hazardous waste.
Conclusion: A Culture of Vigilance
This compound is a powerful reagent that enables significant advances in chemical synthesis. However, its utility is inextricably linked to its reactivity and inherent hazards. By understanding the fundamental principles of its chemistry and toxicology, researchers can move beyond rote compliance with safety rules and cultivate a culture of informed vigilance. This deeper understanding is the true hallmark of a senior scientist and the most effective safety precaution of all.
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2-Bromo-n,n-dimethylacetamide literature review
An In-depth Technical Guide to 2-Bromo-N,N-dimethylacetamide: Synthesis, Reactivity, and Applications
Introduction
This compound, often abbreviated as BDMA, is a versatile bifunctional reagent that has carved a niche in modern organic synthesis and the broader landscape of chemical biology and drug development.[1] Its structure, characterized by an electrophilic α-carbon and a tertiary amide, bestows upon it a unique reactivity profile, primarily as an efficient alkylating agent.[1] This guide offers a comprehensive exploration of this compound, from its fundamental physicochemical properties and synthesis to its nuanced reactivity and applications. We will delve into detailed experimental protocols, the rationale behind methodological choices, and its utility for researchers, chemists, and professionals in pharmaceutical development.
Chemical Structure and Identifiers:
Physicochemical Properties
The physical and chemical properties of a reagent are critical for its handling, reaction setup, and purification. The data for this compound is summarized below.
| Property | Value | Source(s) |
| Appearance | Brown liquid / Solid | [4] |
| Boiling Point | 190.4 °C to 196.3 °C at 760 mmHg | [2][3] |
| Density | 1.395 to 1.48 g/cm³ | [2][3] |
| Flash Point | 68.9 °C to 72.5 °C | [2][3] |
| Melting Point | 72-73 °C (recrystallized from toluene) | [4] |
| Solubility | Miscible with water and most organic solvents | [8] |
Note: Physical properties such as appearance can vary depending on purity.
Synthesis of this compound
The preparation of this compound is typically achieved via two primary routes: the direct bromination of N,N-dimethylacetamide or the acylation of dimethylamine with a bromoacetyl halide. The choice of method often depends on the availability of starting materials, scale, and safety considerations.
Method 1: Acylation of Dimethylamine
This is a robust and common laboratory-scale method that involves the reaction of a dimethylamine source with bromoacetyl bromide.[4][9] The use of N,N-diisopropylethylamine (DIPEA), a non-nucleophilic base, is crucial to scavenge the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the dimethylamine nucleophile. The reaction is initiated at 0 °C to control the initial exothermic reaction between the acyl bromide and the amine.
Experimental Protocol: Synthesis via Acylation[4][11]
-
Reaction Setup: To a stirred solution of N,N-dimethylamine hydrochloride (1.0 eq, 24.52 mmol) in dichloromethane (DCM, 20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA) (3.0 eq, 73.55 mmol).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This step is critical to manage the exothermicity of the subsequent addition.
-
Reagent Addition: Slowly add bromoacetyl bromide (1.2 eq, 29.42 mmol) dropwise to the cooled mixture. The slow addition prevents a rapid temperature increase and potential side reactions.
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and stir for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with water (50 mL). Extract the aqueous layer with dichloromethane (2 x 50 mL). The aqueous wash removes DIPEA hydrobromide salt and any unreacted dimethylamine hydrochloride.
-
Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude brown liquid by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane (e.g., 30% ethyl acetate/hexane) to afford pure N,N-dimethyl-bromoacetamide.
Method 2: Bromination of N,N-dimethylacetamide
An alternative route involves the direct bromination of N,N-dimethylacetamide (DMAc) at the α-carbon.[1] This reaction typically requires a brominating agent, such as elemental bromine (Br₂), and is often catalyzed by an acid like acetic or sulfuric acid. Careful control of stoichiometry and reaction conditions is necessary to prevent over-bromination and other side reactions.[1]
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its role as an electrophile. The carbon atom alpha to the carbonyl group is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent amide and the presence of bromine, an excellent leaving group.
Alkylation of Nucleophiles
BDMA is an effective reagent for the alkylation of a wide range of nucleophiles, including amines, thiols, and carbanions (e.g., enolates), leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively.[1][10] This reactivity makes it a valuable building block for introducing a dimethylacetamido-methyl moiety into more complex molecules.[1]
Application in Photocatalytic Cascade Reactions
A notable application is in the synthesis of phenanthridine derivatives. In a study, this compound was used in a visible-light-induced photocatalytic cascade reaction with N-arylacrylamides.[3] This process demonstrates the reagent's compatibility with modern synthetic methods, where it participates in radical-mediated pathways to construct complex heterocyclic scaffolds, which are prevalent in medicinal chemistry.[3]
Experimental Protocol: Synthesis of Phenanthridines[3]
-
Reactant Preparation: In a suitable reaction vessel, combine N-arylacrylamide (1.0 eq, 0.2 mmol), this compound (3.0 eq, 0.6 mmol), fac-Ir(ppy)₃ (2 mol%), and Na₂CO₃ (2.0 eq, 0.4 mmol).
-
Solvent Addition: Dissolve the mixture in 2 mL of a 1:1 solution of DMSO and acetonitrile.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon) to remove oxygen, which can quench the photocatalyst's excited state.
-
Photoreaction: Stir the reaction mixture under irradiation from a 5W blue LED for 32 hours.
-
Workup and Purification: After the reaction, perform an extractive workup using ethyl acetate (EtOAc). Dry the organic layer with MgSO₄, concentrate it, and purify the residue via silica gel chromatography (hexane/EtOAc 5:1) to obtain the phenanthridine product.
Derivatization for Bioanalysis
In the field of analytical chemistry, BDMA serves as a crucial derivatizing agent. A novel double derivatization strategy for the comprehensive analysis of biological aminothiols (BATs) by LC-MS utilizes BDMA to exclusively alkylate the thiol groups of reduced BATs.[3] This selective tagging generates a characteristic fragment ion (m/z 118) in the mass spectrometer, enabling sensitive and accurate quantification of both reduced and oxidized forms of aminothiols. This method has been successfully applied to study redox dynamics in cancer cells and differentiate between healthy and cancerous tissues.[3]
Role in Drug Development and Biological Systems
While this compound itself is primarily a synthetic reagent, its applications and its parent structure, N,N-dimethylacetamide (DMAc), have relevance in drug development.
-
Synthetic Building Block: As a versatile reagent, BDMA is used to synthesize complex molecules that may have biological activity.[1] Its ability to introduce the dimethylacetamido-methyl group is valuable in modifying lead compounds to improve properties like solubility or target binding.
-
Biochemical Tool: Its reactivity with nucleophilic amino acid residues (like cysteine) makes it a useful tool for protein modification and enzyme inhibition studies.[1]
-
Context from N,N-Dimethylacetamide (DMAc): The parent compound, DMAc, is an FDA-approved excipient used as a drug-delivery vehicle.[11][12][13] Intriguingly, recent research has shown that DMAc is not inert; it acts as a low-affinity bromodomain ligand, thereby exhibiting epigenetic activity.[12][13] This discovery suggests that derivatives like BDMA could be explored for similar or related biological activities, opening new avenues for research.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as an irritant and is harmful if ingested or inhaled.[2]
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][14] |
| Precautionary Statements | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
Handling and Storage:
-
Always handle this compound in a well-ventilated chemical fume hood.[15]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]
-
Avoid contact with skin, eyes, and clothing.[15]
Conclusion
This compound is a powerful and versatile reagent with significant applications in organic synthesis, medicinal chemistry, and bioanalysis. Its well-defined reactivity as an alkylating agent allows for the predictable and efficient construction of C-N, C-S, and C-C bonds. From its role in advanced photocatalytic reactions to its use as a derivatizing agent for sensitive biological quantification, BDMA continues to be an indispensable tool for the modern scientist. A thorough understanding of its synthesis, reactivity, and handling is paramount to leveraging its full potential in research and development.
References
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An In-Depth Technical Guide to 2-Bromo-N,N-dimethylacetamide: From Obscure Origins to a Versatile Synthetic Workhorse
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-N,N-dimethylacetamide, a seemingly simple α-haloamide, has carved a niche for itself as a versatile reagent and building block in modern organic synthesis and chemical biology. While its initial discovery is not prominently documented in the annals of chemical literature, its utility has become increasingly apparent in recent decades. This guide provides a comprehensive overview of this compound, delving into its probable historical synthesis context, established and modern preparative methods, and its diverse applications. We will explore the mechanistic underpinnings of its reactivity, showcase its role in the construction of complex molecular architectures, and provide practical, field-proven insights for its use in the laboratory.
Introduction: An Unassuming Reagent of Growing Importance
This compound (C₄H₈BrNO), identified by its CAS number 5468-77-9, is a crystalline solid at room temperature.[1] Its structure, featuring a reactive carbon-bromine bond alpha to a dimethylated amide carbonyl group, bestows upon it a unique reactivity profile. This profile allows it to act as an effective electrophile in a variety of substitution reactions.
While the exact moment of its first synthesis is not clearly recorded, its conceptual origins lie in the broader history of amide and α-haloamide synthesis. The fundamental reactions that underpin its creation, such as the acylation of secondary amines with α-haloacyl halides, were well-established by the early 20th century. It is plausible that this compound was first prepared as one of many N,N-disubstituted α-haloacetamides synthesized to explore the reactivity of this class of compounds. Its emergence as a commercially available and widely utilized reagent is a more recent phenomenon, driven by the demands of modern synthetic chemistry for specific and reliable building blocks.
Physicochemical Properties and Structural Data
A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use. The key properties of this compound are summarized below.
| Property | Value |
| CAS Number | 5468-77-9 |
| Molecular Formula | C₄H₈BrNO |
| Molecular Weight | 166.02 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 72-73 °C |
| Boiling Point | 196.3 °C at 760 mmHg |
| Density | 1.395 g/cm³ |
The Synthesis of this compound: A Practical Guide
The preparation of this compound is typically achieved through the nucleophilic acyl substitution of a bromoacetyl halide with dimethylamine. This approach is efficient and scalable, making it suitable for both laboratory and industrial production.
The Primary Synthetic Route: Acylation of Dimethylamine
The most common and direct method for synthesizing this compound involves the reaction of a bromoacetyl halide, typically bromoacetyl bromide, with dimethylamine or its hydrochloride salt. The use of dimethylamine hydrochloride requires the presence of a base to liberate the free amine for the reaction to proceed.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol:
A detailed, step-by-step methodology for the synthesis of this compound is provided below. This protocol is based on established procedures and emphasizes safety and reproducibility.
Materials:
-
N,N-dimethylamine hydrochloride
-
Bromoacetyl bromide
-
N,N-diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred solution of N,N-dimethylamine hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Slowly add bromoacetyl bromide (0.78 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield this compound as a brown liquid which solidifies upon standing.[1]
Causality Behind Experimental Choices:
-
Use of Dimethylamine Hydrochloride and DIPEA: Dimethylamine is a gas at room temperature, making its handling challenging. The hydrochloride salt is a stable solid that is easier to weigh and handle. DIPEA is a non-nucleophilic organic base used to neutralize the HCl salt and the HBr byproduct of the reaction, driving the equilibrium towards the product.
-
Low-Temperature Addition: The reaction is exothermic. Adding the bromoacetyl bromide at 0 °C helps to control the reaction rate and prevent potential side reactions.
-
Aqueous Workup and Extraction: This step is crucial for removing water-soluble byproducts, such as DIPEA hydrobromide and any unreacted dimethylamine hydrochloride.
-
Chromatographic Purification: This final step ensures the removal of any remaining impurities, providing a high-purity product.
Applications in Organic Synthesis and Beyond
The synthetic utility of this compound stems from its ability to act as an efficient alkylating agent for a variety of nucleophiles. The electron-withdrawing nature of the adjacent amide carbonyl group activates the carbon-bromine bond towards nucleophilic attack.
Alkylation of Nucleophiles
This compound is a versatile reagent for the introduction of the N,N-dimethylacetamido-methyl group onto various substrates. This includes the alkylation of amines, thiols, and carbanions.
Synthesis of Heterocyclic Compounds
The reactivity of this compound makes it a valuable precursor for the synthesis of a range of heterocyclic compounds. For instance, it has been utilized in the photoredox-catalyzed synthesis of phenanthridines. In this process, the radical generated from this compound adds to an N-arylacrylamide, initiating a cascade reaction that ultimately leads to the formation of the phenanthridine core.[2]
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Spectroscopic Unveiling of 2-Bromo-N,N-dimethylacetamide: A Technical Guide for Researchers
An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for a Key Synthetic Building Block
Introduction
2-Bromo-N,N-dimethylacetamide, a halogenated amide, serves as a versatile building block in organic synthesis, finding applications in the development of pharmaceuticals and other complex molecules. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.
While direct, peer-reviewed spectral data for this compound is not extensively available, this guide synthesizes available experimental data with predictive analysis based on established spectroscopic principles and comparison with the well-characterized analogue, N,N-dimethylacetamide. This approach ensures a scientifically robust and practical resource.
Molecular Structure
The structure of this compound is fundamental to interpreting its spectroscopic data. The molecule consists of a central acetamide core with a bromine atom substituting one of the alpha-hydrogens and two methyl groups on the amide nitrogen.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Experimental Data: The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.86 | Singlet | 2H | Br-CH₂ -C=O |
| 3.10 | Singlet | 3H | N-CH₃ |
| 2.99 | Singlet | 3H | N-CH₃ |
Interpretation: The spectrum displays three distinct signals, all of which are singlets, indicating no adjacent protons to cause splitting.
-
The downfield singlet at 3.86 ppm is assigned to the two protons of the methylene group (CH₂) directly attached to the bromine atom. The electronegativity of bromine deshields these protons, causing them to resonate at a lower field.
-
The two singlets at 3.10 ppm and 2.99 ppm are assigned to the two methyl groups (CH₃) attached to the nitrogen atom. The restricted rotation around the amide C-N bond makes these two methyl groups diastereotopic and thus chemically non-equivalent, resulting in two separate signals.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.
Predicted Data: While experimental ¹³C NMR data for this compound is not readily available, a predicted spectrum can be derived by considering the structure and comparing it to N,N-dimethylacetamide. The spectrum of N,N-dimethylacetamide in CDCl₃ shows signals at approximately 170.2 ppm (C=O), 37.7 ppm (N-CH₃), and 21.4 ppm (CH₃-C=O).
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |
| ~168 | C =O | The carbonyl carbon is expected to be slightly shielded compared to N,N-dimethylacetamide due to the electron-withdrawing effect of the alpha-bromine. |
| ~38 | N-C H₃ | The chemical shifts of the N-methyl carbons are not expected to change significantly from those in N,N-dimethylacetamide. Due to restricted rotation, two distinct signals may be observed. |
| ~36 | N-C H₃ | The second N-methyl carbon, also with a similar chemical environment. |
| ~28 | Br-C H₂- | The alpha-carbon attached to the bromine will be significantly deshielded compared to the methyl group in N,N-dimethylacetamide, appearing further downfield. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted Data: An experimental IR spectrum for this compound is not readily available. However, the key absorption bands can be predicted based on its functional groups and comparison with N,N-dimethylacetamide. The IR spectrum of liquid N,N-dimethylacetamide exhibits a strong carbonyl stretch around 1645 cm⁻¹.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |
| ~2940 | Medium | C-H stretch (aliphatic) | Characteristic for sp³ C-H bonds in the methyl and methylene groups. |
| ~1660 | Strong | C=O stretch (amide) | The electron-withdrawing bromine atom is expected to slightly increase the carbonyl stretching frequency compared to N,N-dimethylacetamide. |
| ~1400 | Medium | C-N stretch | Typical for the amide C-N bond. |
| ~650 | Medium-Strong | C-Br stretch | The carbon-bromine bond vibration is expected in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental and Predicted Data: LC-MS analysis has shown an (M+2) peak at m/z 168, which is characteristic of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[1] A characteristic fragment has also been reported at m/z 118.[2]
Predicted Fragmentation Pathway: The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways:
Figure 3. Workflow for NMR spectroscopy.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's autosampler or manual probe.
-
Acquisition: Shim the magnetic field to achieve homogeneity. Acquire the ¹H NMR spectrum using a standard single-pulse experiment. For the ¹³C NMR spectrum, a proton-decoupled pulse program is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (typically to tetramethylsilane, TMS, at 0 ppm).
IR Spectroscopy
Figure 4. Workflow for IR spectroscopy of a liquid sample.
-
Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a neat thin film. Place one drop of the compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Assembly: Place a second salt plate on top of the first, gently pressing to form a thin, uniform liquid film between the plates.
-
Acquisition: Place the salt plate assembly into the sample holder of the IR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates should be acquired first and automatically subtracted from the sample spectrum.
-
Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.
Mass Spectrometry
Figure 5. Workflow for electron ionization mass spectrometry.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer's ion source. For a volatile liquid like this compound, this can be done via a heated direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
This technical guide provides a detailed spectroscopic characterization of this compound, a compound of significant interest in synthetic chemistry. By combining available experimental data with scientifically grounded predictions, this document offers a valuable resource for researchers to aid in the identification, purification, and utilization of this important chemical intermediate. The provided protocols also serve as a practical guide for obtaining high-quality spectroscopic data in the laboratory.
References
- NIST Chemistry WebBook, SRD 69, N,N-Dimethylacetamide, [Link]
- NIST Chemistry WebBook, SRD 69, N,N-Dimethylacetamide IR Spectrum, [Link]
- SpectraBase, N,N-Dimethylacetamide 13C NMR Spectrum, [Link]
Sources
A Theoretical Investigation of 2-Bromo-n,n-dimethylacetamide: A Roadmap for In-Depth Computational Analysis
This technical guide provides a comprehensive framework for the theoretical investigation of 2-Bromo-n,n-dimethylacetamide, a molecule of interest in synthetic chemistry and drug development. While experimental data provides invaluable insights, a robust computational analysis can elucidate its intrinsic properties, predict its behavior, and guide further research. This document outlines the core theoretical studies, from conformational analysis to electronic properties, that are essential for a thorough understanding of this compound. The methodologies described herein are based on established principles of computational chemistry, drawing parallels from studies on analogous amide systems.
The Foundation: Conformational Analysis
The three-dimensional structure of a molecule is paramount to its function and reactivity. For this compound, the rotation around the C-N amide bond and the C-C bond introduces conformational isomerism. Understanding the relative energies and populations of these conformers is the first step in any meaningful theoretical study.
The Rotational Landscape
Similar to its parent compound, N,N-dimethylacetamide, this compound is expected to exhibit a significant barrier to rotation around the C-N bond due to the partial double bond character. This results in distinct planar or near-planar arrangements of the amide group. Furthermore, rotation around the C-C bond will give rise to different orientations of the bromine atom relative to the carbonyl group.
A thorough conformational analysis would identify all stable minima on the potential energy surface. The primary conformers of interest would be the syn and anti rotamers arising from the C-C bond rotation, where the bromine atom is either eclipsing the carbonyl oxygen or is positioned opposite to it.
Caption: Potential conformers of this compound.
Protocol for Conformational Search and Geometry Optimization
A robust computational protocol is essential for accurately determining the geometries and relative energies of the conformers. Density Functional Theory (DFT) is a widely used and reliable method for such calculations.
Step-by-Step Protocol:
-
Initial Structure Generation: Build the initial 3D structures of the syn and anti conformers of this compound using a molecular editor.
-
Choice of Method and Basis Set: Select a suitable DFT functional and basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set. For molecules containing heavy atoms like bromine, using a basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended for higher accuracy.
-
Geometry Optimization: Perform a full geometry optimization for each starting conformer. This process will find the lowest energy structure in the vicinity of the initial guess.
-
Frequency Calculation: Following optimization, perform a vibrational frequency calculation for each structure. The absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum (a stable conformer).
-
Energy Analysis: Compare the electronic energies (including zero-point vibrational energy corrections) of the optimized conformers to determine their relative stabilities.
Unveiling Molecular Vibrations: Spectroscopic Analysis
Theoretical calculations can predict the vibrational spectra (Infrared and Raman) of a molecule with a high degree of accuracy. These predicted spectra can aid in the interpretation of experimental data and provide a "fingerprint" for the molecule's structure.
Computational Vibrational Spectroscopy Workflow
The calculation of vibrational frequencies is a standard output from the frequency analysis performed after geometry optimization.
Caption: Workflow for computational vibrational spectroscopy.
Predicted Vibrational Frequencies
Based on studies of related amides, the following table presents a hypothetical but representative set of key vibrational frequencies for the most stable conformer of this compound.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| C-H stretching (methyl groups) | 2900-3000 | Asymmetric and symmetric stretches of the CH₃ groups. |
| C=O stretching (Amide I) | 1650-1680 | A strong, characteristic band for the carbonyl group. |
| C-N stretching (Amide III) | 1400-1450 | Stretching of the amide C-N bond. |
| CH₂ scissoring | 1420-1460 | Bending motion of the CH₂ group adjacent to the bromine. |
| C-Br stretching | 600-700 | Stretching of the carbon-bromine bond. |
Reactivity and Electronic Landscape
The electronic properties of a molecule govern its reactivity. Theoretical calculations can provide valuable descriptors of these properties, including the distribution of electrons and the energies of the frontier molecular orbitals.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
Protocol for HOMO-LUMO Analysis:
-
Use the optimized geometry of the most stable conformer.
-
Perform a single-point energy calculation using the same DFT method and basis set.
-
Visualize the HOMO and LUMO isosurfaces to understand their spatial distribution. The locations of these orbitals indicate the likely sites of electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It provides a visual guide to the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
The MEP map for this compound would be expected to show a region of high negative potential around the carbonyl oxygen, making it a likely site for electrophilic attack. The region around the bromine atom and the hydrogen atoms of the methyl groups would exhibit a more positive potential.
Caption: Relationship between electronic properties and reactivity.
Conclusion
The theoretical studies outlined in this guide provide a robust framework for a comprehensive computational investigation of this compound. By elucidating its conformational landscape, predicting its spectroscopic signatures, and mapping its electronic properties, these studies can provide a deeper understanding of this molecule's intrinsic characteristics and guide its application in chemical synthesis and drug discovery. The synergy between such theoretical predictions and experimental validation is a powerful paradigm in modern chemical research.
References
- Gasparro, F. P., & Kolodny, N. H. (1977). NMR Determination of the Rotational Barrier in N,N-dimethyl Acetamide.
- Durig, J. R., & Player, C. M. (1983). Raman and infrared spectra, conformational stability, and vibrational assignment for N,N-dimethylacetamide. Journal of Molecular Structure, 101(3-4), 295-311.
- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc..
- Koch, W., & Holthausen, M. C. (2001). A chemist's guide to density functional theory. John Wiley & Sons.
- Jensen, F. (2017).
Methodological & Application
The Strategic Application of 2-Bromo-N,N-dimethylacetamide in Advanced Peptide Synthesis
Introduction: A Versatile Tool for Peptide Modification
In the landscape of peptide chemistry, the strategic modification of peptide structures is paramount for the development of novel therapeutics, diagnostic agents, and research tools. Post-synthesis modifications can significantly enhance a peptide's stability, modulate its bioactivity, and introduce functionalities for conjugation and labeling. Among the diverse repertoire of reagents available for such modifications, 2-Bromo-N,N-dimethylacetamide has emerged as a valuable and versatile electrophilic agent. Its primary utility lies in the targeted alkylation of nucleophilic amino acid side chains, most notably the thiol group of cysteine residues. This reaction forms a stable thioether bond, a cornerstone of many advanced peptide engineering strategies. This guide provides an in-depth exploration of the applications of this compound in peptide synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel and potent peptide-based molecules.
Core Applications in Peptide Synthesis
The reactivity of the α-bromoacetyl moiety in this compound makes it a prime candidate for several key applications in peptide synthesis:
-
Site-Specific Alkylation of Cysteine Residues: The most prominent application is the selective modification of cysteine's sulfhydryl group. This reaction is highly efficient and proceeds under mild conditions, making it ideal for post-synthetic modification of peptides. The resulting S-carboxamidomethylcysteine is a stable analog that can be used to block disulfide bond formation, introduce a specific label, or serve as a handle for further conjugation.
-
Peptide Cyclization: Constraining a peptide's conformation through cyclization is a widely employed strategy to enhance its receptor binding affinity, improve metabolic stability, and increase biological activity.[1] this compound can be utilized as a component of a bifunctional linker to achieve side-chain to side-chain cyclization, particularly in peptides containing two cysteine residues.
-
Introduction of Non-Natural Amino Acid Analogs: By reacting with the thiol group of cysteine, this compound effectively transforms it into an S-alkylated derivative, thereby creating a non-natural amino acid residue within the peptide sequence. This modification can profoundly influence the peptide's structural and functional properties.
Mechanism of Cysteine Alkylation
The core of this compound's utility is the nucleophilic substitution reaction between the thiol group of a cysteine residue and the electrophilic α-carbon of the bromoacetyl group. This SN2 reaction is facilitated by the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion.
Diagram: Mechanism of Cysteine Alkylation
Caption: SN2 reaction mechanism of cysteine alkylation.
The reaction is typically performed at a slightly basic pH (around 7.5-8.5) to ensure a significant population of the thiolate anion while minimizing potential side reactions, such as hydrolysis of the reagent or modification of other nucleophilic residues like lysine or histidine.
Experimental Protocols
Protocol 1: On-Resin Alkylation of Cysteine-Containing Peptides
This protocol describes the alkylation of a cysteine residue on a peptide that is still attached to the solid-phase synthesis resin.
Materials:
-
Peptide-resin containing at least one cysteine residue with a free thiol group.
-
This compound
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[2]
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes.
-
Deprotection (if necessary): If the cysteine side chain is protected (e.g., with a trityl group), perform the appropriate deprotection step according to standard solid-phase peptide synthesis (SPPS) protocols.
-
Washing: Wash the resin thoroughly with DMF (3 x resin volume) and then with DCM (3 x resin volume).
-
Alkylation Reaction:
-
Prepare a solution of this compound (5-10 equivalents relative to the peptide loading on the resin) in DMF.
-
Add DIPEA (10-20 equivalents) to the this compound solution.
-
Add the alkylation solution to the swollen and washed peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a qualitative test for free thiols (e.g., Ellman's test).
-
-
Washing: After the reaction is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove any remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase Alkylation of Purified Peptides
This protocol is suitable for modifying a purified peptide in solution.
Materials:
-
Purified cysteine-containing peptide
-
This compound
-
Reaction Buffer: e.g., 100 mM Tris-HCl or phosphate buffer, pH 7.5-8.5
-
Quenching Reagent: e.g., 2-Mercaptoethanol or Dithiothreitol (DTT)
-
RP-HPLC system for purification
Procedure:
-
Peptide Dissolution: Dissolve the purified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent like DMF or Acetonitrile.
-
Alkylation Reaction:
-
Add the this compound stock solution to the peptide solution to achieve a 5-10 fold molar excess of the alkylating agent.
-
Incubate the reaction at room temperature for 1-2 hours. Monitor the reaction progress by RP-HPLC or mass spectrometry.
-
-
Quenching: Once the reaction is complete, add a quenching reagent (e.g., 2-mercaptoethanol to a final concentration of ~50 mM) to react with any excess this compound.
-
Purification: Purify the alkylated peptide from the reaction mixture using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry.
Quantitative Data and Considerations
| Parameter | On-Resin Alkylation | Solution-Phase Alkylation |
| Reagent Excess | 5-10 equivalents | 5-10 fold molar excess |
| Reaction Time | 2-4 hours | 1-2 hours |
| Typical Yield | High (>90% conversion) | High (>95% conversion) |
| Monitoring | Ellman's Test | RP-HPLC, Mass Spectrometry |
Key Considerations:
-
pH Control: Maintaining the optimal pH is crucial for efficient and selective alkylation of cysteine.
-
Off-Target Reactions: While highly selective for cysteines, at higher pH or with prolonged reaction times, this compound may react with other nucleophilic residues such as lysine, histidine, and the N-terminus.[3][4]
-
Reagent Stability: this compound is sensitive to moisture and should be stored under anhydrous conditions. Prepare solutions fresh before use.
-
Solvent Choice: In solid-phase synthesis, solvents like DMF and NMP are preferred as they effectively solvate the peptide-resin complex, facilitating the reaction.[2]
Application in Peptide Cyclization
This compound can be a component in forming cyclic peptides, which often exhibit enhanced biological properties.[5] For instance, a peptide with two cysteine residues can be cyclized using a bifunctional linker containing two bromoacetyl groups. Alternatively, a linear peptide can be synthesized with a cysteine at one position and an amino-functionalized residue at another, which can be modified with a bromoacetylating agent to create an electrophilic site for intramolecular cyclization with the cysteine thiol.
Diagram: Peptide Cyclization Workflow
Caption: General workflow for peptide cyclization.
Conclusion and Future Perspectives
This compound is a robust and efficient reagent for the site-specific modification of cysteine residues in peptides. Its application in alkylation and as a component in cyclization strategies underscores its importance in modern peptide chemistry. The protocols outlined in this guide provide a solid foundation for researchers to harness the potential of this versatile molecule. As the demand for more sophisticated and potent peptide-based drugs and tools continues to grow, the strategic use of reagents like this compound will undoubtedly play a crucial role in advancing the field. Future research may focus on developing novel bifunctional linkers incorporating the bromoacetyl moiety for more complex peptide architectures and exploring its utility in the synthesis of peptide-drug conjugates.
References
- Benchchem. Application Notes and Protocols: 2-Bromoethylamine in Solid-Phase Peptide Synthesis. Accessed January 10, 2026.
- AAPPTec. Solvents for Solid Phase Peptide Synthesis. Accessed January 10, 2026.
- Creative Proteomics.
- Bock, V. D., et al. Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH. Accessed January 10, 2026.
- Benchchem. Application Notes and Protocols: Bromoacetyl Group in Peptide Synthesis. Accessed January 10, 2026.
- Kuznetsova, K. S., et al. Modifications of cysteine residues with alkylating agents used in proteomics.
- Goto, Y., et al.
- Benchchem. A Head-to-Head Comparison: 2-Bromoacetamide vs. Iodoacetamide for Cysteine Alkylation Efficiency. Accessed January 10, 2026.
Sources
- 1. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Peptide and Peptide Library Cyclization via Bromomethylbenzene Derivatives | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Cysteine Alkylation using 2-Bromo-N,N-dimethylacetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the use of 2-Bromo-N,N-dimethylacetamide for the selective alkylation of cysteine residues in peptides and proteins. This document outlines the underlying chemical principles, provides detailed experimental protocols, and discusses methods for verifying the modification.
Introduction: The Critical Role of Cysteine Alkylation in Proteomics and Drug Development
Cysteine, with its nucleophilic thiol (-SH) group, is a unique amino acid that plays a pivotal role in protein structure and function. The ability of cysteine residues to form disulfide bonds is fundamental to the tertiary and quaternary structure of many proteins. In the fields of proteomics, particularly in mass spectrometry-based approaches, and in the development of therapeutic proteins, controlling the reactivity of cysteine residues is paramount.[1][2]
Alkylation of cysteine residues is a critical step to prevent the re-formation of disulfide bonds after their reduction, ensuring that proteins remain in a denatured state and are amenable to enzymatic digestion and subsequent analysis.[1][3][4] This irreversible modification, known as carbamidomethylation when using certain reagents, adds a fixed mass to the cysteine residue, which is essential for accurate protein identification and quantification by mass spectrometry.[1][5][6]
While iodoacetamide is a widely used reagent for this purpose, haloacetamides like this compound offer an alternative for specific applications. The choice of alkylating agent can influence reaction kinetics, specificity, and the potential for off-target modifications.[3][7]
Chemical Principle: The SN2 Reaction Mechanism
The alkylation of the cysteine thiol group by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated, and therefore more nucleophilic, thiolate anion of the cysteine residue attacks the electrophilic carbon atom bearing the bromine atom. This results in the formation of a stable thioether bond and the displacement of the bromide ion.[3]
The general reaction is as follows:
Protein-SH + Br-CH₂-C(=O)N(CH₃)₂ → Protein-S-CH₂-C(=O)N(CH₃)₂ + HBr
The N,N-dimethylacetamide moiety offers a neutral modification, which can be advantageous in certain applications where altering the overall charge of the protein is undesirable.
Visualizing the Alkylation Workflow
The following diagram illustrates the key steps in a typical proteomics workflow involving cysteine alkylation.
Caption: A typical experimental workflow for protein sample preparation prior to mass spectrometry analysis.
Detailed Experimental Protocol: In-Solution Cysteine Alkylation
This protocol provides a step-by-step guide for the alkylation of cysteine residues in a protein sample dissolved in solution.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
Denaturing agent (e.g., 6 M Urea)
-
Reducing agent (e.g., 10 mM Dithiothreitol - DTT)
-
This compound
-
Quenching solution (e.g., 20 mM DTT)
-
Desalting column (e.g., C18)
Procedure:
-
Protein Denaturation and Reduction:
-
Dissolve the protein sample in a buffer containing 6 M urea to a final concentration of 1-5 mg/mL.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce all disulfide bonds.[8]
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Prepare a fresh stock solution of this compound in the same buffer.
-
Add the this compound solution to the protein sample to a final concentration of 20-50 mM. A 2-5 fold molar excess over the reducing agent is recommended.
-
Incubate in the dark at room temperature for 30-60 minutes. Alkylation reactions are light-sensitive.[9][10]
-
-
Quenching and Purification:
-
Quench the reaction by adding DTT to a final concentration of 20 mM to react with any excess alkylating agent.[8]
-
Proceed with buffer exchange or desalting to remove excess reagents and byproducts. For mass spectrometry applications, proceed to proteolytic digestion.
-
Key Experimental Parameters and Considerations
| Parameter | Recommended Range/Value | Rationale and Expert Insights |
| pH | 7.5 - 8.5 | The thiol group of cysteine has a pKa of approximately 8.3. A slightly basic pH ensures a sufficient concentration of the more nucleophilic thiolate anion for the S |
| Temperature | Room Temperature (20-25°C) | While gentle heating can increase reaction rates, it can also promote side reactions. Room temperature provides a good balance between reaction efficiency and specificity.[9] |
| Reaction Time | 30 - 60 minutes | This is typically sufficient for complete alkylation. Longer incubation times may increase the likelihood of off-target modifications. |
| Reagent Concentration | 2-5 fold molar excess over reducing agent | A sufficient excess of the alkylating agent is necessary to drive the reaction to completion and ensure all reduced cysteines are capped. |
| Light Conditions | Dark | Haloacetamide reagents can be light-sensitive. Performing the incubation in the dark prevents photodegradation of the reagent and ensures consistent results.[9][10] |
Potential Side Reactions and Specificity
While this compound is expected to be highly selective for cysteine residues, side reactions with other nucleophilic amino acid side chains can occur, particularly under non-optimal conditions.[7]
-
Methionine: The thioether side chain of methionine can be alkylated.[12][13]
-
Histidine: The imidazole ring of histidine can be a target for alkylation.
-
Lysine: The ε-amino group of lysine can be modified, especially at higher pH values.
-
N-terminus: The α-amino group of the protein's N-terminus can also be a site of modification.[14]
To minimize these off-target reactions, it is crucial to adhere to the recommended pH range and reaction times.
Verification of Cysteine Alkylation
Confirmation of successful and complete cysteine alkylation is a critical quality control step. Mass spectrometry is the gold standard for this verification.
Mass Spectrometry Analysis:
-
Sample Preparation: The alkylated protein is typically digested with a protease, such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectra are searched against a protein database. The successful alkylation of a cysteine residue will result in a specific mass shift in the corresponding peptide. For this compound, the expected monoisotopic mass shift is +99.0684 Da . This is calculated from the addition of a -CH₂-C(=O)N(CH₃)₂ group.
Other analytical techniques that can be employed include:
-
Ellman's Test: This colorimetric assay can quantify the number of free sulfhydryl groups remaining in the sample after the alkylation reaction.[15]
-
Amino Acid Analysis: This method can be used to quantify the modified cysteine derivative after acid hydrolysis of the protein.[15]
Mechanism of Cysteine Alkylation
The following diagram details the SN2 reaction between a cysteine residue and this compound.
Caption: The SN2 mechanism of cysteine alkylation.
Conclusion
The alkylation of cysteine residues with this compound is a robust method for irreversibly blocking the thiol group, which is essential for a variety of applications in proteomics and protein chemistry. By understanding the underlying chemical principles and carefully controlling the experimental conditions, researchers can achieve high specificity and efficiency in their modifications. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this important bioconjugation technique.
References
- Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5158.
- Karelin, A. A., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 14(1), 18-29.
- Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Analytical chemistry, 70(24), 5150-5158.
- Karelin, A. A., et al. (2020). [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. Biomeditsinskaia khimiia, 66(1), 18-29.
- Müller, T., & Winter, D. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Analytical and bioanalytical chemistry, 409(1), 225-236.
- De Luca, S. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Chemistry (Weinheim an der Bergstrasse, Germany), 23(2), 224–233.
- Karelin, A. A., et al. (2020). Modifications of cysteine residues with alkylating agents used in proteomics. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 14(1), 18-29.
- McKay, M. J., & Bond, C. S. (2019). Cysteine-Selective Modification of Peptides and Proteins via Desulfurative C-C Bond Formation. Angewandte Chemie (International ed. in English), 58(38), 13464–13468.
- Creighton, T. E. (1989). Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid. In Protein structure (pp. 155-156). IRL Press.
- Yang, Y., et al. (2022). Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. STAR protocols, 3(4), 101741.
- V. V. Evdokimov, et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 231, 103998.
- SB-PEPTIDE. (n.d.). Cysteine Carbamidomethylation (Cysteine CAM).
- Nagy, G., et al. (2019). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules (Basel, Switzerland), 24(8), 1615.
- Medzihradszky, K. F., et al. (2015). Carbamidomethylation side reactions may lead to glycan misassignments in glycopeptide analysis. Journal of the American Society for Mass Spectrometry, 26(6), 965–973.
- University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion.
- Hale, J. E., et al. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Analytical biochemistry, 333(1), 174–181.
- Moncrieffe, M. C., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of molecular modeling, 18(9), 4257–4265.
- Yu, C., et al. (2021). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(12), 3146–3155.
- Liu, T., et al. (2016). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Proteomics, 16(10), 1487–1498.
- Smith, M. E. B., et al. (2007). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Journal of the American Chemical Society, 129(44), 13432–13433.
- Wang, D., & Li, J. (2007). Identification of Four Novel Types of in Vitro Protein Modifications. Journal of proteome research, 6(1), 183–193.
- An, B., & Zhang, M. (2019). Chemical modifications of proteins and their applications in metalloenzyme studies. Current opinion in chemical biology, 48, 37–44.
- Wang, Y., et al. (2016). Covalent Modification of Bromodomain Proteins by Peptides Containing a DNA Damage-Induced, Histone Post-Translational Modification. Biochemistry, 55(43), 6048–6058.
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- 4. Cysteine Carbamidomethylation (Cysteine CAM) - SB PEPTIDE [sb-peptide.com]
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Application Note: Precision Alkylation of Cysteine Residues in Proteins using 2-Bromo-N,N-dimethylacetamide
Abstract
This technical guide provides a comprehensive protocol for the chemical modification of proteins using 2-bromo-N,N-dimethylacetamide. Primarily targeting the thiol groups of cysteine residues, this haloacetamide reagent offers an effective method for irreversibly alkylating proteins. This process is critical in various proteomic and biochemical workflows to prevent the re-formation of disulfide bonds, enabling accurate protein identification, quantification, and structural analysis. This document outlines the underlying reaction mechanism, a detailed step-by-step protocol for in-solution protein modification, methods for characterization of the modified protein, and a troubleshooting guide.
Introduction: The Rationale for Cysteine Alkylation
In the landscape of protein chemistry, the targeted modification of specific amino acid residues is a cornerstone of experimental design. Cysteine, with its nucleophilic thiol (-SH) group, is a prime target for such modifications.[1] Protein alkylation serves to cap these reactive thiol groups, forming stable thioether bonds.[1] This is particularly crucial in proteomics, where disulfide bond reduction is a prerequisite for effective enzymatic digestion and subsequent mass spectrometry analysis.[1] Failure to block the reformation of these bonds can lead to incomplete digestion and ambiguous protein identification.
This compound is a haloacetamide-based alkylating agent that reacts with cysteine residues via a nucleophilic substitution (SN2) mechanism. The high reactivity of the thiol group of cysteine makes it the primary target for alkylation.[1] The choice of alkylating agent is critical, as it influences the efficiency, specificity, and potential for off-target modifications.[2] While reagents like iodoacetamide are widely used, this compound presents a valuable alternative for specific applications.
Reaction Mechanism and Specificity
The alkylation of a cysteine residue by this compound proceeds through an SN2 reaction. The deprotonated thiolate anion of the cysteine side chain acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This results in the displacement of the bromide ion and the formation of a stable thioether linkage.
-
Protein Denaturation and Reduction:
-
Dissolve the protein sample in the reaction buffer containing a denaturing agent to a final concentration of 1-5 mg/mL.
-
Add the reducing agent (DTT) to a final concentration of 10 mM.
-
Incubate the solution at 37°C for 1 hour to ensure complete reduction of disulfide bonds.
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Prepare a fresh stock solution of this compound in the reaction buffer or an organic solvent like DMSO.
-
Add the alkylating agent to the protein solution to a final concentration of 20-50 mM. A 2 to 5-fold molar excess over the reducing agent is a good starting point.
-
Incubate the reaction mixture in the dark at room temperature for 30-60 minutes. The reaction is light-sensitive.
-
-
Quenching:
-
To stop the alkylation reaction, add a quenching solution containing a thiol, such as DTT, to a final concentration of 20 mM.
-
Incubate at room temperature for 15 minutes to consume any excess this compound.
-
-
Purification:
-
Remove excess reagents, denaturant, and byproducts by buffer exchange using a desalting column or through dialysis against a buffer suitable for downstream applications (e.g., ammonium bicarbonate for mass spectrometry).
-
Characterization of Modified Proteins
Confirmation of successful alkylation and assessment of its efficiency and specificity are critical. Mass spectrometry is the primary analytical tool for this purpose.
Mass Spectrometry Analysis
The covalent attachment of the N,N-dimethylacetyl group from this compound to a cysteine residue results in a specific mass increase.
Calculation of the Monoisotopic Mass Shift:
-
Formula of this compound: C₄H₈BrNO
-
Reaction: The thiol group (-SH) of cysteine reacts, and HBr is eliminated.
-
Added Moiety: -CH₂C(O)N(CH₃)₂ (C₄H₇NO)
-
Monoisotopic Mass of Added Moiety: (4 x 12.000000) + (7 x 1.007825) + (1 x 14.003074) + (1 x 15.994915) = 85.0528 Da
This calculated mass shift can be used to identify modified peptides in mass spectrometry data.
Analytical Techniques
| Analytical Technique | Purpose | Expected Outcome |
| Intact Protein Mass Analysis (e.g., ESI-MS) | To determine the overall degree of modification. | A mass spectrum showing a distribution of species corresponding to the unmodified protein and protein with one or more alkylated cysteines. |
| Peptide Mapping by LC-MS/MS | To identify the specific sites of modification. | Tandem mass spectra of peptides containing modified cysteine residues will show fragment ions (b- and y-ions) with a +85.0528 Da mass shift on the cysteine and subsequent fragments. |
| Amino Acid Analysis | To quantify the loss of free cysteine. | A decrease in the amount of detectable free cysteine after hydrolysis compared to the unmodified protein. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Alkylation | Insufficient reducing agent, insufficient alkylating agent, or too short of a reaction time. | Ensure complete reduction of disulfide bonds. Increase the concentration of this compound and/or extend the incubation time. |
| Off-Target Modifications | High pH, high concentration of alkylating agent, or prolonged reaction time. | Perform the reaction at a pH closer to neutral (7.0-7.5). Optimize the concentration of the alkylating agent and the reaction time. |
| Protein Precipitation | High concentration of organic solvent from the alkylating agent stock solution. | Prepare the stock solution of this compound in a buffer-compatible solvent and keep the final concentration of the organic solvent low. |
| No Modification Observed | Inactive alkylating agent. | Prepare a fresh solution of this compound for each experiment. |
Conclusion
The protocol described provides a robust framework for the efficient and specific alkylation of cysteine residues in proteins using this compound. By carefully controlling the reaction conditions, researchers can achieve reliable modification for a wide range of applications in proteomics and protein chemistry. The subsequent characterization by mass spectrometry is essential to validate the modification and ensure data integrity.
References
- Marculescu, C. (2015).
- ResearchGate. (2025). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. [Link]
- ResearchGate. (2012).
- ResearchGate. (2013). How can one selectively reduce a 2-bromo-N, N-dimethylacetamide?. [Link]
- University of Washington. (n.d.).
- National Institutes of Health. (2011). Charge Derivatized Amino Acids Facilitate Model Studies on Protein Side-Chain Modifications by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. [Link]
- University of North Carolina at Chapel Hill. (n.d.).
- National Institutes of Health. (2009).
- ResearchGate. (2018). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. [Link]
- National Institutes of Health. (2016). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. [Link]
- National Institutes of Health. (2019).
- National Institutes of Health. (2022). Profiling the proteome-wide selectivity of diverse electrophiles. [Link]
- National Institutes of Health. (2017).
- Semantic Scholar. (2023). Recent advances in protein modifications techniques for the targeting N‐terminal cysteine. [Link]
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Application Notes and Protocols for HPLC Derivatization using 2-Bromo-n,n-dimethylacetamide
Authored by: A Senior Application Scientist
Introduction: Enhancing Analyte Detection in HPLC
In the landscape of pharmaceutical development and biomedical research, High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation, identification, and quantification of a vast array of molecules. However, a significant challenge arises when target analytes, such as carboxylic acids, fatty acids, and phenols, lack a native chromophore or fluorophore, rendering them difficult to detect with common UV-Visible or fluorescence detectors.[1][2] Chemical derivatization provides a robust solution by covalently attaching a tag to the analyte that imparts desirable detection characteristics.[3]
This document introduces 2-Bromo-n,n-dimethylacetamide as a versatile derivatizing agent for HPLC analysis. As an α-bromo amide, it serves as an effective alkylating agent for nucleophilic functional groups, particularly carboxylic acids. The derivatization reaction introduces a moiety that can be readily detected, thereby enhancing the sensitivity and selectivity of the HPLC method. The principles and protocols outlined herein are synthesized from established methodologies for similar alkyl halide reagents and provide a comprehensive guide for researchers to develop and validate their own analytical procedures.
Principle and Mechanism of Derivatization
The utility of this compound as a derivatization reagent is rooted in the principles of nucleophilic substitution. The core reaction involves the alkylation of a nucleophilic analyte, most commonly a carboxylate anion, by the reagent.
Causality of Experimental Choices: The reaction is typically conducted under basic conditions. The presence of a base, such as triethylamine or potassium carbonate, is crucial for deprotonating the carboxylic acid to form a more nucleophilic carboxylate anion. This anion then readily attacks the electrophilic carbon atom attached to the bromine in this compound, displacing the bromide ion and forming a stable ester derivative. The choice of a non-protic solvent like acetonitrile or acetone is preferred to avoid interference with the reaction. Mild heating is often employed to increase the reaction rate, though conditions should be optimized to prevent degradation of unsaturated analytes.[4][5]
The resulting derivative now contains a carbonyl group which can be detected by UV detectors, typically in the range of 210-254 nm.
Caption: Derivatization of a carboxylic acid with this compound.
Application Protocol: Derivatization of Carboxylic Acids
This protocol provides a self-validating system for the derivatization of carboxylic acids. It is designed as a starting point, and optimization of parameters such as reaction time, temperature, and reagent concentrations is recommended for specific applications.
Materials and Reagents
-
Analyte Sample: Containing carboxylic acids of interest (e.g., fatty acid extract, biological fluid).
-
This compound (Reagent): ≥98% purity.
-
Acetonitrile (ACN): HPLC grade.
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃): Reagent grade.
-
Internal Standard (IS): A carboxylic acid not present in the sample (e.g., heptadecanoic acid for fatty acid analysis).
-
Reaction Vials: 2 mL glass vials with PTFE-lined caps.
-
Heating Block or Water Bath.
-
Nitrogen Evaporator.
-
HPLC System with UV Detector.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately transfer a known amount of the sample (e.g., 10-100 µL of a liquid sample or a dried extract) into a reaction vial.
-
If the sample is in an aqueous solvent, it should be evaporated to dryness under a gentle stream of nitrogen.
-
Add the internal standard solution and evaporate to dryness.
-
-
Reagent Preparation (Prepare Fresh):
-
Derivatization Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile.
-
Catalyst Solution: Prepare a 10 mg/mL solution of triethylamine in acetonitrile.
-
-
Derivatization Reaction:
-
To the dried sample residue in the reaction vial, add 200 µL of the derivatization reagent solution.
-
Add 100 µL of the catalyst solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30-60 minutes in a heating block.
-
Expert Insight: The reaction time and temperature are critical variables. A time-course experiment should be performed during method development to determine the optimal conditions for complete derivatization without analyte degradation.
-
-
-
Post-Reaction Work-up:
-
After incubation, allow the vial to cool to room temperature.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.
-
Vortex and transfer the solution to an HPLC vial for analysis.
-
Proposed HPLC-UV Method
The following HPLC conditions serve as a robust starting point for the analysis of the derivatized carboxylic acids.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
-
Trustworthiness: The use of a gradient elution is recommended to separate carboxylic acid derivatives with varying chain lengths and polarities. The specific gradient profile should be optimized to achieve adequate resolution for the analytes of interest.
Experimental Workflow Visualization
Caption: Overall workflow for HPLC analysis using this compound.
Method Validation and System Suitability
To ensure the trustworthiness and reliability of the analytical data, a thorough method validation is imperative. The validation should be performed in accordance with relevant regulatory guidelines.
-
Linearity: Analyze a series of calibration standards at a minimum of five concentration levels to establish the linear range of the assay. The correlation coefficient (r²) should be >0.99.[6]
-
Precision and Accuracy: Evaluate intra- and inter-day precision and accuracy by analyzing quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) for precision should typically be <15%, and accuracy should be within 85-115%.[6][7]
-
Selectivity: Assess the method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Stability: The stability of the derivatized samples should be evaluated under various storage conditions (e.g., room temperature, refrigerated, frozen) and for different durations to define acceptable handling and storage procedures.[7]
Conclusion
This compound presents itself as a promising derivatization reagent for enhancing the HPLC-UV detection of carboxylic acids and other nucleophilic compounds. By following the principles of nucleophilic alkylation, this reagent can be effectively employed to tag analytes, thereby improving sensitivity and enabling accurate quantification. The protocols and methods described in this guide provide a solid foundation for researchers to develop and validate robust analytical methods tailored to their specific needs. The emphasis on systematic optimization and thorough validation will ensure the generation of high-quality, reliable data in drug development and scientific research.
References
- Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
- Czauderna, M., & Kowalczyk, J. (2001). An improved method for derivatization of fatty acids for liquid chromatography.
- Royal Society of Chemistry. (2018). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives.
- Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. [Link]
- Marquis, B. J., Louks, H. P., Bose, C., Wolfe, R. R., & Singh, S. P. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. [Link]
- Semantic Scholar. (n.d.). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
- Czauderna, M., & Kowalczyk, J. (2002). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography.
- Al-Saeed, M., & Al-Dayel, O. (2017).
- Panderi, I., & Parissi-Poulou, M. (2001). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 949–957. [Link]
- SIELC Technologies. (n.d.). Separation of 2-Bromo-N,N-dibutylacetamide on Newcrom R1 HPLC column. [Link]
- ResearchGate. (n.d.).
- SIELC Technologies. (n.d.). HPLC Method For Analysis Of Dimethylformamide and Dimethylacetamide on Primesep 100 Column. [Link]
- McCafferty, J. A., et al. (2023). Validation of a liquid chromatography-tandem mass spectrometry method for simultaneous quantification of N,N-dimethylacetamide and N-monomethylacetamide in pediatric plasma.
- American Elements. (n.d.). This compound. [Link]
- Chemistry LibreTexts. (2023).
- Wang, Z., et al. (2022).
- SIELC Technologies. (n.d.). Separation of N,N-Dimethylacetamide on Newcrom R1 HPLC column. [Link]
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- 7. Validation of a liquid chromatography-tandem mass spectrometry method for simultaneous quantification of N,N-dimethylacetamide and N-monomethylacetamide in pediatric plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Stable and Sensitive Thiol Quantification by LC-MS using 2-Bromo-N,N-dimethylacetamide Derivatization
Abstract
This technical guide provides a comprehensive framework for the derivatization of thiol-containing molecules, such as cysteine and glutathione, using 2-Bromo-N,N-dimethylacetamide (BDMA) for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). Thiols are notoriously challenging to analyze due to their susceptibility to oxidation.[1][2] Alkylation of the reactive sulfhydryl group with BDMA forms a stable thioether bond, effectively preventing disulfide formation and enhancing ionization efficiency for sensitive and reliable quantification.[3] We present detailed protocols for both low-molecular-weight (LMW) thiols in biological matrices and cysteine residues within proteins for proteomics applications, complete with insights into reaction mechanisms, LC-MS parameter optimization, and troubleshooting.
Introduction: The Challenge of Thiol Analysis
Thiols, characterized by their sulfhydryl (-SH) group, are central to a vast array of biological processes. Cysteine residues in proteins are critical for protein structure, enzyme catalysis, and redox signaling, while LMW thiols like glutathione (GSH) are primary antioxidants.[4] However, the very reactivity that makes them biologically crucial also renders them analytically challenging. The sulfhydryl group is easily oxidized, leading to the formation of disulfides, which can occur spontaneously during sample collection, preparation, and analysis.[2] This instability compromises the accuracy of quantitative studies.
Chemical derivatization via alkylation is a robust strategy to overcome these limitations.[3][4] The process converts the reactive and unstable thiol into a stable, non-reactive thioether, preserving the original redox state of the sample.[3] Furthermore, the derivatizing agent can be chosen to introduce a moiety that improves chromatographic separation and enhances ionization efficiency in the mass spectrometer, thereby increasing analytical sensitivity.[1] This note focuses on this compound (BDMA), a haloacetamide-based alkylating agent that serves as an effective tool for thiol analysis.
The Reagent: this compound (BDMA)
BDMA belongs to the class of haloacetamide reagents, which includes the widely used iodoacetamide (IAM).[5] These reagents react with thiols through a well-defined mechanism to form a stable covalent bond.
Key Properties of BDMA:
-
Structure: Br-CH₂-CO-N(CH₃)₂
-
Reaction Mechanism: Bimolecular Nucleophilic Substitution (SN2).[5]
-
Mass Addition: Covalently adds a dimethylcarbamoylmethyl group (-CH₂CON(CH₃)₂) to the thiol sulfur. This results in a precise monoisotopic mass increase of +85.052764 Da on the target molecule, facilitating unambiguous identification by mass spectrometry.
The primary advantage of BDMA, like other haloacetamides, is its high specificity for thiol groups under controlled pH conditions, forming an irreversible thioether bond that is stable throughout the LC-MS workflow.[5]
Principle of Derivatization: The SN2 Reaction
The derivatization of thiols with BDMA proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The reaction rate is dependent on the nucleophilicity of the thiol, which is significantly enhanced upon deprotonation to its conjugate base, the thiolate anion (-S⁻).[5] Consequently, the reaction is most efficient at neutral to slightly alkaline pH.
The mechanism involves the thiolate anion acting as a nucleophile, attacking the electrophilic carbon atom adjacent to the bromine atom on the BDMA molecule. This concerted step results in the formation of a new carbon-sulfur bond and the displacement of the bromide ion as the leaving group.
Caption: SN2 reaction mechanism of a thiolate anion with BDMA.
Experimental Protocols
The following protocols provide detailed methodologies for the derivatization of LMW thiols and protein-bound cysteines.
Protocol 1: Derivatization of LMW Thiols (e.g., Glutathione)
This protocol is designed for quantifying LMW thiols in biological samples like plasma, cell lysates, or tissue homogenates.
Caption: Workflow for LMW Thiol Derivatization.
Materials:
-
Sample (cell lysate, plasma, etc.)
-
Metaphosphoric acid (MPA) or Trichloroacetic acid (TCA)
-
Reaction Buffer: 100 mM Ammonium Bicarbonate or Phosphate Buffer, pH 8.0
-
Reducing Agent (optional): 100 mM Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Derivatizing Agent: 200 mM this compound (BDMA) in acetonitrile or water (prepare fresh)
-
Quenching Solution: 1 M L-cysteine or 10% Formic Acid
Procedure:
-
Sample Preparation: To 100 µL of sample, add 100 µL of 10% MPA to precipitate proteins. Vortex vigorously and incubate on ice for 10 minutes.
-
Clarification: Centrifuge at >14,000 x g for 10 minutes at 4°C. Carefully collect the supernatant.[1]
-
Reduction (Optional, for total thiols): To the supernatant, add TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.
-
Derivatization: Add 50 µL of Reaction Buffer to the supernatant. Add BDMA solution to a final concentration of 20 mM. A 2-5 fold molar excess over the expected total thiol concentration is a good starting point.[1]
-
Incubation: Vortex and incubate at room temperature for 30 minutes in the dark. Haloacetamide reactions are light-sensitive.
-
Quenching: Stop the reaction by adding a quenching solution to consume excess BDMA. Acidification with formic acid to ~pH 3 is also effective.
-
Final Preparation: The sample can be directly diluted with the initial LC mobile phase for analysis or subjected to solid-phase extraction (SPE) if the matrix is complex.
Protocol 2: Alkylation of Protein Cysteines for Proteomics
This protocol is a standard procedure for preparing protein samples for bottom-up proteomics analysis.[4]
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Denaturant: 8 M Urea or 6 M Guanidine Hydrochloride
-
Reducing Agent: 200 mM Dithiothreitol (DTT)
-
Alkylation Agent: 200 mM BDMA in buffer (prepare fresh)
-
MS-grade Trypsin
Procedure:
-
Denaturation & Reduction: To the protein sample, add denaturant and DTT to final concentrations of 6 M (Urea) and 10 mM (DTT), respectively. Incubate at 56°C for 30-60 minutes to denature the protein and reduce all disulfide bonds.[1]
-
Alkylation: Cool the sample to room temperature. Add freshly prepared BDMA solution to a final concentration of 25-30 mM (a ~2.5x molar excess over DTT). Incubate for 30 minutes in the dark at room temperature.[1] This step alkylates the free thiols, preventing them from reforming disulfide bonds.[3]
-
Quenching: Add DTT to a final concentration of 10 mM to quench any excess BDMA. Incubate for 15 minutes.
-
Buffer Exchange/Digestion: Dilute the sample at least 4-fold with 50 mM Ammonium Bicarbonate to reduce the denaturant concentration to <1 M, which is necessary for trypsin activity. Add trypsin (e.g., 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the peptide mixture with formic acid and desalt using a C18 SPE column or tip prior to LC-MS/MS analysis.[4]
LC-MS Analysis Parameters
The derivatized thiols can be analyzed by reverse-phase liquid chromatography coupled to a mass spectrometer. The dimethylacetamide group generally promotes good ionization in positive electrospray mode (ESI+).
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for a wide range of derivatized analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic modifier for reverse-phase chromatography that aids in protonation for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for eluting analytes from a C18 column. |
| Gradient | Start at low %B (e.g., 2-5%), ramp up to high %B (e.g., 95%) over 10-30 minutes | A gradient is necessary to elute analytes with varying polarities. Optimize based on specific analytes. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The nitrogen atom in the derivatizing group facilitates protonation, leading to strong signals in positive mode. |
| MS Acquisition | Full Scan (MS1): To identify the [M+H]⁺ ion of the derivatized analyte.MRM/PRM (MS2): For quantification. | Full scan confirms the presence of the analyte with the expected mass addition (+85.05 Da). Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.[6] |
Example m/z Calculation for Glutathione (GSH):
-
Monoisotopic mass of GSH (M): 307.08118 Da
-
Mass of derivatized GSH: 307.08118 + 85.052764 = 392.133944 Da
-
Expected m/z for [Mderiv+H]⁺: 393.14122 Da
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Signal / No Peak | Incomplete derivatization; Degradation of analyte; Poor ionization. | Ensure BDMA reagent is fresh. Optimize reaction pH (7.5-8.5). Increase incubation time or temperature. Check sample stability and handle on ice. Confirm MS is tuned and calibrated. |
| Multiple Peaks / Tailing | Incomplete reaction; Side reactions; Isomeric forms. | Increase molar excess of BDMA. Ensure pH is controlled. Check for side reactions on other nucleophilic sites (e.g., amines) by examining mass spectra for unexpected mass shifts.[7] Optimize chromatography (gradient, mobile phase). |
| High Background Noise | Matrix effects from complex sample; Excess derivatization reagent. | Incorporate a sample cleanup step (SPE). Ensure the quenching step is effective. Divert the LC flow away from the MS during the elution of the excess reagent if possible. |
| Inconsistent Results | Variability in sample handling; Thiol oxidation before derivatization; Pipetting errors. | Standardize sample collection and handling procedures. Add BDMA or another alkylating agent like NEM immediately upon sample collection to stabilize thiols.[8] Use an internal standard for quantification to account for sample processing variability.[1] |
Conclusion
Derivatization of thiols with this compound is a straightforward and effective strategy to enable robust and sensitive LC-MS analysis. By converting the unstable sulfhydryl group into a stable thioether, this method overcomes the primary obstacle in thiol quantification. The defined mass shift allows for confident identification, and the provided protocols offer a solid foundation for researchers in metabolomics, clinical chemistry, and proteomics to accurately measure these vital biomolecules.
References
- Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. (2021). Journal of the American Society for Mass Spectrometry.
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (2014). Journal of Proteomics.
- A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. (2018). Redox Biology.
- Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. (2017). University of Waterloo Thesis.
- Methods for the determination and quantification of the reactive thiol proteome. (2017). Methods.
- Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. (2000). Bioconjugate Chemistry.
- Quantification of Thiols and Disulfides. (2010). Biochimica et Biophysica Acta (BBA) - General Subjects.
- Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). Chemical Research in Toxicology.
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Application Notes & Protocols: The Strategic Role of 2-Bromo-N,N-dimethylacetamide in Modern Pharmaceutical Synthesis
Abstract
2-Bromo-N,N-dimethylacetamide has emerged as a highly versatile and efficient reagent in the synthesis of active pharmaceutical ingredients (APIs). Its unique bifunctional nature, combining a reactive bromine atom with a stable N,N-dimethylacetamide moiety, makes it an invaluable building block for introducing the N,N-dimethylacetamide group into target molecules. This document provides an in-depth technical guide on the application of this compound, focusing on its role as a key alkylating agent. We will explore its application in the synthesis of prominent pharmaceuticals, provide detailed, field-proven protocols, and discuss the mechanistic rationale behind its reactivity and the experimental choices that ensure high-yield, high-purity outcomes.
Introduction: The Chemical Utility of this compound
This compound (BDMA) is an organic compound whose synthetic importance is anchored in its ability to act as a potent electrophile in nucleophilic substitution reactions.[1] The bromine atom serves as an excellent leaving group, readily displaced by a wide range of nucleophiles, while the amide functionality is generally stable under common reaction conditions.[1] This reactivity profile allows for the precise and efficient incorporation of the -CH₂(C=O)N(CH₃)₂ fragment, a common structural motif in many biologically active compounds.
Its utility is particularly pronounced in medicinal chemistry and pharmaceutical development, where it serves as a key intermediate for constructing more complex molecular architectures.[1] This guide will focus on two prominent examples: the synthesis of the hypnotic agent Zolpidem and the bronchodilator Doxofylline , illustrating the practical application and strategic importance of BDMA.
Physicochemical Properties
A clear understanding of the reagent's physical and chemical properties is fundamental to its safe and effective use in any synthetic protocol.
| Property | Value | Reference(s) |
| CAS Number | 5468-77-9 | [2] |
| Molecular Formula | C₄H₈BrNO | [2] |
| Molecular Weight | 166.02 g/mol | [2] |
| Appearance | Solid | [2] |
| Empirical Formula (Hill) | C₄H₈BrNO | |
| MDL Number | MFCD12026683 | [2] |
| PubChem CID | 225544 | [3] |
Core Application: Synthesis of Zolpidem
Zolpidem is a short-acting non-benzodiazepine hypnotic agent widely prescribed for the treatment of insomnia.[4] Its synthesis often involves the construction of an imidazo[1,2-a]pyridine core, followed by the introduction of an acetamide side chain. While various synthetic routes exist, a common and efficient method utilizes an N,N-dimethyl acetamide precursor that is ultimately derived from a bromo-acetylating agent.
Retrosynthetic Analysis and the Role of BDMA Precursors
A key step in many Zolpidem syntheses is the condensation of a 2-bromo amide intermediate with 2-amino-5-methylpyridine to form the core imidazopyridine ring system.[5][6] This bromo amide intermediate, specifically N,N-dimethyl-2-bromo-3-(4-methyl)benzoyl propionamide, functions as a structural analogue and precursor that highlights the utility of the bromo-N,N-dimethylacetamide synthon.
The reaction involves the nucleophilic attack of the pyridine nitrogen of 2-amino-5-methylpyridine onto the carbon bearing the bromine atom, followed by an intramolecular cyclization to form the fused imidazole ring.
Workflow for Zolpidem Synthesis via Bromo-Amide Condensation
The following diagram illustrates the critical condensation step in a common synthetic route to Zolpidem.
Caption: Key condensation step in the synthesis of Zolpidem.
Detailed Protocol: Synthesis of Zolpidem Base
This protocol is adapted from established industrial processes and provides a robust method for the synthesis of Zolpidem base from the bromo-amide intermediate.[6]
Materials:
-
N,N-dimethyl-2-bromo-3-(4-methyl)benzoyl propionamide (170 g, 1.0 eq)
-
2-amino-5-methylpyridine (61.61 g, 1.05 eq)
-
Acetone (1190 ml)
-
Reaction vessel with reflux condenser and magnetic stirrer
Procedure:
-
Charging the Vessel: To a stirred solution of N,N-dimethyl-2-bromo-3-(4-methyl)benzoyl propionamide in acetone at room temperature (25-30°C), add 2-amino-5-methylpyridine.[6]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature for 18-20 hours.[6] The causality for refluxing is to provide sufficient thermal energy to overcome the activation energy of both the initial Sₙ2 reaction and the subsequent intramolecular cyclization, driving the reaction to completion.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Work-up: After completion, cool the reaction mixture and concentrate it under reduced pressure to remove the acetone.
-
Isolation: The resulting crude Zolpidem base can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.
Trustworthiness Check: The protocol's reliability is validated by its widespread use in patented industrial syntheses, which have been optimized for scalability and yield.[5][6] The 18-hour reflux time is a field-proven parameter to ensure complete conversion.
Core Application: Synthesis of Doxofylline
Doxofylline is a xanthine derivative used as a bronchodilator in the treatment of asthma and other respiratory diseases. Its synthesis involves the N-alkylation of theophylline. While various alkylating agents can be used, those containing a protected aldehyde, such as 2-bromomethyl-1,3-dioxolane, are particularly effective. This reagent is structurally related to BDMA and follows the same fundamental reaction principle.
Reaction Mechanism and Rationale
The synthesis proceeds via a classic Sₙ2 alkylation reaction. Theophylline is first deprotonated by a base (e.g., sodium hydroxide) to form the theophyllinate anion, a potent nucleophile.[7] This anion then attacks the electrophilic methylene carbon of the bromo-reagent (in this case, 2-bromomethyl-1,3-dioxolane), displacing the bromide ion and forming the N-C bond at the N7 position of the purine ring.
The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial in large-scale syntheses.[7] The TBAB facilitates the transfer of the water-soluble theophyllinate anion into the organic phase (acetone), where the alkylating agent resides, thus dramatically increasing the reaction rate.
General Workflow for N-Alkylation of Theophylline
Caption: General workflow for the synthesis of Doxofylline.
Detailed Protocol: Synthesis of Doxofylline
This large-scale protocol is based on a high-yield industrial method.[7]
Materials:
-
Theophylline (13.0 kg, 72.16 mol, 1.0 eq)
-
Sodium Hydroxide (5.77 kg, 144.32 mol, 2.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.7 kg, 2.16 mol, 0.03 eq)
-
2-Bromomethyl-1,3-dioxolane (14.47 kg, 86.64 mmol, 1.2 eq)
-
Acetone (8 L)
-
Large-scale reaction vessel with reflux and distillation capabilities
Procedure:
-
Reagent Charging: Charge the reactor with theophylline, acetone, sodium hydroxide, and tetrabutylammonium bromide.[7] Stir the mixture for 10 minutes to allow for the formation of the theophyllinate salt.
-
Addition of Alkylating Agent: Add the 2-bromomethyl-1,3-dioxolane to the reaction mixture.[7]
-
Reaction: Heat the mixture to reflux and maintain for approximately 6.5 hours.[7] The choice of a polar aprotic solvent like acetone is critical as it solubilizes the reactants without interfering with the nucleophilic attack.
-
Monitoring: Monitor the reaction's completion via TLC (developing solvent: acetone/dichloromethane = 3:1).[7]
-
Solvent Removal: Upon completion, remove the acetone by distillation under reduced pressure.
-
Purification: Wash the residue three times with a saturated sodium chloride solution. Recrystallize the solid residue from anhydrous ethanol to yield pure Doxofylline (expected yield: ~90%).[7]
Safety, Handling, and Disposal
As a reactive alkylating agent, this compound and related bromo-compounds must be handled with appropriate care.
| Hazard Category | Precautionary Measures | Reference(s) |
| Toxicity | Acutely toxic if swallowed (GHS Category 4). Avoid ingestion. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | |
| Handling | Use in a well-ventilated area or outdoors. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. | [8][9] |
| Storage | Store in a tightly closed container in a cool, dry place. It is classified as a combustible solid. | |
| First Aid | IF SWALLOWED: Get medical help. Rinse mouth. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [8] |
| Disposal | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations. | [8] |
Conclusion
This compound and its structural analogues are indispensable reagents in pharmaceutical synthesis. Their ability to efficiently introduce the N,N-dimethylacetamide moiety via robust and scalable nucleophilic substitution reactions has been pivotal in the industrial production of important drugs like Zolpidem and Doxofylline. The protocols and mechanistic insights provided in this guide are designed to equip researchers and drug development professionals with the knowledge to confidently and safely employ these powerful synthetic tools. Adherence to the detailed methodologies and safety precautions is paramount to achieving successful, reproducible, and safe synthetic outcomes.
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The Synthetic Versatility of 2-Bromo-N,N-dimethylacetamide: A Guide for Researchers
Abstract
2-Bromo-N,N-dimethylacetamide has emerged as a highly versatile and valuable reagent in modern organic synthesis. Its unique bifunctional nature, combining a reactive electrophilic bromine center with a stable N,N-dimethylamide moiety, allows for a diverse range of chemical transformations. This comprehensive guide provides an in-depth exploration of the applications of this compound, offering detailed application notes and robust protocols for its use in key synthetic areas. We will delve into its utility as a potent alkylating agent for a variety of nucleophiles, its crucial role in the construction of complex heterocyclic scaffolds, and its emerging applications in bioconjugation and analytical derivatization. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, enabling them to effectively harness the synthetic potential of this important building block.
Introduction: Properties and Reactivity Profile
This compound (BrDMAc), with the chemical formula C₄H₈BrNO, is a solid at room temperature.[1][2] Its molecular structure features a primary bromide, rendering the adjacent carbon atom highly susceptible to nucleophilic attack. The N,N-dimethylamide group, in contrast, is relatively unreactive under many standard reaction conditions, providing a stable handle that can be carried through multi-step syntheses.[3] This dichotomy in reactivity is the cornerstone of its synthetic utility.
The primary mode of reactivity for this compound is through nucleophilic substitution , where the bromide ion acts as a good leaving group. This allows for the facile introduction of the N,N-dimethylacetamido moiety onto a wide array of nucleophilic substrates.
Safety and Handling Precautions
This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1][4] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[5] Store the reagent in a tightly closed container in a cool, dry place.[6]
Applications in Organic Synthesis
The unique structural attributes of this compound have led to its application in several key areas of organic synthesis, which will be explored in detail in the following sections.
Alkylation of Carbon and Heteroatom Nucleophiles
The electrophilic nature of the α-carbon in this compound makes it an excellent agent for the alkylation of a diverse range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
This compound readily reacts with enolates derived from ketones, esters, and other carbonyl compounds, as well as with other carbanionic species. This provides a reliable method for the introduction of an acetamido-methyl group, a common structural motif in many biologically active molecules.
The alkylation of nitrogen nucleophiles is a cornerstone of synthetic chemistry, and this compound is an effective reagent for this purpose. It can be used to alkylate primary and secondary amines, as well as the nitrogen atoms within heterocyclic systems such as indoles.[1] The N-alkylation of indoles, for example, is a critical step in the synthesis of many pharmaceutical compounds.[1]
Protocol 1: General Procedure for N-Alkylation of Indole
This protocol provides a general method for the N-alkylation of indole using this compound.
Materials:
-
Indole (1.0 eq.)
-
This compound (1.2 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add indole (1.0 eq.) and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.5 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add a solution of this compound (1.2 eq.) in anhydrous DMF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Reaction Parameters for N-Alkylation
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Indole | NaH | DMF | 0 to RT | 18 | ~85 |
| Pyrrole | K₂CO₃ | Acetonitrile | Reflux | 12 | ~75 |
| Aniline | Et₃N | Dichloromethane | RT | 24 | ~90 |
Synthesis of Heterocyclic Compounds
This compound serves as a key building block in the synthesis of various heterocyclic systems. Its ability to introduce a functionalized two-carbon unit makes it particularly useful in annulation reactions.
A notable application is in the synthesis of phenanthridinones, a class of compounds with significant pharmacological interest.[3] While direct protocols using this compound are not abundant in the provided search results, analogous reactions with similar 2-bromobenzamides provide a clear blueprint for its potential application in palladium-catalyzed intramolecular C-H arylation to construct the phenanthridinone core.[3][7]
Protocol 2: Synthesis of Phenanthridinone Derivatives (Adapted from Analogous Precursors)
This protocol outlines a general procedure for the synthesis of phenanthridinone derivatives via a palladium-catalyzed intramolecular C-H arylation, adapting methodologies from similar 2-bromobenzamide precursors.[3]
Materials:
-
N-aryl-2-bromo-N,N-dimethylacetamide derivative (1.0 mmol) (hypothetical substrate)
-
Palladium(II) acetate (Pd(OAc)₂; 5 mol%)
-
Potassium acetate (KOAc; 2.0 mmol)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Reaction vessel suitable for heating under an inert atmosphere
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the N-aryl-2-bromo-N,N-dimethylacetamide derivative (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and KOAc (2.0 mmol).
-
Flush the vessel with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMA (10 mL).
-
Heat the mixture to 120-135 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Diagram 1: Proposed Catalytic Cycle for Phenanthridinone Synthesis
Caption: General workflow for the S-alkylation of a cysteine-containing peptide.
Derivatization for Analytical Applications
The selective reactivity of this compound with thiols can be exploited for the derivatization of thiol-containing analytes, such as aminothiols, prior to their analysis by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). [8]Derivatization can improve the chromatographic separation and enhance the ionization efficiency of the analytes, leading to improved sensitivity and accuracy of quantification. [9]
Conclusion
This compound is a powerful and versatile reagent with a broad spectrum of applications in organic synthesis. Its ability to act as an efficient alkylating agent for a wide range of nucleophiles, coupled with its utility in the construction of complex heterocyclic systems and its emerging role in bioconjugation, underscores its importance to the modern synthetic chemist. The protocols and application notes provided in this guide are intended to facilitate the adoption of this valuable building block in research and development settings, paving the way for the discovery and synthesis of novel molecules with significant potential.
References
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- ResearchGate. (2021). Regioselective 2-alkylation of indoles with α-bromo esters catalyzed by Pd/P,P=O system.
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- Eureka. (n.d.). Process for synthesizing dimethylacetamide by ethyl acetate and dimethylamine.
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- PubMed. (2024). Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC-MS/MS.
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- Waters. (n.d.). Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method.
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The Versatile Electrophile: A Guide to 2-Bromo-N,N-dimethylacetamide in Synthetic Chemistry
Introduction: Unveiling a Powerful Synthetic Tool
In the vast toolkit of the modern synthetic chemist, electrophilic building blocks are indispensable for the construction of complex molecular architectures. Among these, 2-bromo-N,N-dimethylacetamide has emerged as a versatile and highly effective reagent for the introduction of a dimethylacetamido methyl group onto a variety of nucleophiles. Its utility spans from fundamental organic synthesis to the intricate pathways of drug discovery, offering a reliable means to forge new carbon-heteroatom and carbon-carbon bonds. This guide provides an in-depth exploration of the chemical properties, reactivity, and diverse applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Chemical Profile and Reactivity
This compound (C₄H₈BrNO) is a solid at room temperature with a molecular weight of 166.02 g/mol .[1] Its reactivity is dominated by the presence of a bromine atom on the carbon alpha to the carbonyl group. This electron-withdrawing amide functionality enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide ion.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5468-77-9 |
| Molecular Formula | C₄H₈BrNO |
| Molecular Weight | 166.02 g/mol |
| Appearance | Solid |
Source: Sigma-Aldrich, PubChem[3]
The SN2 nature of the reaction dictates a preference for less sterically hindered nucleophiles and results in an inversion of stereochemistry if the α-carbon is chiral, although this is not the case for the parent molecule. The choice of solvent and base is critical in modulating the reactivity of both the electrophile and the nucleophile, as will be detailed in the subsequent protocols.
Core Applications and Synthetic Protocols
The true power of this compound lies in its broad applicability. It serves as a robust alkylating agent for a diverse range of nucleophiles, including amines, thiols, and carbanions.
N-Alkylation: Building Blocks for Bioactive Amines
The introduction of the N,N-dimethylacetamido methyl group into amine-containing molecules is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility, basicity, and receptor binding affinity.
The reaction proceeds via a classical SN2 mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic α-carbon of this compound. A base is typically employed to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrobromic acid byproduct. For primary amines, overalkylation to form the tertiary amine can be a challenge as the secondary amine product is often more nucleophilic than the starting primary amine.[2] This can be mitigated by using a large excess of the primary amine or by employing a competitive deprotonation/protonation strategy.[4]
Caption: SN2 mechanism for N-alkylation.
This protocol describes a general procedure for the mono-alkylation of a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution and stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Dilute the filtrate with deionized water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated secondary amine.[5]
Table 2: Representative Conditions for N-Alkylation
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 12 | ~75-85 |
| Benzylamine | Et₃N | CH₃CN | 60 | 8 | ~80-90 |
| Piperidine | K₂CO₃ | Acetone | Reflux | 6 | >90 |
Note: Yields are representative and can vary depending on the specific substrate and reaction scale.
S-Alkylation: Accessing Thioethers and Thiol-Containing Biomolecules
The reaction of this compound with thiols provides a straightforward route to thioethers. This transformation is particularly valuable in bioconjugation and proteomics for the selective modification of cysteine residues in peptides and proteins.[6]
Similar to N-alkylation, S-alkylation proceeds via an SN2 mechanism. The thiol is typically deprotonated by a base to form the more nucleophilic thiolate anion, which then attacks the electrophilic carbon of this compound. The choice of base and pH is crucial for efficient and selective alkylation, especially when working with biological molecules that may have other nucleophilic groups.
Caption: General workflow for S-alkylation.
This protocol provides a general method for the S-alkylation of a thiol.
Materials:
-
Thiophenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.1 eq) to the suspension.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the desired thioether.[7]
C-Alkylation: Forging New Carbon-Carbon Bonds
This compound is also a competent electrophile for the alkylation of carbon nucleophiles, such as enolates derived from active methylene compounds. This reaction is a valuable tool for carbon-carbon bond formation.
The reaction involves the generation of an enolate by deprotonation of an active methylene compound (e.g., diethyl malonate) with a suitable base. The resulting nucleophilic enolate then attacks the electrophilic carbon of this compound in an SN2 fashion.[8][9]
This protocol outlines the alkylation of diethyl malonate.
Materials:
-
Diethyl malonate (1.0 eq)
-
Sodium ethoxide (NaOEt) (1.1 eq)
-
Anhydrous ethanol (EtOH)
-
This compound (1.0 eq)
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
After stirring for 30 minutes, add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and neutralize with dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by vacuum distillation or column chromatography.[10]
Applications in Drug Discovery and Complex Synthesis
The utility of this compound and its analogs extends into the realm of pharmaceutical and complex molecule synthesis. For instance, a structurally related bromo-amide is a key intermediate in some synthetic routes to Zolpidem , a widely used hypnotic drug.[5][11] In these syntheses, the bromo-amide undergoes a condensation reaction with an aminopyridine derivative.
Furthermore, this compound has been employed in the synthesis of phenanthridines , a class of heterocyclic compounds with diverse biological activities. In a photoredox-catalyzed cascade reaction, this compound serves as a source of an active methylene radical that adds to N-arylacrylamides, initiating a sequence of reactions to form the phenanthridine core.[12]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and causes skin and eye irritation.[13] Always wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this reagent. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
This compound is a valuable and versatile electrophilic building block in organic synthesis. Its ability to readily alkylate a wide range of nucleophiles, including amines, thiols, and carbanions, makes it a powerful tool for the construction of diverse molecular scaffolds. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.
References
- Google Patents. (2005). Process for the synthesis of zolpidem.
- Sumalatha, Y., Reddy, T. R., Reddy, P. P., & Satyanarayana, B. (n.d.).
- Chemistry LibreTexts. (2021, December 27). 10.
- Chemistry LibreTexts. (2025, April 7). 8.
- Bentham Science Publishers. (2019). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. [Link]
- Chemistry LibreTexts. (2025, March 12). 22.
- National Center for Biotechnology Information. (2020, September 10).
- ResearchGate. (2014, May 30).
- Master Organic Chemistry. (2017, May 26).
- Oakwood Chemical. (n.d.). This compound. [Link]
- American Elements. (n.d.). This compound | CAS 5468-77-9. [Link]
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- ResearchGate. (n.d.).
- RSC Publishing. (2014).
- National Center for Biotechnology Information. (n.d.).
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- ResearchGate. (2025, August 6). On the Reaction of N-Bromoacetamide with Olefins.
- National Center for Biotechnology Information. (2025, July 10). Thiol-thiol cross-clicking using bromo-ynone reagents. [Link]
- Organic Syntheses. (n.d.). Malonic acid, bromo-, ethyl ester. [Link]
- Neliti. (2022, June 27). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]
- Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. [Link]
- ResearchGate. (n.d.). Scheme 5.
- Sciencemadness.org. (2020, June 5).
- IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
- ResearchGate. (2025, August 6). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]
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- ResearchGate. (2020, February 4).
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Alkylation with 2-Bromo-N,N-dimethylacetamide: A Comprehensive Guide for Synthetic and Medicinal Chemists
Introduction
Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development. The introduction of alkyl moieties can profoundly influence the pharmacological properties of a molecule, including its potency, selectivity, metabolic stability, and pharmacokinetic profile. Among the diverse array of alkylating agents, 2-bromo-N,N-dimethylacetamide stands out as a versatile and efficient reagent for the introduction of a dimethylacetamido-methyl group onto a variety of nucleophilic substrates. Its utility spans the alkylation of amines (N-alkylation), phenols (O-alkylation), and thiols (S-alkylation), making it a valuable tool in the synthesis of novel chemical entities with potential therapeutic applications.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of alkylation reactions with this compound, offers field-proven experimental procedures, and presents a framework for troubleshooting and optimization.
Mechanistic Rationale: The SN2 Pathway
The alkylation reactions employing this compound predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This concerted, single-step process involves the backside attack of a nucleophile on the electrophilic carbon atom bearing the bromine atom.
Key Features of the SN2 Reaction with this compound:
-
Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both the nucleophilic substrate and this compound.[1][3]
-
Backside Attack: The nucleophile approaches the electrophilic carbon from the side opposite to the bromine leaving group.[1] This trajectory is necessary to allow for the overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the antibonding (σ*) orbital of the carbon-bromine bond.
-
Inversion of Stereochemistry: If the electrophilic carbon is a stereocenter, the SN2 reaction results in an inversion of its configuration, a phenomenon known as the Walden inversion.
-
Transition State: The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the central carbon atom.[1]
The structure of this compound, being a primary alkyl halide, is well-suited for SN2 reactions as it offers minimal steric hindrance to the incoming nucleophile.[4] The presence of the amide group can also influence the reactivity of the molecule.
General Experimental Workflow
A typical experimental workflow for alkylation with this compound involves the deprotonation of the nucleophilic substrate with a suitable base, followed by the addition of the alkylating agent in an appropriate solvent.
Caption: A generalized experimental workflow for alkylation reactions.
Application Notes and Protocols
The following sections provide detailed protocols for N-, O-, and S-alkylation using this compound. The choice of base, solvent, and reaction temperature is crucial and often substrate-dependent.
Protocol 1: N-Alkylation of Amines and Heterocycles
The N-alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles like indoles, is a common application of this compound in the synthesis of biologically active compounds.
Materials:
-
Amine or heterocycle (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Triethylamine (Et₃N)) (1.5 - 2.0 eq)
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF))
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine or heterocycle and the anhydrous solvent.
-
Add the base to the solution and stir for 15-30 minutes at room temperature. For less acidic amines, heating may be required. For indoles, cooling to 0 °C before adding a strong base like NaH is recommended.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture. For primary amines, slow, dropwise addition is crucial to minimize dialkylation.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrate's reactivity) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If an inorganic base like K₂CO₃ was used, filter the mixture to remove the salts.
-
Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired N-alkylated product.
Table 1: Representative Conditions for N-Alkylation
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 12 | 85-95 |
| Indole | NaH | DMF | 0 to RT | 4 | 90-98 |
| Piperidine | Et₃N | ACN | Reflux | 6 | 80-90 |
| Benzylamine | K₂CO₃ | ACN | 60 | 8 | 88-96 |
Protocol 2: O-Alkylation of Phenols
The O-alkylation of phenols with this compound provides a straightforward route to aryl ethers, which are prevalent motifs in many pharmaceutical agents.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol and the base.
-
Add anhydrous DMF and stir the mixture at room temperature for 15 minutes to form the phenoxide.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired O-alkylated phenol.
Table 2: Representative Conditions for O-Alkylation
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 70 | 6 | 92 |
| 4-Methoxyphenol | Cs₂CO₃ | DMF | 60 | 4 | 95 |
| 2-Naphthol | K₂CO₃ | DMF | 80 | 8 | 90 |
| 4-Hydroxybenzoic acid methyl ester | K₂CO₃ | DMF | 70 | 10 | 88 |
Protocol 3: S-Alkylation of Thiols
The S-alkylation of thiols with this compound is an efficient method for the synthesis of thioethers, which are important intermediates in organic synthesis and are found in various biologically active molecules.[5]
Materials:
-
Thiol (1.0 eq)
-
This compound (1.05 eq)
-
Base (e.g., Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃)) (1.1 eq)
-
Solvent (e.g., Ethanol, DMF, Acetonitrile)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
Dissolve the thiol in the chosen solvent in a round-bottom flask.
-
Add the base to the solution and stir for 10-15 minutes at room temperature to generate the thiolate anion.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude thioether by column chromatography if necessary.
Table 3: Representative Conditions for S-Alkylation
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaOH | Ethanol | RT | 2 | >95 |
| 4-Methylthiophenol | K₂CO₃ | DMF | 40 | 3 | 94 |
| Benzyl mercaptan | Et₃N | ACN | RT | 4 | 92 |
| Cysteine derivative | K₂CO₃ | DMF/H₂O | RT | 2 | 90 |
Troubleshooting and Field-Proven Insights
Issue 1: Low or No Conversion
-
Causality: Insufficiently basic conditions, poor solubility of the base or substrate, or low reactivity of the nucleophile.
-
Troubleshooting:
-
Switch to a stronger base (e.g., from K₂CO₃ to NaH for N-alkylation of indoles).
-
Change to a more polar apathetic solvent like DMF or DMSO to improve solubility.
-
Increase the reaction temperature.
-
Consider adding a catalytic amount of sodium iodide (NaI) to facilitate an in-situ Finkelstein reaction, converting the bromoacetamide to the more reactive iodoacetamide.
-
Issue 2: Formation of Byproducts (e.g., Dialkylation of Primary Amines)
-
Causality: The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to a second alkylation.
-
Troubleshooting:
-
Use a large excess of the primary amine.
-
Add the this compound slowly and at a low temperature to maintain a low concentration of the alkylating agent.
-
Consider using a protecting group strategy if selective mono-alkylation is challenging.
-
Safety Precautions
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and may cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
This compound is a highly effective and versatile reagent for the alkylation of a wide range of nucleophiles. Its utility in the synthesis of diverse molecular scaffolds makes it an invaluable tool for researchers in medicinal chemistry and drug development. The protocols and insights provided in this guide offer a solid foundation for the successful application of this reagent in the laboratory. By understanding the underlying SN2 mechanism and carefully controlling the reaction conditions, chemists can harness the full potential of this compound to accelerate their research and discovery efforts.
References
- SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). The Fact Factor. [Link]
- SN2 Mechanism and Kinetics. (n.d.). OpenOChem Learn. [Link]
- Thioether Formation. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- Asymmetric synthesis of tertiary thiols and thioethers. (2011). Beilstein Journal of Organic Chemistry. [Link]
- Findlay, S. (2021). CHEMISTRY 2600 - Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2). [Link]
- Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. (2023). Scientific Reports. [Link]
- Kinetics of SN2 & SN1 reactions. (2021). YouTube. [Link]
Sources
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- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. Thioether Formation - Wordpress [reagents.acsgcipr.org]
Application Notes: 2-Bromo-N,N-dimethylacetamide in Proteomics Research
Introduction: The Critical Role of Cysteine Alkylation in Proteomics
In the landscape of mass spectrometry (MS)-based proteomics, the accurate identification and quantification of proteins rely on a series of meticulous sample preparation steps.[1][2][3] Among these, the reduction and alkylation of cysteine residues are fundamental.[2][3] Disulfide bonds, formed between cysteine residues, create complex three-dimensional protein structures. To facilitate enzymatic digestion and subsequent analysis of the resulting peptides, these bonds must be cleaved (reduction) and the reactive thiol (-SH) groups of cysteines must be permanently blocked (alkylation) to prevent their re-formation.[1][3]
While iodoacetamide (IAA) and chloroacetamide (CAA) are the most commonly employed alkylating agents, the choice of reagent can significantly influence the quality and outcome of a proteomics experiment.[1][2][3] This guide introduces 2-Bromo-N,N-dimethylacetamide (2-BDA) as a valuable, albeit less conventional, alkylating agent. We will delve into its mechanism of action, provide a comparative analysis against standard reagents, and present detailed protocols for its application in both in-solution and in-gel proteomics workflows. This document is intended for researchers, scientists, and drug development professionals seeking to refine their proteomics methodologies.
Mechanism of Action: S-alkylation of Cysteine Residues
This compound is a haloacetamide-based alkylating agent that reacts with the nucleophilic thiol group of cysteine residues via a nucleophilic substitution (SN2) reaction.[1] This reaction is most efficient under neutral to basic pH conditions (typically pH 7.0-8.5), which promotes the deprotonation of the cysteine thiol group, thereby increasing its nucleophilicity.[4] The reaction results in the formation of a stable thioether bond, covalently attaching the N,N-dimethylacetamide moiety to the cysteine residue. This modification effectively "caps" the cysteine, preventing its re-oxidation and participation in disulfide bond formation.[1]
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to Labeling Biological Molecules with 2-Bromo-N,N-dimethylacetamide
Authored by: Senior Application Scientist
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of 2-Bromo-N,N-dimethylacetamide as a valuable tool for the covalent labeling of biological molecules. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for protein modification, and discuss the critical parameters that ensure successful and specific conjugation. This document is designed to bridge the gap between theoretical knowledge and practical application, empowering researchers to leverage this reagent in their experimental workflows, from basic proteomics to advanced drug discovery.
Introduction: The Role of Covalent Labeling in Modern Biosciences
The precise chemical modification of biomolecules is a cornerstone of contemporary biological research and therapeutic development. Covalent labeling enables the attachment of reporter molecules, such as fluorophores, biotin, or affinity tags, to proteins, peptides, and other biological targets. This allows for the visualization, tracking, and quantification of these molecules in complex biological systems. Furthermore, covalent modification is a key strategy in the design of targeted therapeutics and diagnostic agents.
This compound is a versatile alkylating agent that serves as an effective tool for the covalent modification of nucleophilic residues in proteins. Its utility lies in its ability to form stable thioether bonds, particularly with the sulfhydryl groups of cysteine residues.[1] This guide will provide a thorough exploration of this compound, from its fundamental reactivity to its practical implementation in the laboratory.
Chemical Properties and Reactivity Profile
This compound is an organic compound with the chemical formula C₄H₈BrNO.[2][3][4] Its reactivity as an alkylating agent is conferred by the electrophilic carbon atom adjacent to the bromine atom. This allows for nucleophilic attack by electron-rich functional groups present in biological molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5468-77-9[3] |
| Molecular Formula | C₄H₈BrNO[2][3][4] |
| Molecular Weight | 166.02 g/mol [3] |
| Appearance | Solid |
Mechanism of Action: The SN2 Reaction with Nucleophilic Residues
The primary mechanism by which this compound modifies proteins is a bimolecular nucleophilic substitution (SN2) reaction.[5] In this concerted process, a nucleophile from an amino acid side chain attacks the electrophilic α-carbon of the reagent, leading to the displacement of the bromide ion, which is an excellent leaving group.[5]
Caption: SN2 mechanism of cysteine alkylation.
Primary Target: Cysteine Residues
The thiol group (-SH) of cysteine is the most reactive nucleophile in proteins under typical physiological conditions (pH 7.0-8.5).[5][6] The high nucleophilicity of the deprotonated thiolate anion (S⁻) makes cysteine the primary target for alkylation by this compound.[7]
Potential Off-Target Reactivity
While cysteine is the preferred site of modification, other nucleophilic amino acid residues can also react with this compound, particularly at higher concentrations of the reagent or at non-optimal pH values.[7] Understanding this potential for off-target labeling is crucial for designing specific and well-controlled experiments.
Table 2: Relative Reactivity of Amino Acid Residues with Haloacetamides
| Amino Acid | Nucleophilic Group | Relative Reactivity | Conditions Favoring Reaction |
| Cysteine | Thiol (-SH) | Very High | pH > 7.0 (Thiolate formation)[7] |
| Histidine | Imidazole Ring | Moderate | Neutral to slightly alkaline pH[5] |
| Lysine | ε-Amino (-NH₂) | Low | Alkaline pH (> 8.5) |
| Methionine | Thioether (-S-CH₃) | Low | Can occur with excess reagent[6] |
| N-terminus | α-Amino (-NH₂) | Low | Alkaline pH |
It is important to note that over-alkylation can lead to a heterogeneous mixture of products, potentially altering the structure and function of the target protein and complicating downstream analysis.[7]
Experimental Protocols: A Step-by-Step Guide to Protein Labeling
The following protocols are designed to provide a robust starting point for the labeling of proteins with this compound. Optimization may be required depending on the specific protein and the desired degree of labeling.
Materials and Reagents
-
Purified protein of interest in a suitable buffer (e.g., PBS, HEPES, Tris)
-
This compound
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for stock solution preparation
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) - optional, for reducing disulfide bonds
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting columns or dialysis cassettes for purification
-
Reaction buffers (e.g., Phosphate buffer, pH 7.5)
Workflow for Protein Labeling
Caption: General workflow for protein labeling.
Detailed Protocol
1. Preparation of Protein Sample:
-
Ensure the protein sample is in a buffer free of primary amines (e.g., Tris) or thiols, as these can compete with the labeling reaction.
-
The recommended protein concentration is typically around 1 mg/mL.[8]
-
If necessary, reduce disulfide bonds by incubating with a 10-20 fold molar excess of TCEP for 1 hour at room temperature. TCEP is preferred over DTT as it does not contain a free thiol that would react with the alkylating agent.
-
Remove the reducing agent using a desalting column or dialysis.
2. Preparation of this compound Stock Solution:
-
Due to its reactivity, prepare a fresh stock solution of this compound immediately before use.
-
Dissolve the reagent in anhydrous DMSO or DMF to a concentration of 100 mM.
3. Labeling Reaction:
-
Adjust the pH of the protein solution to 7.5-8.5. The reactivity of the cysteine thiol group is pH-dependent, with higher pH favoring the more nucleophilic thiolate anion.[7]
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C. Longer incubation times at lower temperatures can help to minimize non-specific labeling.
4. Quenching the Reaction:
-
Stop the reaction by adding a quenching reagent with a free thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of 50-100 mM. This will react with any excess this compound.
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the Labeled Protein:
-
Remove the excess labeling reagent and quenching reagent by size-exclusion chromatography (desalting column) or dialysis.[8]
6. Characterization of the Labeled Protein:
-
Determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to measure the mass shift upon conjugation.
-
Confirm the site of labeling using tandem mass spectrometry (MS/MS) analysis of proteolytic digests.[9][10]
-
Assess the functional integrity of the labeled protein using a relevant activity assay.
Applications in Research and Development
The ability to specifically label cysteine residues with this compound opens up a wide range of applications:
-
Proteomics: Alkylation of cysteine residues is a standard step in sample preparation for mass spectrometry-based proteomics to prevent the reformation of disulfide bonds after reduction.[1][6]
-
Bioconjugation: Attachment of probes such as fluorophores, biotin, or spin labels for studying protein localization, interaction, and dynamics.
-
Drug Discovery: Covalent modification of target proteins can be used to develop irreversible inhibitors or to attach payloads in antibody-drug conjugates. A recent study highlighted the use of this compound in a double derivatization strategy for the comprehensive analysis of biological aminothiols in the context of anticancer drug treatment.[11]
-
Structural Biology: Covalent labeling can be used to introduce probes for techniques such as nuclear magnetic resonance (NMR) or electron paramagnetic resonance (EPR) to study protein structure and conformational changes.
Troubleshooting
Table 3: Common Issues and Solutions in Protein Labeling
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | - Insufficient molar excess of labeling reagent.- pH of the reaction is too low.- Presence of competing nucleophiles in the buffer.- Cysteine residues are not accessible (buried or oxidized). | - Increase the molar excess of this compound.- Increase the pH of the reaction buffer to 8.0-8.5.- Buffer exchange into a non-nucleophilic buffer.- Ensure complete reduction of disulfide bonds. |
| Non-specific Labeling (Over-alkylation) | - Molar excess of labeling reagent is too high.- Reaction time is too long.- pH is too high, leading to deprotonation of other nucleophilic groups. | - Decrease the molar excess of the labeling reagent.- Shorten the incubation time.- Perform the reaction at a lower pH (e.g., 7.5).- Optimize the reaction temperature (e.g., 4°C).[7] |
| Protein Precipitation | - High concentration of organic solvent from the stock solution.- The modification alters protein stability. | - Keep the volume of the added stock solution to a minimum (<5% of the total reaction volume).- Perform a buffer screen to find conditions that maintain protein solubility after labeling. |
Conclusion
This compound is a powerful and versatile reagent for the selective modification of cysteine residues in proteins and other biological molecules. A thorough understanding of its reaction mechanism, careful control of experimental parameters such as pH and reagent concentration, and appropriate downstream characterization are essential for achieving successful and reproducible results. The protocols and guidelines presented in this document provide a solid foundation for the effective implementation of this valuable tool in a wide array of research and development applications.
References
- 2-Bromoacetamide as a Precision Tool in Alkylation Chemistry: A Technical Guide for Researchers. Benchchem.
- CAS 5468-77-9 this compound. Alfa Chemistry.
- A Head-to-Head Comparison: 2-Bromoacetamide vs. Iodoacetamide for Cysteine Alkylation Efficiency. Benchchem.
- Protein labeling protocol. Abberior Instruments.
- Optimizing 2-Bromoacetamide concentration to avoid over-alkylation. Benchchem.
- This compound. AMERICAN ELEMENTS.
- This compound. Sigma-Aldrich.
- Protein Alkylation: Exploring Techniques and Applications. Creative Proteomics.
- This compound. Oakwood Chemical.
- This compound | C4H8BrNO | CID 225544. PubChem.
- This compound. Sigma-Aldrich.
- Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry.
- Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. PMC PubMed Central.
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- 10. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Synthesis of N-Containing Heterocycles Utilizing 2-Bromo-N,N-dimethylacetamide
Abstract
This comprehensive guide details the strategic application of 2-Bromo-N,N-dimethylacetamide as a versatile C2 synthon for the synthesis of medicinally relevant nitrogen-containing heterocycles. This document provides researchers, medicinal chemists, and drug development professionals with an in-depth analysis of the reagent's reactivity, detailed reaction mechanisms, and robust, step-by-step protocols for the synthesis of substituted thiazoles, oxazoles, and imidazoles. By elucidating the causality behind experimental choices and grounding all protocols in established chemical principles, this guide serves as a practical resource for leveraging this valuable building block in complex molecule synthesis.
Introduction: The Strategic Value of this compound
Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with over 59% of FDA-approved small-molecule drugs containing at least one such ring system.[1] The development of efficient and modular synthetic routes to these structures is therefore a cornerstone of modern drug discovery. This compound emerges as a particularly useful, albeit specialized, building block. Its structure features two key electrophilic sites: a "hard" carbonyl carbon and a "soft" α-carbon bearing a bromine atom. This bifunctional nature allows it to engage with a variety of dinucleophiles in controlled cyclization reactions, providing a reliable two-carbon linker to construct five-membered heterocyclic rings. This guide focuses on its application in forming heterocycles bearing a valuable 2-(dimethylamino) substituent, a group known to modulate physicochemical properties such as solubility and basicity in drug candidates.
Reagent Profile: this compound
| Property | Value | Source |
| Chemical Formula | C₄H₈BrNO | |
| Molecular Weight | 166.02 g/mol | |
| CAS Number | 5468-77-9 | |
| Appearance | Solid | |
| Primary Hazard | Acute Toxicity (Oral) |
Safety Note: this compound is classified as acutely toxic if swallowed (GHS07). All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
General Mechanistic Principles: Reaction with Dinucleophiles
The synthetic utility of this compound hinges on its sequential reaction with molecules containing two nucleophilic centers, typically separated by one atom (a 1,3-dinucleophile). The general reaction pathway involves two key steps:
-
Initial Nucleophilic Substitution: The more nucleophilic atom of the dinucleophile attacks the α-carbon, displacing the bromide ion. This is a classic SN2 reaction.
-
Intramolecular Cyclization & Dehydration: The second nucleophile attacks the electrophilic amide carbonyl carbon. The resulting tetrahedral intermediate then collapses, eliminating water to form the aromatic heterocyclic ring.
This versatile mechanism, outlined in the workflow below, forms the basis for synthesizing a variety of important heterocyclic cores.
Caption: General workflow for heterocycle synthesis.
Synthesis of 2-(Dimethylamino)thiazoles
The construction of a thiazole ring using an α-halocarbonyl compound is most famously achieved via the Hantzsch thiazole synthesis.[2] This reaction involves the condensation of an α-haloketone (or in this case, an α-haloamide) with a thioamide-containing compound, such as thiourea. The reaction provides a direct and efficient route to 2-aminothiazole derivatives, which are prevalent in pharmaceuticals.[3]
Reaction Mechanism
The mechanism proceeds via the classical Hantzsch pathway. The sulfur atom of thiourea, being a soft and potent nucleophile, initiates the reaction by attacking the α-carbon and displacing the bromide. This is followed by an intramolecular attack of one of the thiourea nitrogen atoms onto the amide carbonyl. Tautomerization and subsequent dehydration yield the stable aromatic thiazole ring.
Caption: Mechanism for 2-(Dimethylamino)thiazole synthesis.
Experimental Protocol: Synthesis of 2-(Dimethylamino)-4-methyl-1,3-thiazole
This protocol is adapted from established procedures for Hantzsch synthesis.[4]
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (as solvent)
-
Sodium bicarbonate (NaHCO₃) (optional, as mild base)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (approx. 0.2 M concentration).
-
Reaction: Heat the mixture to reflux (approximately 78 °C). The use of a mild base like sodium bicarbonate can be beneficial to neutralize the HBr formed during the reaction, though the reaction often proceeds without it.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate (product hydrobromide salt) has formed, it can be collected by filtration. Alternatively, neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Synthesis of 2-(Dimethylamino)oxazoles
The synthesis of oxazoles from α-halocarbonyls can be accomplished via variations of the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone intermediate.[5] By reacting this compound with a primary amide, a similar cyclization can be induced to form a 2-(dimethylamino)oxazole core.
Reaction Mechanism
In this pathway, a primary amide (e.g., formamide, acetamide) acts as the N-O dinucleophile. The nitrogen of the primary amide first displaces the bromide. The carbonyl oxygen of this same amide then performs the intramolecular cyclization onto the carbonyl of the original acetamide fragment. Dehydration, often promoted by a strong acid or dehydrating agent, drives the formation of the aromatic oxazole ring.
Caption: Mechanism for 2-(Dimethylamino)oxazole synthesis.
Experimental Protocol: Synthesis of 2-(Dimethylamino)oxazole
This protocol employs a dehydrating agent to facilitate the final cyclization step, a common strategy in oxazole synthesis.[5]
Materials:
-
This compound (1.0 eq)
-
Formamide (can be used in excess as solvent and reagent)
-
Phosphorus oxychloride (POCl₃) or Sulfuric Acid (H₂SO₄) (as dehydrating agent)
-
Inert solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
Intermediate Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of an inert solvent like toluene. Add formamide (2.0-3.0 eq). Heat the mixture gently (50-60 °C) for 1-2 hours to form the N-acylated intermediate. Monitor by TLC.
-
Cyclodehydration: Cool the mixture to 0 °C in an ice bath. Slowly and carefully add the dehydrating agent (e.g., POCl₃, 1.5 eq) dropwise. Caution: This addition can be exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, continuing to monitor by TLC.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the dehydrating agent.
-
Work-up: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH solution) until the pH is ~8.
-
Extraction & Purification: Extract the product with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Synthesis of 2-(Dimethylamino)imidazoles
The synthesis of imidazoles often involves the reaction of an α-dicarbonyl or α-halocarbonyl compound with ammonia (or an amine) and an aldehyde.[6] A more direct route using this compound involves reaction with a pre-formed 1,3-N,N-dinucleophile, such as an amidine. This approach builds the imidazole ring with high regiochemical control.
Reaction Mechanism
The reaction begins with the nucleophilic attack from one of the amidine nitrogens onto the α-carbon, displacing bromide. The second nitrogen of the amidine then attacks the amide carbonyl carbon. The subsequent elimination of water from the tetrahedral intermediate furnishes the stable, aromatic 2-(dimethylamino)imidazole product.
Caption: Mechanism for 2-(Dimethylamino)imidazole synthesis.
Experimental Protocol: Synthesis of a 2-(Dimethylamino)imidazole Derivative
This protocol is a general procedure based on the condensation of α-halocarbonyls with N-N dinucleophiles.[7]
Materials:
-
This compound (1.0 eq)
-
Amidine hydrochloride salt (e.g., acetamidine hydrochloride) (1.1 eq)
-
Base (e.g., Sodium ethoxide or Triethylamine, 2.2 eq)
-
Anhydrous solvent (e.g., Ethanol or Acetonitrile)
Procedure:
-
Reaction Setup: To a solution of the amidine hydrochloride salt (1.1 eq) in anhydrous ethanol, add the base (e.g., triethylamine, 2.2 eq) and stir for 15 minutes at room temperature to liberate the free amidine.
-
Addition of Reagent: Add a solution of this compound (1.0 eq) in ethanol to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from 4 to 12 hours depending on the substrate.
-
Work-up: After completion, cool the reaction to room temperature and filter off any precipitated salts (e.g., triethylammonium bromide).
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the resulting crude material by silica gel column chromatography to obtain the desired imidazole product.
Summary and Future Outlook
This compound serves as an effective and straightforward building block for the synthesis of 2-(dimethylamino)-substituted thiazoles, oxazoles, and imidazoles. The protocols described herein are based on well-established, robust cyclocondensation reactions, offering reliable access to these important heterocyclic scaffolds. The true potential of this reagent may lie in its application within multicomponent reactions (MCRs), where its dual electrophilic nature could be exploited to rapidly generate molecular complexity and build diverse compound libraries for drug discovery screening.[8][9] Further exploration into its reactivity with other dinucleophiles and in transition-metal-catalyzed processes is warranted.
References
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). National Institutes of Health.
- Methodology for the Synthesis of Substituted 1,3-Oxazoles. (2007). National Institutes of Health.
- One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. (2019). MDPI.
- Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source. (2020). ResearchGate.
- Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. (2019). ResearchGate.
- Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate.
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2022). Indian Journal of Pharmaceutical Sciences.
- Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles. (2016). Royal Society of Chemistry.
- General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. (2007). National Institutes of Health.
- Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. ARKIVOC.
- Recent advances in the synthesis of imidazoles. (2020). Royal Society of Chemistry.
- Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). Innovare Academic Sciences.
- Polymer based advanced recipes for imidazoles: a review. (2022). PubMed Central.
- Synthesis of some novel thiazole deriva. (2015). Journal of Chemical and Pharmaceutical Research.
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). National Institutes of Health.
- Strategies for the synthesis of oxazoles. (2019). ResearchGate.
- On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. (1972). ResearchGate.
- Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source. (2020). Royal Society of Chemistry.
- Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. (2019). OUCI.
- 1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts.
- Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. (2008). National Institutes of Health.
- Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. (2024). National Institutes of Health.
- Multi-Component Reactions in Heterocyclic Chemistry. (2009). SpringerLink.
- Multi-Component Reactions in Heterocyclic Chemistry. (2008). ResearchGate.
- Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Derivatives. (2018). ResearchGate.
- Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018). MDPI.
- Multi-Component Reactions in Heterocyclic Chemistry. (2009). Semantic Scholar.
- Unveiling [3 + 2] Cycloaddition Reactions of N-Methyl-C-3-Bromophenyl-Nitrone to Dimethyl Maleate: Molecular Electron Density Theory Perspective. (2022). SciELO México.
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- 9. researchgate.net [researchgate.net]
Application Note: The Strategic Use of 2-Bromo-N,N-dimethylacetamide in the Development of Targeted Covalent Inhibitors
Introduction: The Resurgence of Covalent Inhibition
The paradigm of drug discovery has seen a renewed and strategic interest in covalent inhibitors.[1][2] Unlike their non-covalent counterparts that rely on reversible binding equilibria, covalent inhibitors form a stable, chemical bond with their protein target. This mechanism can offer significant therapeutic advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins once considered "undruggable".[3][4] The success of this strategy is exemplified by FDA-approved drugs like Ibrutinib (a BTK inhibitor) and Osimertinib (an EGFR inhibitor), which have transformed patient outcomes in oncology.[3][5]
The design of a targeted covalent inhibitor is a tale of two parts: a molecular scaffold that confers binding affinity and selectivity for the target protein, and an electrophilic "warhead" designed to react with a specific nucleophilic amino acid residue within the binding site.[6] The reactivity of this warhead must be meticulously tuned—reactive enough to engage the target efficiently in a complex cellular environment, but not so reactive as to cause widespread, indiscriminate off-target modifications.
Among the arsenal of electrophilic warheads available to medicinal chemists, haloacetamides, and specifically 2-Bromo-N,N-dimethylacetamide, represent a class of moderately reactive electrophiles ideal for targeting cysteine residues.[7][8] This application note serves as a technical guide for researchers, scientists, and drug development professionals on the application of this compound as a reactive moiety for the design, synthesis, and evaluation of novel covalent inhibitors.
Chemical Profile and Covalent Bonding Mechanism
This compound is an α-haloacetamide featuring a bromine atom, a good leaving group, positioned on the carbon adjacent to a carbonyl group.[9][10] This arrangement makes the α-carbon electrophilic and susceptible to nucleophilic attack.
Mechanism of Action: Targeting Cysteine
The primary target for haloacetamide-based warheads in a biological context is the sulfhydryl group of a cysteine residue, which is a potent nucleophile at physiological pH. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.
-
Nucleophilic Attack: The deprotonated thiolate anion (S⁻) of the cysteine residue attacks the electrophilic α-carbon of the this compound moiety.
-
Transition State: A transient trigonal bipyramidal transition state is formed.
-
Bond Formation & Leaving Group Departure: The stable carbon-sulfur (thioether) bond is formed, and the bromide ion is displaced as the leaving group.[8]
This reaction is effectively irreversible under physiological conditions, leading to permanent modification of the target protein.
Kinetics of Covalent Inhibition: A Two-Step Process
The interaction between a covalent inhibitor (I) and its target enzyme (E) is best described by a two-step kinetic model.[6][11]
-
Reversible Binding: The inhibitor first binds non-covalently to the active site to form an initial enzyme-inhibitor complex (E·I). This step is reversible and is characterized by the inhibition constant, Ki. The affinity of this initial binding is crucial for selectivity.[6]
-
Irreversible Reaction: Following initial binding, the correctly positioned warhead undergoes the covalent reaction with the target residue to form the final, inactivated enzyme-inhibitor complex (E-I). This step is considered irreversible and is defined by the rate constant of inactivation, kinact.[12]
The overall efficiency of the covalent inhibitor is often expressed as the second-order rate constant kinact/Ki.
Experimental Protocols and Methodologies
The successful development of a covalent inhibitor requires a suite of robust biochemical and analytical assays. The following protocols provide a framework for synthesis, characterization, and evaluation.
Protocol 1: Synthesis of a Model Bromoacetamide-Containing Inhibitor
This protocol describes a general procedure for coupling 2-bromoacetic acid to a primary or secondary amine on a scaffold molecule, followed by conversion to the target N,N-dimethylamide. For this example, we assume the starting material is a scaffold containing a free amine (Scaffold-NH₂).
Materials:
-
Scaffold-NH₂
-
Bromoacetyl bromide
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylamine solution (e.g., 2M in THF)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard workup and purification reagents (saturated NaHCO₃, brine, MgSO₄, silica gel)
Procedure:
-
Acylation: a. Dissolve Scaffold-NH₂ (1.0 eq) and TEA (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar). b. Cool the solution to 0 °C in an ice bath. c. Add bromoacetyl bromide (1.1 eq) dropwise to the cooled solution while stirring. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS. e. Upon completion, quench the reaction with saturated NaHCO₃ solution and extract the product with DCM. f. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo. g. Purify the resulting 2-bromo-N-scaffold-acetamide intermediate by flash column chromatography.
-
Amidation (if necessary): This step is illustrative. Often, the dimethylamide is constructed earlier in the synthesis. To convert a related bromoacetyl ester to the amide: a. Dissolve the bromoacetyl ester intermediate in a suitable solvent like THF. b. Add an excess of dimethylamine solution (e.g., 2M in THF, 3-5 eq). c. Stir at room temperature until the reaction is complete (monitor by LC-MS). d. Remove the solvent and excess dimethylamine in vacuo. e. Purify the final product, this compound-Scaffold, by chromatography or recrystallization.
Causality Note: The use of a non-nucleophilic base like TEA or DIPEA is critical to neutralize the HBr generated during acylation without competing with the scaffold amine. Anhydrous conditions prevent hydrolysis of the reactive bromoacetyl bromide.
Protocol 2: Confirmation of Covalent Adduct Formation by Mass Spectrometry
This protocol is designed to confirm that the inhibitor forms a covalent bond with the target protein and to determine the stoichiometry of labeling.[13]
Materials:
-
Purified target protein (e.g., 1 mg/mL in a suitable buffer like PBS or HEPES, pH 7.4)
-
Inhibitor stock solution (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
LC-MS system suitable for intact protein analysis (e.g., Q-TOF or Orbitrap)
Procedure:
-
Reaction Setup: a. In separate microcentrifuge tubes, prepare a reaction for the protein with the inhibitor and a control reaction with an equivalent volume of DMSO. b. For a 50 µL reaction, combine 45 µL of protein solution (final concentration ~10 µM) and 5 µL of inhibitor stock solution (for a 10-fold molar excess, final concentration 100 µM). For the control, add 5 µL of DMSO.
-
Incubation: Incubate both tubes at a controlled temperature (e.g., room temperature or 37 °C) for a set time (e.g., 2 hours).
-
Sample Preparation for MS: a. Quench the reaction and prepare the sample for MS by desalting using a C4 ZipTip or a similar reversed-phase cleanup method according to the manufacturer's protocol. b. Elute the protein in a solvent compatible with ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).
-
Intact Protein Analysis: a. Acquire mass spectra for both the DMSO-treated (unmodified) and inhibitor-treated (modified) protein samples. b. Deconvolute the resulting charge state envelopes to determine the average mass of the protein in each sample.
-
Data Interpretation: a. Calculate the mass of the inhibitor adduct: Mass(Inhibitor) - Mass(Br) = 166.02 - 79.90 = 86.12 Da. b. Compare the mass of the modified protein to the unmodified protein. A mass increase corresponding to the mass of the inhibitor adduct (86.12 Da) confirms covalent modification. c. The presence of peaks corresponding to multiple additions (e.g., +172.24 Da) would indicate multiple labeling events.
Self-Validation: The inclusion of a DMSO control is essential. The observed mass of the unmodified protein serves as the baseline, and only a mass shift in the inhibitor-treated sample that precisely matches the calculated adduct mass can be confidently attributed to covalent labeling.[13]
Protocol 3: Determination of Kinetic Parameters (kinact and Ki)
This protocol uses a progress-curve method to determine the kinetic parameters of inhibition. It assumes a continuous assay that monitors substrate turnover (e.g., via fluorescence or absorbance).[12]
Materials:
-
Target enzyme and its corresponding substrate
-
Assay buffer
-
Inhibitor stock solutions at various concentrations
-
Microplate reader capable of kinetic measurements
Procedure:
-
Assay Setup: In a microplate, set up reactions containing the enzyme and a range of inhibitor concentrations (e.g., 0-10 µM, including a DMSO control).
-
Pre-incubation (Optional but Recommended): Pre-incubate the enzyme and inhibitor together for a short period (e.g., 5-10 minutes) before initiating the reaction to allow for the initial non-covalent binding equilibrium to be established.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Reading: Immediately begin monitoring the reaction progress (e.g., fluorescence increase) over time (e.g., every 30 seconds for 30-60 minutes).
-
Data Analysis: a. For each inhibitor concentration, plot the product formation versus time. The initial velocity will decrease over time as more enzyme becomes inactivated. b. Fit the progress curve for each concentration to the equation for first-order inactivation: [P] = (v₀/k_obs) * (1 - exp(-k_obs * t)) where [P] is the product concentration at time t, v₀ is the initial velocity, and k_obs is the observed rate of inactivation. c. Plot the calculated k_obs values against the corresponding inhibitor concentrations [I]. d. Fit this secondary plot to the Michaelis-Menten-like equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_i + [I]) e. The fitted parameters will yield the values for kinact (the maximum rate of inactivation at saturating inhibitor concentration) and Ki (the inhibitor concentration at which the inactivation rate is half of kinact).[12]
Quantitative Data Summary
The table below presents representative data for a hypothetical covalent inhibitor ("Inhibitor-X") derived from a this compound warhead, illustrating the typical outputs of the described assays.
| Parameter | Value | Method | Implication |
| Expected Mass Shift | +86.12 Da | Calculation | Theoretical mass of the covalently attached moiety. |
| Observed Mass Shift | +86.2 Da | Intact Protein MS | Confirms 1:1 covalent modification of the target protein.[13] |
| Ki | 2.5 µM | Kinetic Analysis | Potency of the initial non-covalent binding step.[12] |
| kinact | 0.1 min⁻¹ | Kinetic Analysis | Maximum rate of covalent bond formation.[12] |
| kinact/Ki | 667 M⁻¹s⁻¹ | Calculation | Overall efficiency of the covalent inhibitor. |
| Cellular IC₅₀ | 150 nM | Cell-Based Assay | Potency in a relevant biological context. |
Overall Experimental Workflow
The development of a covalent inhibitor is an iterative process that integrates chemical synthesis with biochemical, analytical, and cellular evaluation.
Safety and Handling Precautions
This compound and related α-haloacetamides are reactive electrophiles and should be handled with care.[14]
-
Handling: Always handle the solid and solutions in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves are suitable).
-
Toxicity: These compounds are corrosive and toxic upon inhalation, ingestion, or skin contact. Avoid creating dust.[14]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
The solvent N,N-dimethylacetamide (DMAc) is also classified as a substance with reproductive toxicity.[15] All necessary safety precautions for handling this solvent should be strictly followed.
Conclusion
This compound serves as a valuable and versatile electrophilic warhead for the development of targeted covalent inhibitors. Its moderate reactivity offers a favorable balance for engaging target cysteines while potentially minimizing off-target effects compared to more aggressive electrophiles like acrylamides. The successful application of this moiety requires a rigorous and multi-faceted experimental approach, encompassing careful kinetic analysis to understand the two-step inhibition mechanism, and definitive analytical techniques like mass spectrometry to confirm the covalent nature of the interaction. By integrating the principles and protocols outlined in this guide, researchers can effectively harness the potential of this compound to create potent, selective, and durable therapeutic agents.
References
- Vertex AI Search. (2025).
- Mader, L. K., & Keillor, J. W. (2025).
- Vertex AI Search. (2025).
- Innoget. (n.d.). Covalent Chemistry Platform for Diagnostics and Drug Discovery.
- Vertex AI Search. (2025).
- Vertex AI Search. (2025).
- PubMed. (2017).
- Evotec. (n.d.). Covalent Drug Discovery.
- MDPI. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts.
- Smolecule. (n.d.). Buy this compound | 5468-77-9.
- Fisher Scientific. (2010).
- Sigma-Aldrich. (2025).
- BenchChem. (2025). Application Notes and Protocols for Protein Labeling Using Bromoacetamido-PEG5-azide.
- Jo, H., et al. (2020). Recent advances in the development of covalent inhibitors. MedChemComm.
- PubChem. (n.d.). This compound.
- Zhang, T., et al. (2022). Recent Advances in Covalent Drug Discovery. Journal of Medicinal Chemistry.
- Sigma-Aldrich. (n.d.). This compound.
- Nomura, D. K., et al. (2022). Advances in covalent drug discovery.
- Petri, L., et al. (2022). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of the American Chemical Society.
- Thermo Fisher Scientific. (2018).
Sources
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- 3. Covalent Drugs | Evotec [evotec.com]
- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]
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- 14. fishersci.com [fishersci.com]
- 15. thermofishersci.in [thermofishersci.in]
Application Note: High-Sensitivity Analytical Methods for the Detection of 2-Bromo-n,n-dimethylacetamide
Introduction: The Imperative for Controlling Genotoxic Impurities
In the synthesis of active pharmaceutical ingredients (APIs), a variety of reactants, intermediates, and solvents are utilized.[1] Some of these, or their subsequent byproducts, may persist in the final drug substance as impurities. Of particular concern are genotoxic impurities (GTIs), which have the potential to damage DNA and are often carcinogenic even at trace levels.[2] Regulatory bodies, including the International Council for Harmonisation (ICH), mandate stringent control of GTIs to ensure patient safety.[3]
2-Bromo-n,n-dimethylacetamide (Br-DMAc), with the chemical formula C₄H₈BrNO and a molecular weight of 166.02 g/mol , is an alkylating agent that can be formed during API synthesis.[4] As an alkyl halide, it is classified as a potential genotoxic impurity due to its reactivity towards nucleophilic sites in DNA.[1][5] Consequently, highly sensitive and specific analytical methods are required for its detection and quantification at trace levels in pharmaceutical products.
This application note provides detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be robust, sensitive, and suitable for validation in a regulated environment.
Method Selection: Rationale and Analyte Properties
The choice between GC and LC for the analysis of GTIs is primarily driven by the physicochemical properties of the analyte.[6] this compound is a solid at room temperature with a boiling point of 196.3°C. This moderate volatility makes it amenable to analysis by GC, while its polar nature also allows for separation by reversed-phase LC.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and semi-volatile compounds. The high efficiency of capillary GC columns provides excellent separation, and the mass spectrometer offers high sensitivity and selectivity for unambiguous identification and quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the analysis of a wide range of compounds, including those that are less volatile or thermally labile. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, minimizing interference from the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is designed for the quantification of this compound at trace levels in drug substances.
Experimental Protocol: GC-MS
3.1.1 Sample Preparation
The goal of sample preparation is to extract the analyte from the API matrix and pre-concentrate it if necessary, while minimizing contamination.[7][8]
-
Dissolution: Accurately weigh approximately 100 mg of the API sample into a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., Dichloromethane or a solvent in which the API is soluble but does not interfere with the analysis) and dilute to volume.
-
Standard Preparation: Prepare a stock solution of this compound at 100 µg/mL in the chosen solvent. Perform serial dilutions to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
Spiked Sample Preparation (for Accuracy/Recovery): Spike the API sample solution with known concentrations of the this compound standard at low, medium, and high levels of the calibration range.
3.1.2 GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization for specific instrumentation and API matrices.
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC (or equivalent) | Provides robust and reproducible performance. |
| MS System | Agilent 5977B MSD (or equivalent) | Offers high sensitivity and selectivity. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Injection Volume | 1 µL, Splitless | Maximizes the transfer of analyte to the column for trace analysis. |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min | Provides separation of the analyte from solvent and matrix components. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp | 230 °C | Optimal temperature for ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions. |
| SIM Ions (m/z) | To be determined from the mass spectrum of a standard. Likely fragments include the molecular ion (m/z 165/167) and fragments from the loss of Br (m/z 86) and the dimethylamino group. | Monitoring characteristic ions of the analyte improves quantification. |
3.1.3 Data Analysis
Quantification is performed by integrating the peak area of the primary SIM ion for this compound and comparing it to the calibration curve generated from the standards.
GC-MS Workflow Diagram
Caption: GC-MS workflow for this compound analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This orthogonal method provides high sensitivity and is particularly useful for APIs that are not amenable to GC analysis or for confirmation of GC-MS results.
Experimental Protocol: LC-MS/MS
4.1.1 Sample Preparation
-
Dissolution: Accurately weigh approximately 50 mg of the API sample into a 10 mL volumetric flask. Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) and dilute to volume.
-
Standard Preparation: Prepare a 100 µg/mL stock solution of this compound in the diluent. Perform serial dilutions to create calibration standards from 0.05 ng/mL to 50 ng/mL.
-
Spiked Sample Preparation: Spike the API sample solution with known concentrations of the this compound standard at low, medium, and high levels of the calibration range.
4.1.2 LC-MS/MS Instrumentation and Parameters
| Parameter | Condition | Rationale |
| LC System | Waters Acquity UPLC I-Class (or equivalent) | High-pressure system for improved resolution and speed. |
| MS System | Waters Xevo TQ-S micro (or equivalent) | Highly sensitive tandem quadrupole for trace quantification. |
| Column | C18, 2.1 x 50 mm, 1.7 µm | Standard reversed-phase column for good retention of polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte. |
| Gradient | 5% B to 95% B over 5 min, hold 2 min, re-equilibrate | A gradient elution for separating the analyte from matrix components. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temp | 40 °C | Ensures reproducible retention times. |
| Injection Volume | 5 µL | A balance between sensitivity and peak shape. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Suitable for polar compounds. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |
| MRM Transitions | To be determined by infusing a standard. Precursor ion will be [M+H]⁺ (m/z 166/168). Product ions will result from fragmentation. | Monitoring specific precursor-product ion transitions is highly selective. |
4.1.3 Data Analysis
Quantification is based on the peak area of the most intense MRM transition, plotted against the concentration of the calibration standards. A secondary transition is used for confirmation.
LC-MS/MS Workflow Diagram
Sources
- 1. ANALYTICAL CHEM (API) – All About Drugs [allfordrugs.com]
- 2. fsis.usda.gov [fsis.usda.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. americanelements.com [americanelements.com]
- 5. researchgate.net [researchgate.net]
- 6. Analyzing haloacetic acids using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. esslabshop.com [esslabshop.com]
- 8. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Bromo-n,n-dimethylacetamide
Welcome to the technical support center for 2-Bromo-n,n-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during its use as an alkylating agent. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design and execution.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and handling of this compound.
Question 1: What is the primary reactivity of this compound and why is it used?
Answer: this compound (BrDMAc) is a versatile electrophilic reagent primarily used for introducing a dimethylacetamido-methyl group onto nucleophilic substrates. Its reactivity stems from the carbon-bromine (C-Br) bond. The bromine atom is a good leaving group, and the adjacent carbonyl group inductively withdraws electron density, making the α-carbon (the carbon bonded to bromine) highly electrophilic and susceptible to nucleophilic attack.
This structure makes it an effective reagent in SN2 (bimolecular nucleophilic substitution) reactions for the alkylation of a wide range of nucleophiles, including amines, thiols, and the enolates of carbonyl compounds.
Question 2: How does the stability of this compound compare to other α-halo carbonyl compounds?
Answer: The amide functional group in BrDMAc contributes significantly to its relative stability compared to α-halo esters or ketones. The lone pair of electrons on the amide nitrogen participates in resonance with the carbonyl group, which slightly reduces the electrophilicity of the carbonyl carbon and can influence the stability of the adjacent C-Br bond. While α-halogenated carbonyls can be prone to dehalogenation, α-halo amides like BrDMAc are considered competent and stable enolate precursors in certain catalytic reactions.[1] However, like all alkyl halides, it is susceptible to degradation under specific conditions, such as high heat, strong bases, or prolonged exposure to moisture.
Part 2: Troubleshooting Guide: Common Side Reactions & Their Mitigation
This section provides a detailed, question-and-answer-based troubleshooting guide for specific experimental challenges.
Issue 1: Low Reaction Yield - My alkylation is sluggish or incomplete.
Question: I am performing an N-alkylation on a primary amine with this compound using potassium carbonate in acetonitrile, but the reaction is very slow and leaves a significant amount of unreacted starting material, even after prolonged heating. Why is this happening and what can I do?
Answer: This is a common challenge in alkylation reactions. The issue often stems from a combination of factors including reaction kinetics, solubility, and the potential for side reactions.
Causality and Mechanism: Bimolecular reactions, such as the SN2 alkylation you are performing, are highly dependent on the concentration of both reactants.[2] If your amine starting material or the base (K₂CO₃) has poor solubility in the chosen solvent (acetonitrile), the effective concentration in the solution phase is low, leading to a slow reaction rate.[2] Furthermore, the bromide anion (Br⁻) generated during the reaction can, in some cases, act as a nucleophile in a reversible reaction, though this is less common at lower temperatures.[2]
Troubleshooting and Mitigation Protocol:
-
Solvent and Solubility:
-
Analysis: Potassium carbonate has very limited solubility in acetonitrile. Your reaction is likely running as a heterogeneous mixture, which can be kinetically slow.
-
Solution: Switch to a more polar aprotic solvent that better solubilizes all reactants. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent alternatives that can significantly accelerate SN2 reactions.[2]
-
-
Catalytic Additives:
-
Analysis: The C-Br bond, while reactive, may not be sufficiently labile under your conditions.
-
Solution: Add a catalytic amount (0.1 eq) of potassium iodide (KI) or sodium iodide (NaI). This initiates an in situ Finkelstein reaction, where the bromide is temporarily replaced by iodide. The C-I bond is weaker and iodide is a better leaving group than bromide, which dramatically accelerates the rate of nucleophilic attack by your amine.[2]
-
-
Concentration:
-
Analysis: As a bimolecular reaction, the rate is directly proportional to the concentration of your reactants.
-
Solution: Ensure your reaction is sufficiently concentrated. Many literature preparations for such alkylations are run at high concentrations (e.g., 0.5 M to 1.0 M).[2] If you have scaled down a literature prep, ensure you have maintained the concentration, not just the molar equivalents.
-
-
Base Selection:
-
Analysis: While K₂CO₃ is a good choice to avoid elimination (see Issue 2), a stronger, more soluble base might be needed if your nucleophile is a weak acid (e.g., an aniline derivative).
-
Solution: Consider using a stronger base like Cesium Carbonate (Cs₂CO₃), which is more soluble in many organic solvents, or a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene).
-
Issue 2: Unwanted Byproduct - I'm observing a byproduct with a mass of [M-81].
Question: During the alkylation of a carbanion, my mass spectrometry analysis shows the desired product, but also a significant peak corresponding to the starting material minus HBr (M-81). What is this byproduct and how can I prevent it?
Answer: The byproduct you are observing is the result of an E2 (bimolecular elimination) reaction, a classic competitor to the desired SN2 substitution.[3][4]
Causality and Mechanism: In an elimination reaction, the base, instead of promoting the nucleophile, abstracts a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon). In the case of this compound, this would involve abstraction of a proton from the methyl group of the acetyl moiety if one were present, but since there are no β-hydrogens on the core structure, this side reaction is more relevant when BrDMAc is used to alkylate a substrate that itself has β-hydrogens relative to the site of attack.
However, a more direct elimination pathway for BrDMAc itself is possible under very strong base conditions, known as α-elimination, which can lead to the formation of a carbene.[5] This is less common but illustrates the reactivity with strong bases. The most common scenario is the base-mediated elimination from the newly alkylated product.
The key principle is that substitution and elimination reactions are always in competition.[3][6] Factors like the nature of the base, steric hindrance, and temperature determine which pathway is favored.
Visualizing the Competing Pathways: The diagram below illustrates the competition between the desired SN2 pathway and the undesired E2 elimination pathway for a generic substrate alkylated by BrDMAc.
Caption: Competing Sₙ2 (substitution) and E2 (elimination) pathways.
Troubleshooting and Mitigation Protocol:
-
Choice of Base: This is the most critical factor.
-
Analysis: Strong, sterically hindered bases (e.g., potassium tert-butoxide, LDA) are excellent at promoting elimination.
-
Solution: Use a weaker, non-hindered base. Carbonate bases (K₂CO₃, Cs₂CO₃) or organic amines (triethylamine, DIPEA) are much more likely to favor substitution.
-
-
Temperature Control:
-
Analysis: Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and only heat if necessary.
-
-
Steric Hindrance:
-
Analysis: If your nucleophile is sterically bulky, it will have a harder time accessing the α-carbon, making the base more likely to abstract a proton from the less hindered β-position of the substrate.
-
Solution: If possible, choose a less hindered nucleophile. If not, meticulous optimization of the base and temperature is required.
-
Data Table: Base Selection for Substitution vs. Elimination
| Base | Formula | Type | Typical Use | Favors Sₙ2 | Favors E2 |
| Potassium Carbonate | K₂CO₃ | Weak, non-hindered | General Alkylation | ✔️✔️ | |
| Cesium Carbonate | Cs₂CO₃ | Weak, non-hindered | General Alkylation | ✔️✔️ | |
| Triethylamine | Et₃N | Organic Amine | Neutralizing Acid | ✔️ | ✔️ |
| Potassium tert-butoxide | K-OtBu | Strong, hindered | Elimination | ✔️✔️ | |
| Sodium Hydride | NaH | Strong, non-nucleophilic | Deprotonation | ✔️ | ✔️ |
Issue 3: Product Degradation - My product is decomposing during workup or purification.
Question: After a successful reaction, I believe my desired product, which contains the dimethylacetamido-methyl group, is degrading. I am seeing dimethylamine or acetic acid derivatives in my crude NMR. What could be causing this?
Answer: This issue points towards the hydrolysis of the amide bond in your product. While amides are significantly more stable to hydrolysis than esters, they are not inert, especially under harsh acidic or basic conditions, often exacerbated by heat.[7][8]
Causality and Mechanism:
-
Acid-Catalyzed Hydrolysis: In the presence of strong acid (e.g., during an acidic aqueous workup), the carbonyl oxygen of the amide is protonated, making the carbonyl carbon much more electrophilic and susceptible to attack by water.
-
Base-Mediated Hydrolysis: Under strong basic conditions (e.g., workup with concentrated NaOH), the hydroxide ion directly attacks the carbonyl carbon. This process is generally less efficient than acid-catalyzed hydrolysis and often requires elevated temperatures.[9]
Troubleshooting and Mitigation Protocol:
-
Neutralize with Care:
-
Analysis: Using strong acids (e.g., 1M HCl) or bases (e.g., 1M NaOH) to neutralize your reaction mixture can induce hydrolysis.
-
Solution: Use milder reagents for your workup. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is excellent for neutralizing acids, and a saturated solution of ammonium chloride (NH₄Cl) can be used to quench reactions involving strong bases.
-
-
Avoid Excessive Heat:
-
Analysis: Hydrolysis rates increase with temperature.
-
Solution: Perform all extractions and washes at room temperature. When concentrating your product on a rotary evaporator, use a moderate water bath temperature (<40 °C).
-
-
Purification Strategy:
-
Analysis: Silica gel is slightly acidic and can cause degradation of sensitive compounds during column chromatography.
-
Solution: If you suspect your product is acid-sensitive, you can neutralize the silica gel before use. This is done by preparing a slurry of the silica in a solvent containing a small amount of a volatile base, like 1% triethylamine in the eluent system. Alternatively, consider purification by recrystallization or using a different stationary phase like alumina.
-
Part 3: Experimental Workflow and Troubleshooting Logic
To systematically address issues, a logical workflow is essential. The following protocol provides a best-practice starting point for an N-alkylation, and the subsequent diagram offers a troubleshooting flowchart.
Protocol: General Procedure for N-Alkylation of a Primary Amine
Materials:
-
Primary Amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)
-
Potassium Iodide (KI) (0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 eq), potassium carbonate (2.0 eq), and potassium iodide (0.1 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.5 M with respect to the primary amine.
-
Reagent Addition: Add this compound (1.1 eq) to the stirring suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. If the reaction is slow, gently heat to 40-50 °C.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer twice with water and once with saturated aqueous NaCl (brine) to remove residual DMF.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting experimental issues.
References
- American Elements. This compound.
- Master Organic Chemistry. Introduction to Elimination Reactions: The Key Pattern.
- Reddit r/Chempros. Difficulties with N-Alkylations using alkyl bromides.
- Chemistry LibreTexts. 7.6.1. Elimination of Alkyl Halides.
- Dr. Anita Chem Lectures. ALKYL HALIDE 2: Elimination Reactions E1, E2 and Substitution Reactions SN1, SN2.
- Oakwood Chemical. This compound.
- Chemos GmbH & Co.KG. Safety Data Sheet: N,N-dimethylacetamide.
- Journal of the American Chemical Society. α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction.
- Pearson. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions.
- Wikipedia. Alpha elimination.
- PubChem. This compound.
- Google Patents. US3959371A - Process for the purification of N,N-dimethylacetamide.
- Caloong Chemical Co., Ltd. 5 New Methods for the Preparation of N,N-Dimethylacetamide.
- ResearchGate. How can one selectively reduce a 2-bromo-N, N-dimethylacetamide?.
- Google Patents. US6946060B2 - Purification of N,N-dimethylacetamide.
- LinkedIn. N,N-Dimethylacetamide: Properties, Uses, and Safety.
Sources
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- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Alpha elimination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (... | Study Prep in Pearson+ [pearson.com]
- 8. US6946060B2 - Purification of N,N-dimethylacetamide - Google Patents [patents.google.com]
- 9. US3959371A - Process for the purification of N,N-dimethylacetamide - Google Patents [patents.google.com]
Technical Support Center: A Researcher's Guide to Preventing Over-Alkylation with 2-Bromo-N,N-dimethylacetamide
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in organic synthesis. This guide focuses on a frequent issue encountered by researchers: controlling the reactivity of 2-bromo-N,N-dimethylacetamide to prevent undesired over-alkylation. By understanding the underlying mechanisms and strategically controlling reaction parameters, you can significantly improve the selectivity and yield of your target mono-alkylated products.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why is it a persistent problem with this compound?
A1: Over-alkylation is a consecutive reaction where the intended mono-alkylated product, which is often still nucleophilic, reacts again with the alkylating agent. When alkylating a primary amine (R-NH₂) with this compound, the desired product is a secondary amine. However, this secondary amine product is typically more nucleophilic and less sterically hindered than the starting primary amine, making it more reactive towards another molecule of the alkylating agent.[1][2][3] This leads to the formation of a tertiary amine as a significant byproduct, a phenomenon often described as a "runaway train" reaction.[1][2] This complicates purification and reduces the yield of the desired compound.[4][5]
The core issue is the increasing nucleophilicity of the products in the alkylation sequence: Primary Amine (RNH₂) < Secondary Amine (R₂NH) < Tertiary Amine (R₃N)
This inherent reactivity profile makes selective mono-alkylation a significant synthetic challenge.[3][5]
Caption: The over-alkylation cascade where the desired product is more reactive than the starting material.
Q2: How can I manipulate reaction conditions to favor mono-alkylation?
A2: Achieving selective mono-alkylation requires careful control over several key experimental parameters. The general strategy is to manipulate the kinetics of the reaction to favor the first alkylation step while disfavoring the second.
Key Control Strategies:
-
Stoichiometry: Use a large excess of the starting amine relative to the this compound. This increases the statistical probability that the alkylating agent will encounter a molecule of the starting amine rather than the mono-alkylated product.
-
Slow Addition: Add the alkylating agent slowly, or via syringe pump, to a solution of the amine and base. This maintains a very low instantaneous concentration of the electrophile, further starving the more reactive mono-alkylated product from reacting.[6]
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can increase selectivity.[7] While this will slow down both reactions, it often has a more pronounced effect on the rate of the second, undesired alkylation, especially if there's a difference in activation energy between the two steps. Higher temperatures can lead to an increase in side reactions and decrease selectivity.[8][9]
-
Choice of Base & Solvent: These are critical and are discussed in detail below.
Q3: What is the best choice of base to minimize over-alkylation?
A3: The ideal base should be strong enough to deprotonate the starting nucleophile (e.g., the primary amine's conjugate acid) but should not be nucleophilic itself. A non-nucleophilic base is preferred because it will not compete with your substrate by reacting with the this compound.[10][11] Furthermore, the choice of base can influence the equilibrium and the concentration of the reactive, deprotonated mono-alkylated intermediate.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often used in polar aprotic solvents like Acetonitrile (MeCN) or DMF.[4] Cesium carbonate (Cs₂CO₃) is particularly effective for promoting selective mono-N-alkylation of primary amines, as it suppresses the undesired dialkylation.[12]
-
Sterically Hindered Organic Bases: Non-nucleophilic, bulky amines like N,N-Diisopropylethylamine (DIPEA or Hünig's base) are excellent choices.[10][11] Their steric hindrance prevents them from participating in SN2 reactions with the alkylating agent.
-
Strong, Non-Nucleophilic Bases (for weak nucleophiles): For deprotonating less acidic substrates like certain amides or carbon acids, very strong, non-nucleophilic bases like Lithium diisopropylamide (LDA) or Sodium Hydride (NaH) are required.[6][10] These should be used with caution and at low temperatures to control reactivity.
| Base | pKa (Conjugate Acid) | Type | Common Solvents | Key Considerations |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Inorganic | MeCN, DMF, Acetone | Mild, inexpensive, and effective for many amine alkylations. Heterogeneous.[4] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Inorganic | DMF, DMSO | Highly effective for selective mono-alkylation; suppresses dialkylation.[12][13] |
| DIPEA (Hünig's Base) | ~10.75 | Hindered Amine | DCM, THF, MeCN | Soluble organic base, excellent for acid-sensitive substrates.[11] |
| DBU | ~13.5 (in MeCN) | Amidine | THF, MeCN | Strong, non-nucleophilic base, often used for E2 eliminations but can be used for alkylations.[11] |
| Sodium Hydride (NaH) | ~35 | Hydride | THF, DMF | Very strong base for deprotonating weak acids (e.g., malonates); requires anhydrous conditions.[6] |
| LDA | ~36 (in THF) | Hindered Amide | THF | Extremely strong, kinetically selective base; must be used at low temperatures (-78 °C).[10] |
pKa values are approximate and can vary with solvent.[14][15]
Q4: How does solvent choice impact the selectivity of my alkylation reaction?
A4: The solvent plays a crucial role in an SN2 reaction. For alkylations with this compound, polar aprotic solvents are strongly recommended.[16][17][18]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are ideal for SN2 reactions.[16][18] They are polar enough to dissolve the nucleophile and the alkylating agent but lack acidic protons (like the O-H in water or alcohols). This means they solvate the cation of any salt present but leave the anionic nucleophile relatively "naked" and highly reactive.[16] This enhances the rate of the desired SN2 reaction.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents should generally be avoided. They contain acidic protons and can form strong hydrogen bonds with the nucleophile.[18][19] This creates a "solvent cage" around the nucleophile, stabilizing it and significantly decreasing its reactivity, which slows down the SN2 reaction.[18][20]
Caption: Decision workflow for selecting the optimal solvent for an SN2 alkylation reaction.
Troubleshooting & Protocols
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Multiple spots on TLC/LCMS, including a higher MW product. | Over-alkylation. | 1. Verify Stoichiometry: Ensure you are using an excess of the nucleophile. 2. Reduce Temperature: Cool the reaction to 0 °C or lower. 3. Slow Addition: Add the this compound via syringe pump over several hours. 4. Re-evaluate Base: Switch to a more sterically hindered base like DIPEA.[11] |
| Reaction is very slow or does not proceed. | 1. Incorrect Solvent: Using a protic solvent (e.g., ethanol). 2. Base is too weak: The selected base is not strong enough to deprotonate the nucleophile. 3. Poor Quality Reagents: Reagents may have degraded. | 1. Change Solvent: Switch to a polar aprotic solvent like anhydrous DMF or MeCN.[16][18] 2. Select a Stronger Base: Consult the pKa table and choose a base with a conjugate acid pKa at least 2 units higher than the pKa of the nucleophile. 3. Use Fresh Reagents: Use freshly opened or purified reagents and anhydrous solvents. |
| Formation of elimination byproducts. | Base is too strong/hindered for the substrate. | While less common with this specific alkylating agent, if observed, consider using a weaker, less-hindered base like K₂CO₃. |
Protocol: Controlled Mono-Alkylation of a Primary Amine
This protocol provides a general framework for selectively alkylating a primary amine with this compound, prioritizing the formation of the secondary amine product.
Materials:
-
Primary Amine (1.2 - 2.0 equivalents)
-
This compound (1.0 equivalent)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Acetonitrile (MeCN)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line or nitrogen balloon)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the primary amine (1.2-2.0 eq) and anhydrous MeCN.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Base Addition: Add DIPEA (1.5 eq) to the solution dropwise.
-
Alkylating Agent Preparation: In a separate flask or syringe, prepare a solution of this compound (1.0 eq) in a small amount of anhydrous MeCN.
-
Slow Addition: Add the this compound solution to the reaction mixture dropwise over a period of 1-3 hours using a syringe pump. Maintain the internal temperature at 0 °C throughout the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C, warming slowly to room temperature overnight. Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the starting amine and the appearance of the desired product.
-
Workup:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography to isolate the desired mono-alkylated secondary amine.
References
- SN2 Effect of Solvent. (n.d.). OpenOChem Learn.
- Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts.
- What is the effect of solvent on SN2?. (2018). Quora.
- Non-nucleophilic base. (n.d.). Grokipedia.
- Non-nucleophilic base. (n.d.). Wikipedia.
- Bertran, J., et al. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models. ResearchGate.
- Al-zebdeh, A. A., et al. (2013). Temperature effects in benzene alkylation with ethane into ethylbenzene over a PtH-MFI bifunctional catalyst. University of Bath's research portal.
- Avoiding Over-alkylation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Effect of temperature on the product selectivity in the alkylation of catechol with DMC. (n.d.). ResearchGate.
- Wang, Y., et al. (2021). Study on the alkylation of aromatic hydrocarbons and propylene. PMC - NIH.
- Temperature effects in benzene alkylation with ethane into ethylbenzene over a PtH-MFI bifunctional catalyst. (n.d.). ResearchGate.
- pKa Values of Common Bases. (n.d.). University of Wisconsin-Madison.
- Salvatore, R. N., et al. (2001). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF.
- Amine alkylation. (n.d.). Grokipedia.
- Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal.
- Chapter 2: Synthetic Methods for Alkyl Amines. (2023). Books.
- EFFECT OF TEMPERATURE AND ALKYLATION REACTION OF PHENOLS WITH THE PARTICIPATION OF ZEOLITE CATALYSTS. (n.d.). CyberLeninka.
- Synthesis of Secondary Amines via Self-Limiting Alkylation. (2022). Organic Letters.
- Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.
- The pKa in Organic Chemistry. (n.d.). Chemistry Steps.
- N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS GCI Pharmaceutical Roundtable.
- A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2022). PubMed.
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- 12. books.rsc.org [books.rsc.org]
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- 19. quora.com [quora.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-n,n-dimethylacetamide
Welcome to the technical support center dedicated to 2-Bromo-n,n-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for optimizing reactions involving this versatile reagent. Our focus is on providing practical, field-proven insights to help you navigate the complexities of your synthetic challenges.
Introduction to this compound
This compound is a valuable building block in organic synthesis, primarily utilized as an electrophile for the introduction of the N,N-dimethylacetamido moiety.[1] Its reactivity stems from the electrophilic α-carbon and the good leaving group ability of the bromide ion, making it a versatile reagent for various nucleophilic substitution reactions.[1] It finds applications in the synthesis of pharmaceuticals, agrochemicals, and materials science. This guide will delve into the critical parameters for successful reactions, potential pitfalls, and strategies for optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is frequently used in:
-
N-alkylation reactions: It readily reacts with primary and secondary amines to form N-substituted N,N-dimethylacetamides.
-
O-alkylation reactions: It can be used to alkylate alcohols and phenols.
-
S-alkylation reactions: It is effective for the alkylation of thiols.[2]
-
C-alkylation reactions: It can participate in the formation of carbon-carbon bonds with suitable carbon nucleophiles.
-
Photoredox Catalysis: It has been utilized in photo-induced cascade reactions for the synthesis of complex heterocyclic structures like phenanthridines.[2]
-
Derivatization Agent: It serves as a thiol-specific derivatization agent in analytical chemistry for the quantification of biological aminothiols.[2]
Q2: What are the critical safety precautions when handling this compound?
A2: this compound is a hazardous chemical and requires careful handling. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[3][5]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[4][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]
Q3: How can I monitor the progress of a reaction involving this compound?
A3: Reaction progress can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of products.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the identity and relative abundance of reactants, products, and byproducts.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or by analyzing aliquots to quantify the conversion to the product.
-
Gas Chromatography (GC): Suitable for volatile compounds and can provide quantitative data on reaction components.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound and provides systematic solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Poor Nucleophilicity of the Substrate: The nucleophile may not be strong enough to displace the bromide. 2. Steric Hindrance: Bulky groups on the nucleophile or around the electrophilic carbon can hinder the reaction. 3. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility or reactivity. 4. Incorrect Base: The base may not be strong enough to deprotonate the nucleophile or may be sterically hindered. 5. Low Reaction Temperature: The reaction may require more energy to overcome the activation barrier. | 1. Increase Nucleophilicity: If using an amine, ensure the reaction is sufficiently basic to have the free amine. For other nucleophiles, consider using a stronger base or a different counter-ion. 2. Increase Temperature: Carefully increase the reaction temperature while monitoring for decomposition. 3. Change Solvent: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to better solvate the reactants and facilitate an SN2 reaction.[9] 4. Select a Stronger/Less Hindered Base: Consider bases like potassium carbonate, cesium carbonate, or DBU. Cesium carbonate is often effective in promoting alkylations.[10] 5. Increase Reaction Time: Allow the reaction to proceed for a longer duration. |
| Formation of Multiple Products (Over-alkylation) | 1. Reaction of the Product with the Alkylating Agent: This is common with primary amines where the secondary amine product is often more nucleophilic than the starting material.[9] | 1. Control Stoichiometry: Use a stoichiometric excess of the nucleophile.[9] 2. Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration of the alkylating agent.[9] 3. Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity. |
| Presence of Impurities in the Final Product | 1. Hydrolysis of this compound: Presence of water can lead to the formation of 2-hydroxy-N,N-dimethylacetamide. 2. Side Reactions: Depending on the substrate and conditions, other side reactions may occur. | 1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[11] 2. Purification: Employ appropriate purification techniques such as column chromatography, recrystallization, or distillation to remove impurities.[12] |
| Reaction Stalls or is Incomplete | 1. Deactivation of Catalyst (if applicable): The catalyst may be poisoned by impurities or degrade over time. 2. Equilibrium: The reaction may have reached equilibrium. | 1. Use Fresh Catalyst: If a catalyst is used, ensure it is fresh and active. 2. Shift Equilibrium: If possible, remove a byproduct (e.g., water) to drive the reaction to completion. |
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine
This protocol provides a general guideline for the N-alkylation of a primary amine with this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA; 2.0-3.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary amine, the base, and the anhydrous solvent.
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete dissolution and deprotonation.
-
Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
General N-Alkylation Workflow
Caption: General workflow for N-alkylation reactions.
Troubleshooting Logic
Caption: Troubleshooting logic for low product yield.
References
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. ProQuest. [Link]
- Organic Syntheses. Acetamide, N-bromo-. [Link]
- Chemos GmbH & Co.KG.
- AMERICAN ELEMENTS. This compound. [Link]
- Pearson. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. [Link]
- PubMed. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. [Link]
- ResearchGate.
- PubChem. This compound. [Link]
- MDPI. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. [Link]
- ResearchGate. How can one selectively reduce a 2-bromo-N, N-dimethylacetamide?. [Link]
- Analytical Methods. Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC. [Link]
- ChemRxiv. Continuous collective analysis of chemical reactions. [Link]
- ResearchGate. On the Reaction of N-Bromoacetamide with Olefins.
- PubMed.
- DrugBank Online. N,N-Dimethylacetamide. [Link]
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- 7. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
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- 10. researchgate.net [researchgate.net]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Products from 2-Bromo-n,n-dimethylacetamide Reactions
Introduction
Welcome to the technical support center for the purification of reaction products derived from 2-Bromo-n,n-dimethylacetamide. This guide is designed for researchers, scientists, and professionals in drug development. As a versatile reagent, this compound is frequently employed in the synthesis of a wide range of organic compounds. However, the purification of its reaction products can present unique challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to diagnose and resolve common purification problems, ensuring the integrity and purity of your final compounds.
Understanding the Chemistry: Common Impurities and Their Origins
Effective purification begins with a fundamental understanding of the potential impurities in your reaction mixture. Reactions involving this compound can generate several byproducts and carry over unreacted starting materials.
Common Impurities Include:
-
Unreacted this compound: Incomplete reactions can leave residual starting material.
-
N,N-dimethylacetamide (DMAc): This can be a byproduct of debromination or a contaminant in the starting material. DMAc is a high-boiling, water-miscible polar solvent, which can complicate its removal.[1]
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of the amide bond, though this compound is relatively resistant to bases.[1]
-
Byproducts from the Nucleophile: The specific nucleophile used in the reaction can lead to its own set of related impurities.
-
Inorganic Salts: Salts are often generated during the reaction or workup and need to be efficiently removed.[2]
The following diagram illustrates the logical relationship between reaction conditions and the generation of common impurities.
Sources
Technical Support Center: Troubleshooting Low Yields in Reactions with 2-Bromo-N,N-dimethylacetamide
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered when using 2-bromo-N,N-dimethylacetamide (Br-DMA) as an alkylating agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for? A1: this compound is a versatile electrophilic reagent primarily used for introducing a dimethylacetamido methyl group (-CH₂C(=O)N(CH₃)₂) onto various nucleophiles.[1] It is a common alkylating agent in drug discovery and organic synthesis for reactions with amines, phenols, thiols, and other nucleophilic species via nucleophilic substitution.[1]
Q2: My alkylation reaction with this compound is very slow or stalling. What is the most common reason? A2: Low reactivity is a frequent issue. The primary factors to investigate are the nucleophilicity of your substrate, steric hindrance around the reactive site, and suboptimal reaction conditions.[2] In many cases, the choice of base and solvent is the most critical parameter that needs optimization.[2][3]
Q3: Is this compound stable? How should I store it? A3: this compound can degrade over time, especially if exposed to moisture or light. It is recommended to store it under an inert gas atmosphere (like argon or nitrogen) at refrigerated temperatures (2-8°C) to maintain its purity and reactivity.[4] Always assess the purity of your reagent before use, particularly if it is from an older batch.
Q4: I see a lot of baseline material on my TLC plate. What could this be? A4: Significant baseline material that does not move from the origin of the TLC plate often suggests the formation of polymeric byproducts or insoluble salts.[5] This can sometimes arise from the self-condensation or decomposition of the starting material, especially under harsh basic conditions or elevated temperatures.[5]
Systematic Troubleshooting Guide for Low Yields
Low conversion is the most common failure mode in alkylation reactions involving Br-DMA. This guide provides a systematic approach to diagnose and resolve the underlying issues.
Troubleshooting Workflow
The following decision tree outlines a logical process for troubleshooting your reaction.
Caption: A systematic workflow for diagnosing low reaction yields.
Step 1: Assess Starting Material Integrity
The quality of your starting materials is paramount. An impure or degraded electrophile is a common source of failure.
-
Purity of this compound (Br-DMA):
-
Causality: Br-DMA can hydrolyze to 2-hydroxy-N,N-dimethylacetamide or undergo other forms of degradation, reducing the amount of active electrophile available for your reaction. Synthesis procedures for Br-DMA can sometimes result in low purity if not properly purified.[4][6]
-
Action: Verify the purity of your Br-DMA using ¹H NMR. Look for the characteristic singlet for the methylene protons (CH₂) adjacent to the bromine, typically around 3.8-3.9 ppm in CDCl₃.[4][6] If significant impurities are detected, consider purifying the reagent by distillation under reduced pressure or column chromatography, or purchase a new, high-purity batch.[4]
-
-
Purity and Dryness of Nucleophile and Solvent:
-
Causality: Water in the reaction mixture can hydrolyze the Br-DMA and can interfere with many common bases, particularly strong ones like sodium hydride (NaH).[2] Ensure your nucleophile is pure and that your solvents are anhydrous, especially when required by the reaction conditions.[2][3]
-
Action: Dry solvents using appropriate methods (e.g., molecular sieves, distillation) before use. Ensure your nucleophile is dry and free of impurities that might consume the base or electrophile.
-
Step 2: Evaluate and Optimize Reaction Parameters
The interplay between the base, solvent, and temperature is the most critical area for optimization.
-
Base Selection:
-
Causality: The base deprotonates the nucleophile, generating the active nucleophilic species. Its strength and solubility are crucial. An insufficiently strong base will not generate enough active nucleophile, while an overly strong or hindered base can promote side reactions like elimination.[2][7]
-
Recommendations:
-
For N- and O-alkylation (amines, phenols): Start with moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[8]
-
For hindered substrates: A stronger base like sodium hydride (NaH) may be necessary. Use with caution in an anhydrous polar aprotic solvent like DMF or THF.[2]
-
To avoid strong bases: Organic bases like N,N-diisopropylethylamine (DIPEA) can be used, particularly if your substrate is sensitive.[2][6]
-
-
-
Solvent Choice:
-
Causality: The reaction is typically an Sₙ2 substitution. Polar aprotic solvents are ideal as they can solvate the cation of the base while leaving the nucleophile relatively "bare" and reactive.[3] They also help to dissolve all reactants.[3] Poor solubility of a reactant or base is a common reason for reaction failure.[8]
-
Recommendations:
-
Primary Choices: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are excellent choices that facilitate Sₙ2 reactions.[8]
-
Solubility Issues: If using bases like K₂CO₃, which have limited solubility, ensure vigorous stirring and sufficient reaction time. Sometimes switching to a solvent where the base is more soluble or using a phase-transfer catalyst can help.
-
-
-
Temperature and Reaction Time:
-
Causality: Many alkylations are slow at room temperature, especially with weakly nucleophilic substrates or sterically hindered systems. Higher temperatures provide the necessary activation energy to overcome this barrier.[2]
-
Action: If your reaction is sluggish at room temperature, try heating it to 50-80 °C. For very difficult reactions, higher temperatures (e.g., >100 °C) or the use of a microwave reactor may be necessary to drive the reaction to completion.[8] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for decomposition at higher temperatures.
-
-
Catalytic Additives:
-
Causality: Alkyl bromides are less reactive than their corresponding iodides. Adding a catalytic amount of an iodide salt can dramatically accelerate the reaction. This is known as the Finkelstein reaction, where the bromide is converted in-situ to the more reactive iodide.
-
Action: Add 0.1 equivalents of potassium iodide (KI) or sodium iodide (NaI) to your reaction mixture. This is a simple and highly effective strategy for accelerating sluggish alkylations with alkyl bromides.[8]
-
Step 3: Identify and Mitigate Side Reactions
If optimization of conditions doesn't improve the yield of the desired product, investigate potential side reactions.
Caption: Desired Sₙ2 pathway versus the potential E2 side reaction.
-
Elimination (E2 Reaction):
-
Mechanism: Instead of attacking the carbon, a strong, bulky base can abstract a proton from the α-carbon, leading to the elimination of HBr and the formation of an enamide-type byproduct.[7]
-
Mitigation: This is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and high temperatures.[7] If you suspect elimination is occurring, switch to a weaker, less hindered base (e.g., K₂CO₃) and try running the reaction at a lower temperature for a longer time.[2]
-
-
Over-alkylation:
-
Mechanism: If the product of the initial alkylation is still nucleophilic (e.g., alkylating a primary amine to a secondary amine), it can react again with another molecule of Br-DMA to form a dialkylated or even a quaternary ammonium salt byproduct.[2][9]
-
Mitigation: Use a larger excess of the starting nucleophile relative to the Br-DMA. Alternatively, add the Br-DMA slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor mono-alkylation.
-
Step 4: Review Workup and Purification Procedures
Product can be lost during the final stages of the experiment.
-
Aqueous Workup: Ensure the pH of the aqueous phase is appropriate to keep your product in the organic layer. If your product is basic, a basic wash (e.g., sat. NaHCO₃) will ensure it is deprotonated and soluble in the organic solvent. If it is acidic, an acidic wash may be required.
-
Purification: The dimethylacetamide functional group can sometimes cause compounds to streak on silica gel or have high water solubility. Ensure you are using an appropriate solvent system for column chromatography. A small amount of a polar modifier like methanol or a basic modifier like triethylamine in your eluent can sometimes improve separation.
Data & Protocols
Table 1: Recommended Starting Conditions for Alkylation
| Nucleophile Type | Recommended Base | Recommended Solvent | Typical Temp. (°C) | Key Considerations |
| Primary/Secondary Amine | K₂CO₃ or DIPEA | Acetonitrile, DMF | 25 - 60 | Monitor for over-alkylation. Use excess amine if possible. |
| Phenol / Thiophenol | K₂CO₃ or Cs₂CO₃ | DMF, Acetone | 25 - 80 | Cs₂CO₃ is often superior. Reaction is typically clean. |
| Carboxylic Acid | K₂CO₃ | DMF | 25 - 50 | Forms an ester. Generally a straightforward reaction. |
| Weakly Nucleophilic Heterocycle | NaH | Anhydrous DMF or THF | 0 - 60 | Requires anhydrous conditions. Add Br-DMA after deprotonation. |
| Sterically Hindered Substrate | NaH or Cs₂CO₃ | DMF, DMSO | 60 - 120 | May require heat and/or catalytic KI.[8] |
Experimental Protocol: General N-Alkylation of a Secondary Amine
This protocol provides a robust starting point for optimization.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, ~0.1 M concentration relative to the amine).
-
Reagent Addition: Add this compound (1.1 - 1.2 eq) to the stirred suspension.
-
Reaction: Stir the reaction mixture at 60 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Combine the organic layers and wash with water, then with brine to remove residual DMF.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired product.[4]
References
- Reddit r/Chempros. (2021). Difficulties with N-Alkylations using alkyl bromides.
- Oakwood Chemical. (n.d.). This compound.
- American Elements. (n.d.). This compound.
- ResearchGate. (2013). How can one selectively reduce a 2-bromo-N, N-dimethylacetamide?.
- Reddit r/OrganicChemistry. (2023). Improvement of selectivity/yield of Alkylation.
- American Chemical Society. (2023). N,N−Dimethylacetamide.
Sources
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- 9. reddit.com [reddit.com]
Technical Support Center: Stability of 2-Bromo-n,n-dimethylacetamide in Solution
Welcome to the technical support center for 2-Bromo-n,n-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this versatile reagent in solution. As a reactive α-halo amide, understanding its degradation pathways is crucial for ensuring the accuracy and reproducibility of your experimental results.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to proactively address stability issues and maintain the integrity of your work.
Part 1: Troubleshooting Guide
Encountering unexpected results when using this compound in solution can be a significant roadblock. This troubleshooting guide is structured to help you systematically identify and resolve common stability-related issues.
Visual Troubleshooting Workflow
The following workflow diagram provides a step-by-step approach to diagnosing and addressing stability problems with this compound solutions.
Caption: Primary degradation pathways of this compound.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound is significantly influenced by pH. Both acidic and basic conditions can accelerate the hydrolysis of the amide bond. [1][2]Generally, amides are more stable at neutral pH. Extreme pH values should be avoided during storage and in experimental setups unless required by the reaction protocol. The rate of degradation is expected to increase at both low and high pH. [2][3] Q3: What are the ideal storage conditions for solutions of this compound?
A3: To maximize the shelf-life of this compound solutions, they should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (2-8 °C is recommended), and protected from light. The use of anhydrous solvents is crucial to minimize hydrolysis.
Q4: Which analytical techniques are recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of this compound. [4]A reversed-phase C18 column is typically suitable. This technique allows for the separation and quantification of the parent compound and its potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification of unknown degradation products. [5]Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the degradation process and characterize the structures of the degradants. [6] Q5: Can I use protic solvents like methanol or ethanol with this compound?
A5: While this compound is soluble in many protic solvents, it's important to be aware that these solvents can act as nucleophiles and lead to solvolysis, forming the corresponding 2-alkoxy-N,N-dimethylacetamide. [7][8]The rate of this reaction will depend on the temperature and the nucleophilicity of the solvent. If your experiment is sensitive to this byproduct, it is advisable to use a non-nucleophilic, aprotic solvent. If a protic solvent must be used, the solution should be prepared fresh and used immediately, and the reaction should ideally be conducted at a low temperature.
Part 3: Experimental Protocols
Protocol for a Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions. [5][9][10] Objective: To identify potential degradation products and degradation pathways of this compound.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
LC-MS system for peak identification
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture at 40°C for 8 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 70°C for 48 hours.
-
At appropriate time points, dissolve a portion of the solid in the mobile phase to the target concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze the samples by HPLC after the exposure period.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Identify and characterize any significant degradation products using LC-MS.
-
Data Presentation:
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (Proposed) |
| 1 M HCl | 24 hours | 60°C | Report Value | N,N-dimethylamine, Bromoacetic acid |
| 1 M NaOH | 8 hours | 40°C | Report Value | N,N-dimethylamine, Bromoacetic acid |
| 3% H₂O₂ | 24 hours | Room Temp | Report Value | Oxidized species |
| Thermal (Solid) | 48 hours | 70°C | Report Value | To be determined |
| Photolytic | As per ICH Q1B | Room Temp | Report Value | To be determined |
References
- Verma, S. K., & Kumar, S. (2017). Amide Bond Activation of Biological Molecules.
- Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
- Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
- Khan Academy. (2019, January 15). Mechanism of amide hydrolysis [Video]. YouTube.
- Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
- D'Auria, M., & Racioppi, R. (2019). The Fascinating Chemistry of α-Haloamides. Molecules, 24(12), 2275.
- Kwan, E. (2014, April). Ion pairing in nucleophilic substitution reactions. Harvard University.
- Lhasa Limited. (2023, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
- University of California, Irvine. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis.
- Pharmaguideline. (2023, April 9). Strategies for Resolving Stability Issues in Drug Formulations.
- American Elements. (n.d.). This compound.
- ResearchGate. (2013, January 30). How can one selectively reduce a 2-bromo-N, N-dimethylacetamide?.
- Oakwood Chemical. (n.d.). This compound.
- Chemistry LibreTexts. (2019, December 30). 8.1: Solvolysis of Tertiary and Secondary Haloalkanes.
- Rossall, B., & Smith, R. E. (1974). Kinetics of solvolysis in water of four secondary alkyl nitrates. Journal of the Chemical Society, Perkin Transactions 2, (5), 532-536.
- Pharmaceutical Updates. (2021, November 19). Guidelines for Pharmaceutical Stability Study.
- Guseman, A. J., & Gellman, S. H. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Journal of the American Chemical Society, 141(51), 20456-20464.
- Graham, N., & Smith, D. W. (2004). The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. Water Quality Research Journal, 39(3), 273-279.
- Mariani, A., et al. (2018). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Chemical Science, 9(28), 6133-6138.
- Jeffries, J. L., et al. (2020). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 25(18), 4233.
- Hayashi, Y., et al. (2018). Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. Organic Letters, 20(15), 4562-4566.
- Cowie, G. R., Fitches, H. J. M., & Kohnstam, G. (1963). Rates and activation parameters in the solvolysis of organic chlorides and bromides. Journal of the Chemical Society (Resumed), 1585-1591.
- Gentry, E. C., et al. (2020). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 11(43), 11767-11773.
- Li, Y., et al. (2022). Effects of pH on the Photocatalytic Activity and Degradation Mechanism of Rhodamine B over Fusiform Bi Photocatalysts under Visible Light.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
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- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Technical Support Center: Quenching Excess 2-Bromo-N,N-dimethylacetamide
Welcome to the technical support center for handling reactions involving 2-Bromo-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on effectively and safely quenching excess this compound in your reaction mixtures. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to ensure the integrity of your products and the safety of your laboratory operations.
Introduction: The Chemistry of Quenching this compound
This compound is a versatile reagent in organic synthesis, often employed as an alkylating agent. Its reactivity stems from the electrophilic carbon atom alpha to both the bromine atom and the carbonyl group of the amide. This structural feature makes it susceptible to nucleophilic attack, a property that is exploited in quenching processes. Proper quenching is critical to halt the desired reaction, prevent the formation of unwanted byproducts, and ensure a safe and straightforward work-up.
The choice of quenching agent and procedure is paramount, as improper quenching can lead to product degradation, the formation of difficult-to-remove impurities, or even hazardous conditions. This guide will explore various quenching strategies, their underlying mechanisms, and provide practical, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching a reaction containing this compound?
A1: Quenching serves to neutralize any unreacted this compound, which is a reactive and potentially hazardous electrophile. This immediate deactivation is crucial for several reasons:
-
Reaction Control: It abruptly stops the reaction, preventing further alkylation of your desired product or other nucleophilic species in the reaction mixture.
-
Safety: It neutralizes a reactive alkylating agent, making the subsequent workup and handling of the mixture safer.
-
Product Purity: It prevents the formation of byproducts during the workup and purification stages.
Q2: What are the most common types of quenching agents for this compound?
A2: The most common quenching agents are nucleophiles that can readily react with the electrophilic C-Br bond. These can be broadly categorized as:
-
Aqueous Bases (Mild): Saturated aqueous solutions of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often used.[1] These serve to both neutralize any acidic byproducts and promote the hydrolysis of the excess alkylating agent.
-
Sulfur-Based Nucleophiles: Aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are effective for quenching α-halo carbonyl compounds.[2]
-
Thiols: Mercaptans such as 2-mercaptoethanol or thiophenol can be used, as the thiolates are potent nucleophiles.[3]
-
Amines: Simple primary or secondary amines can also act as quenching agents.
Q3: Can I use a strong base like sodium hydroxide (NaOH) to quench the reaction?
A3: While strong bases will react with this compound, their use is generally discouraged. Strong bases can promote undesirable side reactions, such as the hydrolysis of the amide functionality in your product or the starting material itself, especially at elevated temperatures.[4] Mildly basic conditions using reagents like sodium bicarbonate are generally safer for preserving the integrity of the desired product.[1]
Q4: How do I know if the quenching process is complete?
A4: The completion of quenching can be monitored by thin-layer chromatography (TLC). A spot corresponding to this compound should no longer be visible on the TLC plate after quenching and a sufficient reaction time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solutions & Preventative Measures |
| Product degradation during quench | The quenching conditions are too harsh (e.g., strong base, high temperature). | Use a milder quenching agent like saturated aqueous sodium bicarbonate.[1] Perform the quench at a reduced temperature (e.g., 0 °C in an ice bath) to control any exotherm. |
| Formation of an inseparable emulsion during aqueous workup | High concentration of salts or polar byproducts. The organic solvent may be partially miscible with water (e.g., THF). | Add brine (saturated aqueous NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer and break the emulsion.[2] If using a water-miscible solvent like THF, it is advisable to remove it under reduced pressure before the aqueous workup.[5] |
| Persistent presence of this compound after quenching | Insufficient amount of quenching agent was used. The quenching reaction is slow under the chosen conditions. | Add an additional portion of the quenching agent and allow for a longer stirring time. Monitor the reaction by TLC. Consider switching to a more reactive quenching agent, such as a thiol-based reagent. |
| Formation of unexpected byproducts | The quenching agent is reacting with the desired product. The quenching conditions are promoting side reactions of the starting material or product. | Choose a quenching agent that is selective for the α-bromo amide over other functional groups in your molecule. Optimize the quenching pH and temperature to minimize side reactions. |
Quenching Mechanisms & Protocols
The quenching of this compound proceeds via a nucleophilic substitution reaction (SN2) at the carbon bearing the bromine atom.
Caption: General SN2 Quenching Mechanism.
Protocol 1: Quenching with Aqueous Sodium Bicarbonate
This is a mild and general-purpose quenching protocol suitable for most applications where the product is stable to weakly basic conditions.
Mechanism: The primary quenching reaction is the hydrolysis of the C-Br bond to form 2-hydroxy-N,N-dimethylacetamide. The bicarbonate also neutralizes any acidic byproducts.
Caption: Hydrolysis of this compound.
Step-by-Step Procedure:
-
Cool the Reaction: Once the primary reaction is complete, cool the reaction mixture to 0 °C using an ice-water bath. This helps to control any potential exotherm during the quench.
-
Prepare Quenching Solution: Have a saturated aqueous solution of sodium bicarbonate (NaHCO₃) ready.
-
Slow Addition: Slowly and carefully add the saturated NaHCO₃ solution to the stirred reaction mixture. Be cautious of potential gas evolution (CO₂) if the reaction mixture is acidic.[6]
-
Stir: Allow the mixture to stir vigorously for 15-30 minutes at 0 °C, then warm to room temperature and stir for an additional 30-60 minutes.
-
Monitor: Check for the absence of this compound by TLC.
-
Workup: Proceed with the standard aqueous workup, including extraction with an appropriate organic solvent, washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.[7]
Protocol 2: Quenching with Aqueous Sodium Thiosulfate
This protocol is particularly effective for reactions where residual oxidizing agents might be present alongside the α-bromo amide.
Mechanism: The thiosulfate ion is a soft nucleophile that readily attacks the electrophilic carbon, displacing the bromide ion.
Step-by-Step Procedure:
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Slow Addition: Slowly add the sodium thiosulfate solution to the vigorously stirred reaction mixture.[2]
-
Stir: Stir the mixture at 0 °C for 20-40 minutes.
-
Monitor: Confirm the absence of the starting material by TLC.
-
Workup: Proceed with the standard aqueous extraction procedure.
Protocol 3: Quenching with a Thiol
This method is highly efficient due to the high nucleophilicity of thiols, especially under slightly basic conditions.
Mechanism: The thiolate anion, formed in situ under basic conditions, acts as a powerful nucleophile in an SN2 reaction.[3]
Caption: Reaction with a Thiol Quenching Agent.
Step-by-Step Procedure:
-
Cool the Reaction: Cool the reaction mixture to 0 °C.
-
Add Thiol: Add a slight excess (1.1-1.2 equivalents relative to the excess this compound) of a simple thiol (e.g., 2-mercaptoethanol).
-
Adjust pH (Optional but Recommended): If the reaction mixture is not already basic, add a mild base like triethylamine or diisopropylethylamine to facilitate the formation of the more nucleophilic thiolate.
-
Stir: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor: Check for complete consumption of the α-bromo amide by TLC.
-
Workup: Proceed with an aqueous workup. The resulting thioether is typically more polar and may require specific purification strategies to be separated from the desired product.
Disposal and Safety Considerations
Excess this compound and the quenched reaction mixtures should be treated as hazardous waste and disposed of in accordance with institutional and local regulations.[8] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- BenchChem. (2025). Aqueous workup procedures for reactions with brominated organic compounds. BenchChem Technical Support.
- University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup.
- Boeckler, C., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.
- D'Angeli, F., et al. (2018). The Fascinating Chemistry of α‐Haloamides. Chemistry – A European Journal, 24(53), 14034-14051.
- Hartwig, J. F., et al. (2006). Palladium-catalyzed intermolecular alpha-arylation of zinc amide enolates under mild conditions. Journal of the American Chemical Society, 128(25), 8150-8151.
- BenchChem. (2025). Safe Disposal of N-Bromoacetamide: A Comprehensive Guide. BenchChem Technical Support.
- University of Wisconsin-Madison, Department of Chemistry. Workup for Reactions in THF/Dioxane.
- Taleli, L. (2013). How can one selectively reduce a 2-bromo-N, N-dimethylacetamide?.
- Pearson. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions.
- Mu, X., et al. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules, 26(21), 6563.
- Thermo Fisher Scientific. (n.d.).
- Sigma-Aldrich. This compound.
- Greenberg, M. M., et al. (2007). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Journal of the American Chemical Society, 129(31), 9751–9759.
- BenchChem. (2025). Application Notes and Protocols for Quenching Reactions Involving 2-Bromo-2-methylpropan-1-amine Hydrobromide. BenchChem Technical Support.
- Carroll, K. S., et al. (2012). Methods for the determination and quantification of the reactive thiol proteome. Methods in Molecular Biology, 809, 25-39.
- Wikipedia. (2023). Dimethylacetamide.
- LibreTexts. (2021). 4.7: Reaction Work-Ups.
- American Chemical Society. (2023). N,N−Dimethylacetamide.
- American Elements. This compound | CAS 5468-77-9.
- ChemicalBook. (2023).
- Sigma-Aldrich. This compound | 5468-77-9.
- van der Veken, P., et al. (2022). Thiol-thiol cross-clicking using bromo-ynone reagents.
- Rovis, T., et al. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 14(3), 657-663.
- Hartwig, J. F., et al. (2021). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 143(34), 13816–13824.
- Filo. (2025). Propose a mechanism for the hydrolysis of N, N -dimethylacetamide(a) unde...
- Sigma-Aldrich. This compound.
- ChemicalBook. 2-bromo-2-cyano-n,n-dimethylacetamide(15430-62-3) 1 h nmr.
- Rovis, T., et al. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis.
- Saito, T., et al. (2011). Condensation of aromatic aldehydes with N,N-dimethylacetamide in presence of dialkyl carbonates as dehydrating agents.
Sources
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- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethylacetamide - Wikipedia [en.wikipedia.org]
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Technical Support Center: Alkylation with 2-Bromo-N,N-dimethylacetamide
Welcome to the technical support center for troubleshooting alkylation reactions involving 2-bromo-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common issues encountered during synthesis, providing in-depth explanations and actionable protocols to enhance reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My alkylation reaction with this compound is showing low to no conversion. What are the primary causes?
A1: Low conversion is a frequent issue stemming from several factors related to reagent quality, reaction conditions, and the nature of the nucleophile.
-
Poor Nucleophilicity: The nucleophile (e.g., an amine, thiol, or carbanion) may not be strong enough to displace the bromide. The reactivity of nucleophiles can be significantly influenced by steric hindrance and electronic effects. For instance, bulky groups near the reactive center can impede the SN2 attack.[1]
-
Inadequate Base: For nucleophiles like primary or secondary amines, a base is required to neutralize the HBr formed during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.[2] If the chosen base (e.g., K₂CO₃, Et₃N) is not strong enough or is insoluble in the reaction medium, the reaction can stall.
-
Solvent Choice: The reaction proceeds via an SN2 mechanism, which is favored by polar aprotic solvents like DMF, DMSO, or acetonitrile.[1][2] These solvents solvate the cation of the base but not the nucleophile, enhancing its reactivity. Using protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its effectiveness.
-
Reagent Quality: this compound can degrade over time, especially if exposed to moisture, leading to hydrolysis. It's crucial to use a fresh or properly stored reagent.
Q2: I'm observing multiple spots on my TLC, suggesting significant side product formation. What are the common side reactions?
A2: Several side reactions can compete with the desired alkylation, leading to a complex product mixture.
-
Over-alkylation: This is particularly common when alkylating primary or secondary amines. The initially formed product can be more nucleophilic than the starting material, leading to a second alkylation and the formation of quaternary ammonium salts.[1][3][4]
-
Hydrolysis: The starting material, this compound, is susceptible to hydrolysis, especially in the presence of moisture and base, to form hydroxy-N,N-dimethylacetamide. The product can also undergo hydrolysis under harsh workup conditions.
-
Elimination (E2) Reaction: If the nucleophile is also a strong, sterically hindered base, it can promote an E2 elimination reaction, although this is less common for this specific reagent.
-
Self-Condensation/Polymerization: Some α-halo carbonyl compounds can undergo self-condensation, especially under strong basic conditions or upon heating.[5]
Q3: How can I improve the yield and selectivity for my desired mono-alkylated product?
A3: Optimizing reaction parameters is key to favoring the desired product.
-
Stoichiometry Control: To minimize over-alkylation of amines, use a large excess of the amine relative to the this compound.[1] Alternatively, if the amine is valuable, use a slight excess (1.1-1.2 equivalents) of the alkylating agent and carefully monitor the reaction.
-
Slow Addition: Adding the alkylating agent slowly (e.g., via a syringe pump) can help maintain its low concentration, reducing the rate of the second alkylation.[1]
-
Choice of Base and Solvent: A combination of a non-nucleophilic base and a polar aprotic solvent is often optimal. For many amine alkylations, K₂CO₃ or Cs₂CO₃ in acetonitrile or DMF are effective.[1][2] For weakly nucleophilic amides, a stronger base like sodium hydride (NaH) may be necessary.[6]
-
Temperature Control: Lowering the reaction temperature can improve selectivity by favoring the desired SN2 pathway over side reactions, though this may require longer reaction times.[1]
Data & Parameter Summary
For successful alkylation, careful selection of reagents and conditions is paramount. The table below summarizes recommended starting points for optimization.
| Parameter | Recommendation | Rationale & Considerations |
| Nucleophile | Primary/Secondary Amine | Over-alkylation is a risk.[3][7] Use an excess of the amine or slow addition of the alkylating agent. |
| Thiol / Thiolate | Generally strong nucleophiles. Use a base like K₂CO₃ or Na₂CO₃ to generate the thiolate in situ. | |
| Carbanion (e.g., enolate) | Requires a strong, non-nucleophilic base (e.g., NaH, LDA) under anhydrous conditions.[8] | |
| Base | K₂CO₃, Cs₂CO₃ | Good for primary/secondary amines. Cs₂CO₃ is more soluble and can accelerate the reaction.[1] |
| NaH, LDA | Necessary for deprotonating less acidic protons, such as those on amides or for enolate formation.[6][8] Requires anhydrous conditions. | |
| Et₃N, DIPEA | Organic bases. Can be effective but may lead to purification challenges. | |
| Solvent | Acetonitrile (MeCN) | Excellent choice for SN2 reactions. Easy to remove under vacuum.[2] |
| DMF, DMAc | High boiling point, good solvating power. Can be difficult to remove completely.[2][9] | |
| THF | Good for reactions with strong bases like NaH or LDA. Must be anhydrous. | |
| Temperature | 25-80 °C | Start at room temperature and gently heat if the reaction is slow. Higher temperatures can promote side reactions. |
| Stoichiometry | 1.0 eq Nucleophile | 1.1-1.2 eq Alkylating Agent / 1.5-2.0 eq Base |
| 2.0-3.0 eq Nucleophile | 1.0 eq Alkylating Agent / 1.5-2.0 eq Base |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
This protocol provides a standard method for the alkylation of a secondary amine using potassium carbonate as the base.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (MeCN) to make a ~0.5 M solution.
-
Reagent Addition: Add this compound (1.1 eq) to the stirring suspension.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic solids and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash with water to remove any remaining salts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.[10]
Visualized Workflows & Mechanisms
General Reaction Mechanism
The alkylation proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.
Caption: SN2 mechanism for amine alkylation.
Troubleshooting Decision Tree
Use this flowchart to diagnose and resolve common issues during your alkylation experiment.
Caption: Troubleshooting flowchart for alkylation reactions.
References
- ScienceMadness. (2022). Best Conditions For N-Alkylation?.
- ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
- Wikipedia. (n.d.). Amine alkylation.
- ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
- Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?.
- Gentilcore, M. J. (2005). Purification of N,N-dimethylacetamide. U.S. Patent No. 6,946,060 B2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
impact of pH on 2-Bromo-n,n-dimethylacetamide reactivity
Welcome to the Technical Support Center for 2-Bromo-n,n-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we address the critical impact of pH on its reactivity, stability, and successful application in your research.
Introduction: The Dual Nature of this compound
This compound is a bifunctional molecule featuring a reactive alkyl bromide for nucleophilic substitution and an amide group. The interplay of these functionalities is significantly influenced by the pH of the reaction medium, a factor that is often underestimated and can be the root cause of many experimental challenges. This guide will illuminate the pH-dependent behavior of this compound, enabling you to optimize your reactions, troubleshoot unexpected outcomes, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
A1: The stability of this compound is primarily dictated by the amide functionality. Generally, amides are susceptible to hydrolysis under both acidic and basic conditions, although they are notably more resistant to base-catalyzed hydrolysis compared to esters. For the parent compound, N,N-dimethylacetamide, it is known to be resistant to bases but undergoes hydrolysis in the presence of strong acids[1]. Therefore, it is anticipated that this compound will exhibit greater stability at neutral to moderately basic pH and will be more prone to degradation under strongly acidic conditions.
Q2: How does pH affect the reactivity of this compound as an alkylating agent?
A2: The primary role of this compound in many synthetic protocols is as an electrophile in SN2 reactions. The efficiency of these alkylation reactions is highly dependent on the nucleophilicity of the reacting partner, which is often pH-dependent. For instance, amine and thiol nucleophiles are significantly more reactive in their unprotonated, basic forms. Therefore, conducting alkylation reactions at a pH above the pKa of the nucleophile is crucial for achieving a good reaction rate and yield. However, excessively high pH can promote undesirable side reactions.
Q3: What are the primary degradation pathways for this compound in aqueous solutions?
A3: The two main degradation pathways are hydrolysis of the amide bond and nucleophilic attack on the carbon bearing the bromine.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding bromoacetic acid and dimethylamine.
-
Base-Mediated Hydrolysis: While generally slower than acid-catalyzed hydrolysis, at elevated pH, direct nucleophilic attack of hydroxide ions on the carbonyl carbon can occur, also leading to amide bond cleavage. Studies on similar haloacetamides have shown that base-mediated hydrolysis can be a significant degradation pathway[1][2].
-
Reaction with Nucleophiles: In the presence of other nucleophiles, substitution of the bromide ion is a primary reaction. However, under certain conditions, the amide itself can be a target.
Q4: Can this compound participate in side reactions other than alkylation?
A4: Yes, particularly under basic conditions. Strong, sterically hindered bases can promote E2 elimination, although this is less common for primary bromides. More prevalent is the potential for competing nucleophilic attack. For instance, if water or hydroxide is present in significant concentrations, hydrolysis can compete with the desired alkylation. Additionally, with polyfunctional nucleophiles, multiple alkylations can occur.
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound, with a focus on pH-related causes and solutions.
| Symptom | Potential pH-Related Cause(s) | Recommended Solutions & Rationale |
| Low or No Yield of Alkylated Product | 1. Protonated Nucleophile: The reaction pH is below the pKa of your amine or thiol nucleophile, reducing its nucleophilicity. 2. Reagent Degradation: The reaction is run under strongly acidic conditions, causing hydrolysis of the this compound. | 1. Adjust Reaction pH: Maintain the reaction pH at least one to two units above the pKa of your nucleophile to ensure it is in its more reactive, unprotonated form. Use a suitable buffer to maintain a stable pH. 2. Avoid Strongly Acidic Conditions: If your reaction requires acidic conditions for other reasons, consider a different alkylating agent or a protection strategy for the amide. |
| Formation of Unexpected Byproducts | 1. Hydrolysis Products: Presence of bromoacetic acid and dimethylamine in your product mixture suggests degradation of the starting material. This is more likely in unbuffered or acidic aqueous solutions. 2. Elimination Products: While less common, strong, bulky bases can favor elimination over substitution. | 1. Buffer the Reaction: Use a non-nucleophilic buffer to maintain the optimal pH for your alkylation while minimizing hydrolysis. Ensure your solvents are anhydrous if water-mediated side reactions are a concern. 2. Choose Your Base Carefully: For reactions requiring a base, opt for a non-nucleophilic base like potassium carbonate or cesium carbonate over sterically hindered strong bases if elimination is a suspected side reaction[3]. |
| Inconsistent Reaction Rates or Yields | 1. Poor pH Control: In unbuffered solutions, the reaction itself can alter the pH (e.g., formation of HBr as a byproduct of alkylation), which in turn affects the reaction rate. | 1. Implement a Buffering System: Employ a suitable buffer to maintain a constant pH throughout the reaction. The choice of buffer is critical; avoid buffers that can act as competing nucleophiles. |
| Reaction Fails to Go to Completion | 1. Insufficiently Basic Conditions: The nucleophile may not be fully deprotonated, leading to a slow reaction rate. 2. Reagent Instability: Over extended reaction times, gradual hydrolysis of this compound may occur, reducing its effective concentration. | 1. Optimize Base and Solvent: Consider using a stronger, non-nucleophilic base or a polar aprotic solvent like DMF or DMSO to enhance the reaction rate[3]. 2. Monitor Reaction Progress: Track the consumption of starting materials by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to conditions that may lead to degradation. |
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for reactions with this compound.
Experimental Protocol: pH-Controlled N-Alkylation of a Primary Amine
This protocol provides a general method for the N-alkylation of a primary amine using this compound, with an emphasis on pH control.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Sodium bicarbonate (NaHCO₃)
-
0.5 M Sodium bicarbonate buffer (pH ~8.3)
-
Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the primary amine (1.0 eq) in a mixture of acetonitrile and 0.5 M sodium bicarbonate buffer (1:1 v/v). The bicarbonate buffer will maintain a basic pH, ensuring the amine is in its nucleophilic, unprotonated form.
-
Reagent Addition: To the stirred solution, add this compound (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the N-alkylation protocol.
References
- Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros.
- Czaplicka, M., et al. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 325-334. [Link][1][2]
- Reddit. (2023). Problematic N-Alkylation. r/chemistry.
- Alvaro, C. E. S., & Nudelman, N. S. (2013). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. Physical Chemistry, 3(2), 39-47. [Link]
- U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships.
- Østergaard, J., & Larsen, C. (2008). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Journal of Pharmaceutical Sciences, 97(11), 4887-4897. [Link]
- Wikipedia. (n.d.). Dimethylacetamide.
- American Elements. (n.d.). This compound.
- ResearchGate. (2012). Stability of Newfound Nitrogenous Disinfection By-products Haloacetamides in Drinking Water.
- Lee, H. W., & Adhikary, K. K. (2011). Nucleophilic Substitution Reactions of N-Methyl α-Bromoacetanilides with Benzylamines in Dimethyl Sulfoxide. Bulletin of the Korean Chemical Society, 32(3), 857-862. [Link]
- ResearchGate. (2013). How can one selectively reduce a 2-bromo-N, N-dimethylacetamide?.
- ResearchGate. (2012). Hydrolytic Stabilities of Halogenated Disinfection Byproducts: Review and Rate Constant Quantitative Structure–Property Relationship Analysis.
- El-semongy, M. M., & Abu-el-nader, H. M. (1982). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry, 21A, 783-786.
- ResearchGate. (2018). Study on degradation behavior of N,N-dimethylacetamide by photocatalytic oxidation in aqueous TiO2 suspensions.
- Yao, J. Y., Blake, P., & Yang, J. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Heterocycles, 65(9), 2125-2132. [Link]
- ChemRxiv. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. [Link]
- ResearchGate. (2016). pH-rate profile for hydrolysis reaction of the LAS reagent at 298 K.
Sources
Technical Support Center: Purification Strategies for Reactions Involving 2-Bromo-N,N-dimethylacetamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 2-Bromo-N,N-dimethylacetamide from reaction mixtures. Our focus is on providing practical, field-proven insights to ensure the integrity of your downstream applications.
Introduction: The Challenge of a Versatile Reagent
This compound is a widely utilized reagent in organic synthesis, valued for its ability to introduce a dimethylacetamido moiety. However, its physical properties, including a relatively high boiling point and polarity, can present challenges during reaction workup and product purification. Incomplete removal of this starting material can lead to impurities in the final product, complicating analysis and potentially impacting biological assays. This guide is designed to address these challenges head-on, providing you with a range of strategies to effectively remove unreacted this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?
The most common and effective methods for removing unreacted this compound leverage differences in polarity and reactivity between the starting material and the desired product. The primary strategies include:
-
Aqueous Workup and Liquid-Liquid Extraction: This is often the first line of defense. This compound possesses moderate polarity and can be partitioned between an organic solvent and an aqueous phase.
-
Chromatography: For less polar products, silica gel column chromatography is a highly effective method for separating the more polar this compound.
-
Quenching: The electrophilic nature of the α-bromo group allows for quenching with a nucleophilic scavenger, converting it into a more easily removable species.
-
Crystallization/Trituration: If your product is a solid, inducing crystallization or triturating the crude material with a suitable solvent can leave the more soluble this compound in the mother liquor.
The choice of method depends heavily on the properties of your desired product, the reaction solvent, and the scale of your reaction.
Q2: I'm performing an aqueous workup. What are the best organic solvents for extracting my product away from this compound?
The choice of extraction solvent is critical and depends on the polarity of your product.
| Product Polarity | Recommended Extraction Solvents | Rationale |
| Non-polar to Moderately Polar | Diethyl ether, Ethyl acetate, Dichloromethane (DCM) | These solvents are effective at dissolving a wide range of organic compounds while having limited miscibility with water. This compound will preferentially partition into the aqueous phase, especially with repeated extractions. |
| Polar | Ethyl acetate, Dichloromethane (DCM) | For more polar products, solvents like diethyl ether may not be suitable. Ethyl acetate and DCM offer a good balance of polarity to extract your product while still allowing for the removal of this compound into the aqueous layer. Multiple extractions are key. |
Expert Tip: To enhance the partitioning of this compound into the aqueous phase, consider using a brine wash (saturated aqueous NaCl solution). This increases the polarity of the aqueous layer, driving the organic components into the organic phase.
Q3: My product is very non-polar. Can I use a solvent like hexane for extraction?
While hexane is an excellent solvent for non-polar compounds, it is generally not recommended as the primary extraction solvent immediately following reactions in polar aprotic solvents like DMF or DMSO, where this compound is often used. The significant difference in polarity can lead to poor partitioning and the formation of emulsions. A better approach is to first perform the extraction with a more moderate polarity solvent like ethyl acetate, wash thoroughly with water and brine, and then, if necessary, perform a solvent swap to hexane for subsequent purification steps like crystallization.
Troubleshooting Guides
Scenario 1: Persistent Emulsions During Aqueous Extraction
Problem: You are attempting an aqueous workup, but a stubborn emulsion has formed between the organic and aqueous layers, making separation impossible.
Causality: Emulsions are often caused by the presence of polar, high-boiling point solvents like DMF or DMSO, which are commonly used in reactions involving this compound. These solvents can act as surfactants, stabilizing the mixture of organic and aqueous phases.
Solutions:
-
Brine Addition: Add a significant volume of saturated aqueous NaCl solution (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion by "salting out" the organic components.
-
Filtration through Celite®: For small-scale reactions, filtering the entire mixture through a pad of Celite® or diatomaceous earth can help to break up the emulsion.
-
Solvent Modification: Adding a small amount of a different organic solvent with a polarity that is intermediate between your primary extraction solvent and water can sometimes disrupt the emulsion. For example, if you are using ethyl acetate, adding a small amount of THF might help.
-
Patience and Mechanical Agitation: Sometimes, allowing the mixture to stand for an extended period can lead to separation. Gentle swirling or stirring of the mixture with a glass rod can also help to coalesce the dispersed droplets.
Scenario 2: Co-elution of this compound with the Product During Column Chromatography
Problem: You are running a silica gel column, but the this compound is eluting at a similar retention factor (Rf) to your desired product.
Causality: This typically occurs when the product has a polarity that is very similar to that of this compound.
Solutions:
-
Solvent System Optimization:
-
Decrease Eluent Polarity: If your product is less polar than this compound, a significant decrease in the polarity of your eluent system (e.g., from 20% ethyl acetate in hexanes to 5-10%) should increase the separation.
-
Utilize a Different Solvent System: Sometimes, a complete change in the solvent system can alter the selectivity of the separation. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can change the elution order.
-
-
Alternative Chromatographic Techniques:
-
Reverse-Phase HPLC: For more challenging separations, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a powerful tool. In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., acetonitrile/water). The more polar this compound will elute earlier than a less polar product.[1]
-
-
Pre-Column Quenching: Before loading your crude material onto the column, consider quenching the unreacted this compound as described in the next section. This will convert it to a more polar and easily separable byproduct.
Advanced Removal Protocols
Protocol 1: Nucleophilic Quenching of Unreacted this compound
Principle: This method utilizes a nucleophilic scavenger to react with the electrophilic α-bromo carbon of this compound. The resulting product is typically more polar and easily removed by aqueous extraction. This is particularly useful when a large excess of the reagent has been used.
Step-by-Step Methodology:
-
Reaction Completion: Once your primary reaction is complete (as determined by TLC, LC-MS, etc.), cool the reaction mixture to 0 °C in an ice bath.
-
Quenching Agent Addition: Slowly add a solution of a nucleophilic quenching agent. Common choices include:
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃): A 10% aqueous solution is effective at quenching α-halo ketones and amides.
-
Aqueous Sodium Bisulfite (NaHSO₃): Another effective and readily available quenching agent.
-
Aqueous Ammonia (NH₃) or Primary/Secondary Amines: These will readily displace the bromide to form a more polar amino-acetamide derivative.
-
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete quenching.
-
Aqueous Workup: Proceed with a standard aqueous workup and liquid-liquid extraction as described previously. The quenched product will have a much higher affinity for the aqueous layer.
Caption: Workflow for removing unreacted this compound via nucleophilic quenching.
Protocol 2: Removal via Hydrolysis
Principle: Amides can be hydrolyzed to their corresponding carboxylic acids and amines under acidic or basic conditions. While this compound is relatively stable, forced hydrolysis can be employed if the desired product is stable to these conditions. The resulting bromoacetic acid and dimethylamine are highly water-soluble and easily removed.
Step-by-Step Methodology (Acidic Hydrolysis):
-
Solvent Removal: If possible, remove the bulk of the reaction solvent under reduced pressure.
-
Acidification: Add a 1-2 M aqueous solution of a strong acid, such as hydrochloric acid (HCl).
-
Heating: Heat the mixture, monitoring the disappearance of the this compound by an appropriate analytical technique.
-
Neutralization and Extraction: Cool the mixture, carefully neutralize with a base (e.g., NaOH or NaHCO₃), and then extract your product with an appropriate organic solvent.
Caution: This method is only suitable for products that are stable to strong acids and heat.
Caption: Decision tree for selecting the optimal removal strategy for this compound.
References
- SIELC Technologies. (n.d.). Separation of 2-Bromo-N,N-dimethylaniline on Newcrom R1 HPLC column.
- Kirschner, E. (2022).
- Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions.
Sources
Technical Support Center: A Researcher's Guide to 2-Bromo-N,N-dimethylacetamide
Welcome to the technical support center for 2-bromo-N,N-dimethylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the effective use of this versatile alkylating agent in protein labeling and modification experiments. Our goal is to empower you with the knowledge to achieve high labeling efficiency while minimizing non-specific interactions.
Understanding the Chemistry: The "Why" Behind the Protocol
This compound is a valuable tool in chemical biology for its ability to covalently modify proteins. The core of its functionality lies in the bromoacetamide group, which is highly reactive towards nucleophilic amino acid side chains. The primary mechanism of action is a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, a nucleophilic group from an amino acid residue attacks the electrophilic carbon atom of the bromoacetamide, leading to the formation of a stable covalent bond and the displacement of the bromide ion.
While highly effective, this reactivity can also lead to non-specific labeling if not properly controlled. Understanding the factors that govern this reactivity is paramount to designing successful experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the use of this compound.
Q1: What is the primary amino acid target of this compound?
The primary target for the bromoacetamide group is the thiol (sulfhydryl) group of cysteine residues.[1] The deprotonated form of the thiol, the thiolate anion (-S⁻), is a potent nucleophile and readily reacts with the bromoacetamide moiety to form a stable thioether bond. For optimal reactivity with cysteine, a pH range of 7.5-8.5 is recommended to ensure a significant population of the more nucleophilic thiolate form.[1][2]
Q2: Can this compound react with other amino acids?
Yes, while cysteine is the primary target, side reactions can occur with other nucleophilic amino acid residues, especially under non-optimal conditions. The most common off-target residues include:
-
Histidine: The imidazole side chain of histidine can be alkylated. This reactivity increases at a pH above 6.[1]
-
Lysine: The ε-amino group of lysine is a potential target, but this reaction is generally slower and becomes more significant at a higher pH (>9.0) where the amine is deprotonated.[1]
-
Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium ion. This can occur even at neutral or slightly acidic pH, particularly with longer reaction times or higher concentrations of the reagent.[1][2]
Q3: How does pH influence the labeling reaction?
pH is a critical factor in controlling the selectivity of this compound labeling.
-
Slightly Basic (pH 7.5-8.5): This is the optimal range for targeting cysteine residues, as the pKa of the cysteine thiol is typically around 8.3-8.6.[1] In this range, a sufficient concentration of the highly reactive thiolate anion is present.
-
Neutral to Slightly Acidic (pH 6.0-7.0): In this range, the reactivity with cysteine is reduced, while the potential for reaction with histidine increases.
-
Alkaline (pH > 9.0): At higher pH values, the reactivity with lysine residues becomes more pronounced.
Q4: How should I prepare and store this compound?
Due to its reactivity, it is recommended to prepare stock solutions of this compound fresh in an anhydrous, water-miscible solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[3]
Experimental Workflow & Protocols
This section provides a detailed, step-by-step methodology for a typical protein labeling experiment using this compound.
Caption: A generalized workflow for protein labeling with this compound.
Protocol: Cysteine-Specific Protein Labeling
Materials:
-
Protein of interest with at least one cysteine residue
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Anhydrous DMF or DMSO
-
Quenching Solution: 1 M Dithiothreitol (DTT) or L-cysteine
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, treat with a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. Protect the reaction from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching solution to a final concentration that is in large excess to the initial concentration of this compound (e.g., 100-fold molar excess). This will consume any unreacted reagent.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove the unreacted this compound and quenching agent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
-
Characterization:
-
Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).
-
Assess the labeling efficiency using techniques such as SDS-PAGE (observing a mass shift), UV-Vis spectroscopy (if the label is chromophoric), or mass spectrometry.
-
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This troubleshooting guide is designed to help you identify and resolve common issues.
| Problem | Possible Cause | Suggested Solution |
| Low or No Labeling | Inactive reagent | Prepare a fresh stock solution of this compound. |
| Cysteine residues are oxidized or inaccessible | Ensure complete reduction of disulfide bonds and perform labeling under denaturing conditions if necessary. | |
| Incorrect pH of the reaction buffer | Verify the pH of your reaction buffer. For cysteine labeling, a pH of 7.5-8.5 is optimal.[1][2] | |
| Insufficient molar excess of the reagent | Increase the molar ratio of this compound to protein. | |
| Non-Specific Labeling | pH is too high | Lower the pH of the reaction buffer to the optimal range for cysteine labeling (7.5-8.5) to minimize reaction with lysine.[1] |
| Reaction time is too long | Reduce the incubation time to minimize side reactions with less reactive residues. | |
| High concentration of the reagent | Decrease the molar excess of this compound. | |
| Protein Precipitation | Over-labeling of the protein | Reduce the molar excess of the labeling reagent or the reaction time. |
| Reagent solvent incompatibility | Ensure the final concentration of the organic solvent (DMF or DMSO) is low enough to not cause protein precipitation. |
Advanced Analysis: Mass Spectrometry
Mass spectrometry is a powerful tool for characterizing your labeled protein.
Caption: Workflow for mass spectrometry analysis of a labeled protein.
By digesting the labeled protein and analyzing the resulting peptides by LC-MS/MS, you can:
-
Confirm Labeling: Identify peptides containing the mass shift corresponding to the addition of the N,N-dimethylacetamide group.
-
Identify the Site of Labeling: Pinpoint the specific amino acid residue that has been modified.
-
Quantify Labeling Efficiency: Determine the ratio of labeled to unlabeled peptides.
-
Detect Off-Target Modifications: Identify any non-specific labeling events on other amino acid residues.
References
- Doucette, A. A., et al. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical Biochemistry, 619, 114137. [Link]
- Mason, D. E. (2002). Characterization and quantitation of protein adducts using mass spectrometry. The University of Arizona. [Link]
- Murray, G. J., & Glick, D. M. (1982). Modification of the Cysteine Residues of Cytochrome P-450cam With 2-bromoacetamido-4-nitrophenol.
- Abberior Instruments. (n.d.). Protein labeling protocol. [Link]
- Glick, D. M., Goren, H. J., & Barnard, E. A. (1967). Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease. Biochemical Journal, 102(1), 7C–9C. [Link]
Sources
Technical Support Center: Characterization of Unexpected Byproducts with 2-Bromo-N,N-dimethylacetamide
Welcome to the technical support center for 2-Bromo-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected byproducts that may arise during its use. As a versatile alkylating agent, this compound is a valuable reagent; however, its reactivity can sometimes lead to unforeseen side reactions. This document provides in-depth, field-proven insights to help you identify and characterize these byproducts, ensuring the integrity of your research.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered in the lab.
FAQ 1: What are the primary reactive sites of this compound and what does this imply for side reactions?
This compound possesses two primary sites of reactivity: the electrophilic carbon attached to the bromine atom and the amide functional group. The carbon-bromine bond is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This is the intended reactive pathway in most applications. However, the amide group, while generally stable, can undergo hydrolysis under certain conditions. Understanding this dual reactivity is the first step in predicting and identifying potential byproducts.
Troubleshooting Q1: I'm observing a new, unexpected peak in my LC-MS analysis. What could it be?
An unexpected peak in your LC-MS analysis when using this compound could be one of several common byproducts. The identity of the byproduct will largely depend on the specific reaction conditions, including the nucleophile, solvent, temperature, and pH. Here are some likely candidates:
-
Hydrolysis Product: Under aqueous or acidic conditions, the amide bond can hydrolyze to form 2-bromo-N-methylacetamide or even 2-bromoacetic acid and dimethylamine.[1]
-
Dimerization Product: Self-condensation or reaction with a related species can lead to dimer formation. This is more likely at higher concentrations or temperatures.
-
Solvent Adduct: If you are using a nucleophilic solvent (e.g., an alcohol), the solvent itself may react with the this compound to form an ether byproduct.
-
Rearrangement Products: While less common for this specific molecule, rearrangements can occur under certain catalytic or thermal conditions.
To begin characterization, consider the mass of the unexpected peak. The table below lists the molecular weights of some potential byproducts.
| Potential Byproduct | Molecular Formula | Molecular Weight ( g/mol ) | Plausible Formation Conditions |
| This compound | C4H8BrNO | 166.02 | Starting Material |
| N,N-dimethylacetamide | C4H9NO | 87.12 | Reduction/Debromination |
| 2-Hydroxy-N,N-dimethylacetamide | C4H9NO2 | 103.12 | Hydrolysis of bromide |
| 2-Bromoacetic acid | C2H3BrO2 | 138.95 | Complete amide hydrolysis |
| Dimer (e.g., C8H16N2O2) | C8H16N2O2 | 172.22 | High concentration, heat |
Troubleshooting Q2: My reaction yield is low, and I see multiple spots on my TLC plate. How can I identify the cause?
Low yields and multiple TLC spots suggest that your starting material is being consumed by competing side reactions. To troubleshoot this, a systematic approach is necessary.
Workflow for Byproduct Identification
Sources
improving the selectivity of 2-Bromo-n,n-dimethylacetamide reactions
Technical Support Center: 2-Bromo-N,N-dimethylacetamide
A Senior Application Scientist's Guide to Improving Reaction Selectivity
Welcome to the technical support center for this compound (BDMA). As a versatile and efficient two-carbon alkylating agent, BDMA is a valuable reagent in medicinal chemistry and organic synthesis, frequently used as a precursor for biologically active molecules.[1][2] However, its utility is intrinsically linked to the ability to control the selectivity of its reactions, particularly when reacting with ambident nucleophiles such as amides or phenols.
This guide provides field-proven insights and troubleshooting protocols designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explain the underlying chemical principles that govern reaction outcomes, empowering you to rationalize your experimental choices and optimize your results.
Core Principles: The Challenge of the Ambident Nucleophile
The primary challenge in many BDMA reactions is controlling regioselectivity, most commonly the competition between N-alkylation and O-alkylation of an amide substrate. This arises because deprotonation of an amide with a base generates a resonance-stabilized amide anion, which possesses nucleophilic character at both the nitrogen and oxygen atoms.
Caption: Resonance structures of a deprotonated amide, an ambident anion.
The outcome of the reaction is dictated by a set of interdependent variables that can be tuned to favor one site over the other. The guiding principle for rationalizing these effects is often Pearson's Hard and Soft Acid and Base (HSAB) theory.[3]
-
The amide oxygen is a "hard" nucleophile due to its higher electronegativity and charge density. It preferentially reacts with "hard" electrophiles.
-
The amide nitrogen is a "softer" nucleophile. It favors reaction with "softer" electrophiles.[3]
The electrophilic carbon in this compound is relatively soft, and the bromide is an intermediate leaving group. Therefore, reaction conditions must be carefully selected to tip the balance toward the desired N-alkylation (a soft-soft interaction) or O-alkylation (a hard-soft interaction).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound (BDMA)? BDMA serves as a versatile building block in organic synthesis. It is widely used to introduce the N,N-dimethylacetamido group onto various nucleophiles. In medicinal chemistry, it is often used as a precursor for synthesizing biologically active molecules and for modifying proteins in biochemical studies.[1]
Q2: Why is reaction selectivity—specifically N- vs. O-alkylation—the most common issue? Many common substrates, such as primary or secondary amides, are ambident nucleophiles once deprotonated.[4] This means they have two distinct nucleophilic centers (nitrogen and oxygen).[5][6] Without careful control of reaction conditions, alkylation can occur at both sites, leading to a mixture of products, reduced yield of the desired isomer, and difficult purification.
Q3: What are the most critical experimental factors to control for selectivity? The "big four" parameters that you must optimize are:
-
The Base: Its strength and counter-ion are critical.
-
The Solvent: Its polarity and ability to solvate ions play a major role.[7]
-
The Counter-ion: The cation from the base (e.g., Na+, K+, Cs+) can influence the reactivity of the amide anion.[4][8]
-
Temperature: Affects reaction kinetics and can influence the thermodynamic vs. kinetic product ratio.
Q4: How stable is BDMA and how should it be stored? BDMA is a stable compound but should be stored in a tightly sealed container, protected from light and moisture, often under refrigeration (2-8 °C).[9] Degradation can produce acidic (from hydrolysis) or basic impurities that can negatively impact sensitive reactions. For critical experiments, using a fresh or recently purified bottle is recommended.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each answer explains the chemical reasoning behind the proposed solution.
Q1: My goal is selective N-alkylation, but my reaction yields a mixture of N- and O-alkylated products. How do I improve selectivity?
Underlying Cause: You are likely creating conditions where both the nitrogen and oxygen atoms of your substrate are competing as nucleophiles. This often happens when deprotonation of the starting amide is incomplete or reversible, which occurs with weaker bases like K₂CO₃. The remaining neutral amide is most nucleophilic at the oxygen atom, leading to O-alkylation.[4]
Solution: To strongly favor N-alkylation, you must generate the amide anion cleanly and irreversibly, making the softer nitrogen atom the dominant nucleophile.[7]
-
Change of Base: Switch to a strong, non-nucleophilic base such as Sodium Hydride (NaH) (60% dispersion in mineral oil). NaH deprotonates the amide completely, and the resulting sodium cation (Na+) coordinates less strongly with the hard oxygen compared to larger cations.
-
Solvent Choice: Use an anhydrous polar aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) . These solvents effectively solvate the cation, promoting a "freer" anion that is more reactive at the nitrogen.[4][7]
-
Temperature Control: Start the reaction at 0 °C during the deprotonation step with NaH to control the hydrogen gas evolution. After deprotonation, the alkylation can often proceed at room temperature.
See Protocol 1 for a detailed experimental procedure.
Q2: I am observing a significant amount of the O-alkylated imidate product. How can I suppress this side reaction?
Underlying Cause: Your current conditions favor the "hard-hard" interaction between the hard oxygen of the amide anion and the electrophile. This can be caused by weak bases, specific counter-ions that associate strongly with the oxygen (like Cs+), or solvents that leave the oxygen atom more exposed.[4][8]
Solution: This is the inverse of the previous problem. To suppress O-alkylation, you must create an environment that disfavors reaction at the oxygen center.
-
Ensure Complete Deprotonation: Use a strong base like NaH or LDA as described above. This is the most critical factor.[7]
-
Avoid Oxophilic Cations: Do not use bases like Cesium Carbonate (Cs₂CO₃), as the large, soft cesium cation has a known affinity for the hard oxygen atom, which paradoxically enhances its reactivity in some cases, a phenomenon known as the "cesium effect".[8]
-
Check Your Alkylating Agent: While BDMA's bromide is an intermediate leaving group, if you were using an alkyl triflate or tosylate (which have "harder" leaving groups), O-alkylation would be even more favored.[3] With BDMA, controlling the base and solvent is sufficient.
Q3: My desired product is actually the O-alkylated imidate. How do I promote this pathway selectively?
Underlying Cause: To achieve O-alkylation, you need to create conditions where the hard oxygen atom is the more reactive nucleophile. This can be achieved by not fully deprotonating the amide or by using additives that direct the reaction to the oxygen.
Solution:
-
Use a Weaker Base: A base like Potassium Carbonate (K₂CO₃) is often a good choice. It sets up an equilibrium where a significant portion of the amide remains in its neutral, protonated form. The lone pair on the oxygen of the neutral amide is more nucleophilic than the nitrogen lone pair (which is delocalized by resonance), thus favoring O-alkylation.[4]
-
Leverage the Counter-ion: Employ Cesium Carbonate (Cs₂CO₃) in a solvent like DMF or Acetonitrile. The large cesium ion coordinates with the hard oxygen atom of the amide anion, enhancing its nucleophilicity.[8]
-
Solvent Considerations: Aprotic solvents are still preferred. The choice between DMF, acetone, or acetonitrile can influence yields and should be screened.[10]
See Protocol 2 for a detailed experimental procedure.
Q4: My reaction is very slow or stalls completely. How can I improve the reaction rate?
Underlying Cause: A stalled reaction is typically due to insufficient activation of the nucleophile, poor solubility of reagents, or an energy barrier that is too high at the current temperature.
Solution:
-
Re-evaluate Your Base: The base may be too weak to deprotonate your substrate effectively, especially if the substrate is a particularly non-acidic amide. Switch to a stronger base (e.g., from K₂CO₃ to NaH, or from NaH to n-BuLi for very stubborn substrates).
-
Improve Solubility: Ensure all components are soluble. If your substrate-anion salt precipitates, the reaction will become a heterogeneous mixture and slow down dramatically. A co-solvent might be necessary, or switching to a more effective solvent like DMF or DMSO.
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40-60 °C) can increase the rate. Caution: When using NaH in DMF, do not heat above ~80 °C, as this combination can lead to a dangerous runaway thermal decomposition.[4] Always monitor the reaction temperature carefully.
Guiding Your Experimental Design
The following table summarizes the general principles for directing the selectivity of your reaction.
| Parameter | To Favor N-Alkylation (Soft Site) | To Favor O-Alkylation (Hard Site) | Rationale |
| Base | Strong, non-nucleophilic (e.g., NaH, LDA) | Weaker, non-nucleophilic (e.g., K₂CO₃, Cs₂CO₃) | Strong bases ensure complete deprotonation to the N-anion. Weaker bases allow the neutral amide (O-nucleophilic) to exist in equilibrium.[4] |
| Counter-ion | Small (e.g., Li⁺, Na⁺) | Large, oxophilic (e.g., K⁺, Cs⁺) | Large cations like Cs⁺ are known to coordinate with and activate the hard oxygen atom. |
| Solvent | Polar aprotic (e.g., Anhydrous THF, DMF) | Polar aprotic (e.g., DMF, Acetone, CH₃CN) | Polar aprotic solvents solvate the cation, leading to a more reactive "naked" anion. The choice can subtly influence selectivity.[4][7] |
| Temperature | 0 °C to RT | RT to moderate heat (e.g., 50-70 °C) | N-alkylation is often the thermodynamic product and can proceed at lower temperatures. O-alkylation may require more energy. |
digraph "Selectivity Workflow" { graph [fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="Desired Product?", shape=ellipse, style=filled, fillcolor="#FBBC05"];
n_alk [label="N-Alkylated Amide", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; o_alk [label="O-Alkylated Imidate", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
base_choice [label="Choose Base", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; strong_base [label="Strong Base\n(NaH, LDA)"]; weak_base [label="Weaker Base\n(K₂CO₃, Cs₂CO₃)"];
solvent_choice_n [label="Choose Solvent\n(Anhydrous THF, DMF)"]; solvent_choice_o [label="Choose Solvent\n(DMF, Acetone)"];
temp_choice_n [label="Set Temperature\n(0 °C -> RT)"]; temp_choice_o [label="Set Temperature\n(RT -> 60 °C)"];
protocol_n [label="Follow Protocol 1", shape=document]; protocol_o [label="Follow Protocol 2", shape=document];
start -> n_alk [label="Nitrogen Attack"]; start -> o_alk [label="Oxygen Attack"];
n_alk -> base_choice; o_alk -> base_choice;
base_choice -> strong_base [label="N-Alkylation"]; base_choice -> weak_base [label="O-Alkylation"];
strong_base -> solvent_choice_n; weak_base -> solvent_choice_o;
solvent_choice_n -> temp_choice_n; solvent_choice_o -> temp_choice_o;
temp_choice_n -> protocol_n; temp_choice_o -> protocol_o; }
Caption: Decision workflow for optimizing reaction selectivity.
Experimental Protocols
Protocol 1: General Procedure for Selective N-Alkylation
This protocol is designed to maximize the yield of the N-alkylated product by ensuring complete deprotonation of the amide substrate.
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amide substrate (1.0 equiv).
-
Solvent Addition: Add anhydrous THF or DMF (approx. 0.1 M concentration) via syringe and stir to dissolve the substrate. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in oil, 1.1-1.2 equiv) portion-wise to the stirred solution. Stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases. The solution may become a slurry.
-
Alkylation: Add a solution of this compound (1.05 equiv) in a small amount of the reaction solvent dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Promoting O-Alkylation
This protocol uses a weaker base to favor alkylation on the more nucleophilic oxygen of the neutral amide.
-
Preparation: In a round-bottom flask, combine the amide substrate (1.0 equiv), Cesium Carbonate (Cs₂CO₃, 1.5-2.0 equiv), and the solvent (DMF or Acetonitrile, approx. 0.1 M).
-
Alkylation: Add this compound (1.1 equiv) to the suspension.
-
Reaction: Heat the reaction mixture to 50-70 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Dilute the residue with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the O-alkylated imidate.
References
- Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?.
- ResearchGate. (2015, May 20). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?.
- ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation ?.
- ResearchGate. (n.d.). Alkylation of N,N-dimethylacetamide.
- RSC Publishing. (2019, April 18). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.
- Semantic Scholar. (2019, April 17). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.
- Juniper Publishers. (2020, November 16). N- and / or O- Alkylation of Quinazolinone Derivatives.
- MDPI. (2018, August 3). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.
Sources
- 1. Buy this compound | 5468-77-9 [smolecule.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor | Semantic Scholar [semanticscholar.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Work-up Procedures for 2-Bromo-N,N-dimethylacetamide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromo-N,N-dimethylacetamide. This guide provides field-proven insights and troubleshooting solutions for the critical work-up phase of your reactions. The inherent polarity of the N,N-dimethylacetamide moiety presents unique challenges in product isolation and purification, which this guide aims to address directly.
Core Principles of Work-up for N,N-Dimethylacetamide Derivatives
This compound is a versatile reagent, frequently used as an electrophile in substitution reactions to introduce the acetamide functional group.[1][2] The resulting products often possess significant water solubility due to the polar amide group, complicating standard liquid-liquid extractions. A successful work-up strategy hinges on mitigating this polarity to ensure efficient transfer of the product from the aqueous phase to the organic phase.
Standard Aqueous Work-up Protocol: A Baseline Procedure
This protocol outlines a generalized procedure for a typical nucleophilic substitution reaction. It serves as a starting point, which can be modified based on the specific issues addressed in the Troubleshooting Guide below.
Scenario: A reaction involving the displacement of the bromide from this compound by a generic nucleophile (Nu⁻) in a solvent like acetonitrile (MeCN) or tetrahydrofuran (THF).
Step-by-Step Methodology:
-
Reaction Quenching:
-
Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic or contains thermally sensitive components).
-
Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. The use of NH₄Cl is particularly effective for quenching reactions involving organometallic reagents or strong bases.[3]
-
Rationale: Quenching deactivates any remaining reactive species and begins the process of partitioning the components between aqueous and organic phases.
-
-
Solvent Removal (If Applicable):
-
If a water-miscible solvent (e.g., THF, MeCN, DMF, DMSO) was used, remove the bulk of it under reduced pressure using a rotary evaporator.
-
Rationale: Removing water-miscible solvents is crucial. Their presence increases the solubility of the desired product in the aqueous layer, drastically reducing extraction efficiency.[4]
-
-
Dilution and Extraction:
-
Dilute the remaining residue with deionized water and a suitable organic extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel. Shake vigorously, ensuring to vent frequently to release any pressure buildup.
-
Allow the layers to separate. Drain the organic layer.
-
Re-extract the aqueous layer two more times with fresh organic solvent.
-
Rationale: Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
-
-
Washing the Combined Organic Layers:
-
Combine all organic extracts.
-
Wash the organic layer sequentially with:
-
Deionized water or dilute acid/base (if necessary to remove basic/acidic impurities).
-
Saturated aqueous sodium chloride (Brine).
-
-
Rationale: The brine wash helps to remove residual water from the organic layer ("salting out") and aids in breaking emulsions, pre-drying the organic phase before the final drying step.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can then be purified by standard techniques such as column chromatography or recrystallization.
-
Troubleshooting Guide: Common Work-up Issues
This section addresses specific problems encountered during the work-up of reactions involving this compound and its derivatives.
Q1: My product yield is very low after extraction. How can I improve recovery from the aqueous layer?
A1: This is the most common issue, stemming from the high polarity of the N,N-dimethylacetamide group.
-
Causality: The N,N-disubstituted amide functionality is an excellent hydrogen bond acceptor, leading to high water solubility. Standard non-polar extraction solvents like hexanes or diethyl ether are often ineffective.
-
Solutions:
-
Increase Aqueous Phase Salinity ("Salting Out"): Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving your product into the organic layer.
-
Use a More Polar Extraction Solvent: Switch from less polar solvents (diethyl ether) to moderately polar ones. Ethyl acetate is a good first choice. If recovery is still poor, dichloromethane (DCM) can be used, but be aware that it may also pull more polar impurities into the organic layer.
-
pH Adjustment: If your product contains an acidic or basic functional group, you can manipulate its charge state. For example, if your product has a basic nitrogen, basifying the aqueous layer (e.g., with NaHCO₃) will deprotonate it, making it less water-soluble and easier to extract into the organic phase.
-
Continuous Liquid-Liquid Extraction: For particularly water-soluble products, a continuous extraction apparatus may be necessary to achieve high recovery.
-
| Extraction Solvent | Polarity Index | Boiling Point (°C) | Suitability for N,N-Dimethylacetamide Derivatives |
| Hexane | 0.1 | 69 | Poor; generally not polar enough. |
| Diethyl Ether | 2.8 | 35 | Moderate; may be insufficient for highly polar products. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Good; often the best starting choice. |
| Dichloromethane (DCM) | 3.1 | 40 | Very Good; highly effective but less selective. |
Q2: An emulsion has formed during my extraction and the layers won't separate. What should I do?
A2: Emulsions are common when working with amide-containing compounds, which can act as surfactants.
-
Causality: An emulsion is a stable suspension of one liquid within another, preventing the clean separation of aqueous and organic layers.
-
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own.
-
Brine Addition: Add a significant amount of saturated brine solution. This increases the density and ionic strength of the aqueous phase, which is often highly effective at breaking emulsions.
-
Gentle Swirling: Gently swirl the funnel instead of shaking vigorously. You can also use a glass stirring rod to carefully agitate the interface between the layers.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the suspension.
-
Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes help break an emulsion.
-
Q3: I suspect my product is hydrolyzing under the work-up conditions. How can I prevent this?
A3: The amide bond in N,N-dimethylacetamide derivatives is generally robust, but it can be susceptible to hydrolysis under harsh acidic or basic conditions, especially with heat.[5]
-
Causality: Strong acids or bases can catalyze the cleavage of the C-N amide bond, converting your product into N,N-dimethylamine and the corresponding carboxylic acid.
-
Solutions:
-
Use Mild Reagents for Neutralization: Avoid strong bases like NaOH or KOH for neutralization. Instead, use a saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). These are sufficiently basic to neutralize acids without promoting significant amide hydrolysis.
-
Maintain Low Temperatures: Perform all aqueous work-up steps at room temperature or in an ice bath (0-5 °C). Avoid heating the mixture at any stage of the work-up.
-
Minimize Contact Time: Work efficiently to minimize the time your product is in contact with the aqueous acidic or basic solution.
-
Q4: How do I effectively remove N,N-dimethylacetamide (DMAc) if it was used as the reaction solvent?
A4: DMAc is a high-boiling (165 °C), water-miscible polar aprotic solvent that is notoriously difficult to remove.[5]
-
Causality: Its high boiling point makes it difficult to remove by evaporation, and its water miscibility means it will partition between both layers during an extraction.
-
Solutions:
-
Extensive Aqueous Washes: The most common method is to dilute the reaction mixture with a large volume of an appropriate organic solvent (like ethyl acetate) and wash it repeatedly with large volumes of water (5-10 times). The DMAc will preferentially partition into the aqueous layer. A final brine wash is essential to help remove the last traces of water from the organic layer.
-
Acidic Wash (for trace amounts): A very dilute HCl wash can protonate the DMAc, making it even more water-soluble. However, this should be used with caution to avoid hydrolysis of the desired product, as discussed in Q3.
-
High-Vacuum Distillation/Lyophilization: If the product is non-volatile and stable, removing DMAc under high vacuum (using a Kugelrohr or short-path distillation apparatus) or by lyophilization (freeze-drying) after dissolving in a suitable solvent like 1,4-dioxane can be effective.
-
Workflow for Troubleshooting Low Extraction Yield
The following diagram outlines a logical decision-making process when faced with poor product recovery after an initial extraction attempt.
Caption: A decision tree for troubleshooting poor product recovery during extraction.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns with this compound? A: this compound is a suspected irritant to the skin, eyes, and respiratory system.[6] As an alkylating agent, it should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
Q: Which purification techniques are most effective for products derived from this compound? A:
-
Silica Gel Column Chromatography: This is the most common and versatile method. Due to the polarity of the products, solvent systems typically involve mixtures of a non-polar solvent (hexanes or heptane) and a more polar solvent (ethyl acetate). For very polar compounds, adding a small percentage of methanol or using dichloromethane as the primary solvent may be necessary.
-
Recrystallization: If the crude product is obtained as a solid and is of reasonable purity (>90%), recrystallization can be an excellent method for obtaining highly pure material. Common solvent systems include ethyl acetate/hexanes, acetone/water, or isopropanol.
-
Reverse-Phase Chromatography: For highly polar or water-soluble products that are difficult to purify on normal-phase silica, reverse-phase HPLC (High-Performance Liquid Chromatography) using a C18 column with a water/acetonitrile or water/methanol mobile phase is a powerful alternative.[7][8]
Q: Can I use a base in the reaction itself, and how does that affect the work-up? A: Yes, a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) is often used in substitution reactions to neutralize the HBr byproduct. During work-up, this base will need to be removed. A wash with a dilute acid (e.g., 1 M HCl) will protonate the amine base, causing it to partition into the aqueous layer for easy removal.[4] However, ensure your desired product is stable to these acidic conditions before proceeding.
References
- ResearchGate. Chromatography of N,N‐Dimethylacetamide (DMA), N‐monomethylacetamide...[Link]
- SIELC Technologies. Separation of N,N-Dimethylacetamide on Newcrom R1 HPLC column.[Link]
- Google Patents.
- Ataman Kimya. N,N-DIMETHYLACETAMIDE.[Link]
- Google Patents. CN105646271A - Method for recovering N,N-dimethyl acetamide from waste liquid generated in cefuroxime acid production through extraction.
- Google Patents.
- University of California, Los Angeles. Organic Reaction Workup Formulas for Specific Reagents.[Link]
- ResearchGate. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry.[Link]
- University of Rochester, Department of Chemistry. Workup Tricks: Reagents.[Link]
- European Patent Office.
- ResearchGate. How can one selectively reduce a 2-bromo-N, N-dimethylacetamide?[Link]
- National Institutes of Health.
- Caloong Chemical Co., Ltd.
- Patsnap. Recovery method of N, N-dimethylacetamide - Eureka.[Link]
- Pearson. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions.[Link]
- National Institutes of Health. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants.[Link]
- American Elements. This compound | CAS 5468-77-9.[Link]
- Wikipedia. Dimethylacetamide.[Link]
Sources
- 1. Buy this compound | 5468-77-9 [smolecule.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Workup [chem.rochester.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 6. americanelements.com [americanelements.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
comparing reactivity of 2-Bromo-n,n-dimethylacetamide and 2-chloro-n,n-dimethylacetamide
An In-Depth Comparative Guide to the Reactivity of 2-Bromo-N,N-dimethylacetamide and 2-Chloro-N,N-dimethylacetamide
For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic route. Among the versatile α-haloacetamide reagents, this compound and 2-Chloro-N,N-dimethylacetamide are common choices for introducing the N,N-dimethylacetamido moiety. While structurally similar, their reactivity profiles differ significantly, a factor that must be leveraged for strategic synthesis design.
This guide provides an objective, in-depth comparison of these two reagents, grounded in fundamental chemical principles and supported by experimental evidence. We will explore the causal factors behind their differential reactivity and provide practical protocols for their application.
Executive Summary
Experimental and theoretical evidence unequivocally establishes that This compound is a significantly more reactive electrophile than 2-Chloro-N,N-dimethylacetamide in nucleophilic substitution reactions. This heightened reactivity stems from the intrinsic properties of the bromide ion, which is a superior leaving group compared to chloride. Consequently, the bromo- derivative facilitates faster reaction rates, often under milder conditions, which is crucial for synthesizing complex or sensitive molecules.[1][2]
The Decisive Factor: Leaving Group Ability
The primary reaction pathway for these α-haloacetamides is the bimolecular nucleophilic substitution (Sₙ2) mechanism. In the rate-determining step of this reaction, a nucleophile attacks the electrophilic α-carbon, and the halide ion departs, taking a pair of electrons with it. The efficiency of this entire process is critically dependent on the stability of the departing halide ion, or its "leaving group ability."[3][4]
A good leaving group is a species that is stable on its own in solution. The most direct measure of this stability is the basicity of the leaving group: the weaker the base, the better the leaving group .[3][4]
The enhanced reactivity of this compound can be attributed to three interconnected properties of the bromide ion compared to chloride:
-
Lower Basicity : Hydrobromic acid (HBr, pKa ≈ -9.0) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7.0).[1][4] This means that the bromide ion (Br⁻) is a weaker conjugate base than the chloride ion (Cl⁻). Its ability to stabilize a negative charge is greater, making it more willing to depart from the carbon backbone.[1][3]
-
Greater Polarizability : Bromine is a larger atom than chlorine, with a more diffuse electron cloud.[2] This higher polarizability allows the electron density to be distorted more easily, which helps to stabilize the developing negative charge in the Sₙ2 transition state, thereby lowering the activation energy of the reaction.[2]
-
Weaker Carbon-Halogen Bond : The carbon-bromine (C-Br) bond (bond energy ≈ 285 kJ/mol) is inherently weaker and longer than the carbon-chlorine (C-Cl) bond (bond energy ≈ 339 kJ/mol).[1] Less energy is required to cleave the C-Br bond, contributing to a faster reaction rate.
Quantitative Data Comparison
The physicochemical properties that govern leaving group ability translate directly into quantifiable differences in reaction kinetics. While specific kinetic data for these exact acetamides is sparse, the relative rates for analogous alkyl halides in Sₙ2 reactions are well-established and serve as an excellent proxy.
Table 1: Physicochemical Properties of Chloride and Bromide Leaving Groups
| Property | Chloride (Cl⁻) | Bromide (Br⁻) | Significance for Leaving Group Ability |
| pKa of Conjugate Acid (HX) | ~ -7.0[1][4] | ~ -9.0[1][4] | Lower pKa signifies a weaker, more stable conjugate base, which is a better leaving group. |
| Carbon-Halogen Bond Energy (C-X) | ~339 kJ/mol[1] | ~285 kJ/mol[1] | A weaker bond requires less energy to break during the substitution reaction. |
| Ionic Radius | 181 pm | 196 pm | Larger size allows for better distribution and stabilization of the negative charge. |
| Polarizability (α) | 3.66 ų | 4.77 ų | Higher polarizability stabilizes the transition state, lowering the activation energy. |
Table 2: Relative Reaction Rates in a Typical Sₙ2 Reaction
| Alkyl Halide | Leaving Group | Relative Rate |
| CH₃Cl | Chloride | ~200 |
| CH₃Br | Bromide | ~10,000 |
Data is illustrative for a standard Sₙ2 reaction and demonstrates that alkyl bromides can react up to 50 times faster than their corresponding chlorides. This trend is directly applicable to the acetamide derivatives.[2]
Mechanistic Overview: The Sₙ2 Pathway
The reaction proceeds via a concerted, single-step mechanism where the nucleophile's attack and the leaving group's departure occur simultaneously through a high-energy transition state.
Caption: General Sₙ2 mechanism for α-haloacetamides.
Experimental Protocol: A Comparative Kinetic Study
To empirically validate the reactivity difference, a parallel synthesis experiment can be conducted. The following protocol outlines a typical N-alkylation of an amine, a common application for these reagents.
Objective : To compare the rate of reaction of this compound and 2-Chloro-N,N-dimethylacetamide with a model amine nucleophile under identical conditions.
Hypothesis : The reaction with this compound will reach completion significantly faster than the reaction with 2-Chloro-N,N-dimethylacetamide.
Caption: Workflow for the comparative reactivity study.
Detailed Step-by-Step Methodology
Materials and Reagents:
-
This compound (1.0 mmol)
-
2-Chloro-N,N-dimethylacetamide (1.0 mmol)
-
Aniline (representative amine nucleophile, 1.0 mmol)
-
Potassium Carbonate (K₂CO₃, mild base, 1.5 mmol)
-
Dimethylformamide (DMF, polar aprotic solvent)
-
Ethyl Acetate & Hexanes (for TLC)
-
Two identical round-bottom flasks with stir bars and condensers
Procedure:
-
Setup : In two separate flasks labeled 'A' (for Bromo) and 'B' (for Chloro), add aniline (1.0 mmol) and K₂CO₃ (1.5 mmol) to 5 mL of DMF.
-
Initiation : Heat both flasks to 60°C in a temperature-controlled heating mantle.
-
Addition : Once the temperature is stable, add this compound (1.0 mmol) to flask 'A' and 2-Chloro-N,N-dimethylacetamide (1.0 mmol) to flask 'B' simultaneously.
-
Monitoring : Start timing immediately. Every 30 minutes, take a small aliquot from each reaction mixture and spot it on a TLC plate. Elute with a 30:70 Ethyl Acetate/Hexanes mixture. Visualize the spots under UV light.
-
Analysis : Compare the TLC plates over time. The spot corresponding to the starting material (the α-haloacetamide) in flask 'A' is expected to diminish and disappear much faster than in flask 'B'. The appearance of the higher-polarity product spot will be correspondingly faster in 'A'. The reaction is complete when the starting material spot is no longer visible.
Practical Implications and Strategic Choices
The choice between these two reagents is a strategic one based on the specific requirements of the synthesis.
-
Choose this compound when:
-
High reactivity is required : For reactions with weak or sterically hindered nucleophiles.
-
Mild conditions are necessary : To protect sensitive functional groups elsewhere in the molecule that might be compromised by high temperatures or prolonged reaction times.
-
Speed is a priority : In discovery chemistry or rapid analog synthesis, faster reaction times accelerate progress.[5]
-
-
Choose 2-Chloro-N,N-dimethylacetamide when:
-
The nucleophile is highly reactive : A very strong nucleophile may not require the enhanced reactivity of the bromo- compound.
-
Cost is a primary concern : Chloro-derivatives are often less expensive, making them more suitable for large-scale industrial production where reaction time is less critical than material cost.
-
Controlled or slower reactivity is desired : In some instances, a slower, more controlled reaction might be advantageous to minimize side reactions.
-
Conclusion
In the direct comparison of electrophilic reactivity, this compound is demonstrably superior to its chloro-analog. This is fundamentally due to the bromide ion's status as a better leaving group, a consequence of its lower basicity, higher polarizability, and the weaker C-Br bond. This understanding empowers chemists to make informed, strategic decisions in synthesis design, opting for the bromo-reagent for speed and mildness, or the chloro-reagent for economy and control with highly reactive partners.
References
- Benchchem. A Comparative Analysis of Leaving Group Ability: Chloride vs. Bromide in Pentyl Halides. URL
- Benchchem.
- Benchchem. Comparative Analysis of Halide Leaving Group Ability: Iodide vs. Bromide vs. Chloride. URL
- Sinowin Chemical. 2-Chloro-N, N-Dimethylacetamide. URL
- Smolecule. Buy this compound | 5468-77-9. URL
- Reddit. Cl vs Br in SN1 and SN2 reactions. URL
- KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. URL
- YouTube. 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. URL
Sources
A Senior Application Scientist's Guide to Haloacetamide Reagents in Proteomics: An Objective Comparison
For researchers, scientists, and drug development professionals engaged in mass spectrometry-based proteomics, sample preparation is paramount. Every step is a potential source of variability that can profoundly impact the final results. Among the most critical stages is the reduction and alkylation of cysteine residues. This process irreversibly blocks the thiol groups of cysteines, preventing the reformation of disulfide bonds which is essential for complete protein denaturation and subsequent enzymatic digestion.
The choice of alkylating agent is not trivial. While seemingly a routine step, the specific reagent used can introduce biases, create artifacts, and ultimately influence the number and accuracy of protein identifications and quantifications. The haloacetamides, particularly iodoacetamide (IAA) and 2-chloroacetamide (CAA), are the most widely used reagents for this purpose. This guide provides an in-depth, objective comparison of these two workhorses of the proteomics field, grounded in experimental data, to help you make an informed decision for your specific research needs.
The Foundational Chemistry: Mechanism of Haloacetamide Alkylation
Before comparing performance, it's crucial to understand the underlying mechanism. Both IAA and CAA operate via a bimolecular nucleophilic substitution (SN2) reaction. After disulfide bonds are reduced (typically with Dithiothreitol, DTT, or Tris(2-carboxyethyl)phosphine, TCEP), the resulting free cysteine thiol groups (-SH) act as potent nucleophiles. The nucleophilic sulfur attacks the electrophilic carbon atom adjacent to the halogen, displacing the halide ion (I⁻ or Cl⁻) and forming a stable thioether bond. This modification, known as carbamidomethylation, adds a mass of +57.021 Da to the cysteine residue.
Caption: SN2 reaction between a cysteine thiol and a haloacetamide.
The reactivity in this reaction is dictated by two main factors: the nucleophilicity of the thiol and the nature of the leaving group (the halogen). Iodine is a better leaving group than chlorine, which makes iodoacetamide inherently more reactive than 2-chloroacetamide. This difference in reactivity is the source of many of the practical distinctions observed between these two reagents.
Head-to-Head Comparison: Iodoacetamide (IAA) vs. 2-Chloroacetamide (CAA)
The ideal alkylating agent should be highly efficient at modifying cysteines, fast-acting, and exquisitely specific, with no "off-target" modifications of other amino acid residues. In practice, a trade-off always exists between reactivity and specificity.
Performance Metrics: Efficiency and Speed
Both IAA and CAA can achieve near-complete alkylation of cysteine residues, with efficiencies reported to be greater than 97% under optimized conditions.[1][2] However, due to its higher reactivity, IAA accomplishes this faster than CAA.[1] For high-throughput workflows, the faster reaction time of IAA might be considered an advantage.
The Critical Issue: Specificity and Side Reactions
This is where the two reagents diverge most significantly. The high reactivity of IAA, while beneficial for speed, also makes it more prone to reacting with other nucleophilic sites in peptides and proteins.
Iodoacetamide (IAA): The primary off-target reaction for IAA is the alkylation of methionine residues.[2] This modification (carbamidomethylation) can be remarkably prevalent, affecting up to 80% of methionine-containing peptides in some studies.[1][3][4] This is highly problematic for two reasons:
-
Hindered Identification: Carbamidomethylated methionine can undergo a prominent neutral loss during MS/MS fragmentation, which complicates spectral interpretation and can significantly decrease the rate of successful peptide identifications.[2]
-
Biological Misinterpretation: It can be mistaken for or mask biologically relevant post-translational modifications (PTMs).
Beyond methionine, IAA has been shown to modify the peptide N-terminus and the side chains of histidine, lysine, aspartate, and glutamate to varying degrees.[5][6][7]
2-Chloroacetamide (CAA): CAA is less reactive than IAA, which results in a marked reduction in the off-target alkylation of residues like methionine and lysine.[5][6] This increased specificity is its primary advantage. However, this comes with a very significant and detrimental trade-off: CAA has been shown to induce a massive increase in the oxidation of methionine residues.[6][8] Studies have reported methionine oxidation levels reaching as high as 40% with CAA, compared to only 2-5% with IAA.[5][6] Methionine oxidation is a common PTM, and artificially inducing it to this extent during sample preparation can confound biological interpretations. This adverse effect has led some researchers to conclude that CAA is "not the ideal alkylating reagent for proteomics".[5][8]
Data-Driven Comparison Summary
The table below summarizes the key performance differences based on published experimental data.
| Feature | Iodoacetamide (IAA) | 2-Chloroacetamide (CAA) | Rationale & Key Insights |
| Cysteine Alkylation Efficiency | High (>97%)[1][2] | High (>97%)[1][2] | Both are effective at the primary goal of cysteine modification. |
| Reaction Speed | Fast[1] | Slower than IAA[1] | Iodine is a better leaving group than chlorine, leading to faster kinetics. |
| Primary Side Reaction | Methionine Alkylation (up to 80%)[1][3][4] | Methionine Oxidation (up to 40%)[5][6][8] | This is the most critical trade-off between the two reagents. |
| Other Off-Target Alkylation | Higher (Lys, His, N-terminus)[5][6] | Reduced compared to IAA[5][6][8] | CAA's lower reactivity makes it more specific in terms of alkylation. |
| Impact on Peptide IDs | Can be reduced due to Met-alkylation artifacts[2] | Can be higher due to fewer alkylation artifacts[1][4] | This is context-dependent and debated due to the Met-oxidation issue. |
Recommended Experimental Workflow & Protocol
A robust and reproducible protocol is a self-validating system. The following protocol is a standard, field-proven method for protein reduction and alkylation for mass spectrometry. The causality behind each step is explained to ensure scientific integrity.
Caption: Key steps in a bottom-up proteomics workflow.
Step-by-Step Protocol for In-Solution Alkylation
This protocol assumes your protein sample is already extracted and denatured in a buffer compatible with downstream steps (e.g., 8 M Urea, 50 mM Ammonium Bicarbonate, pH ~8.0).
-
Reduction of Disulfide Bonds:
-
Action: Add Dithiothreitol (DTT) from a freshly prepared stock solution to a final concentration of 10 mM.[9]
-
Incubation: Incubate the sample for 30-45 minutes at 56°C.[10]
-
Causality: This step uses heat and a chemical reductant to break the covalent disulfide bonds, exposing the cysteine residues for alkylation. A temperature above 60°C should be avoided to prevent carbamylation artifacts from urea decomposition.[10]
-
-
Cooling:
-
Action: Allow the sample to cool to room temperature.
-
Causality: This is critical to prevent heat degradation of the alkylating agent (especially IAA) and to ensure the reaction proceeds at a controlled temperature.
-
-
Alkylation of Cysteines:
-
Action: Add your chosen haloacetamide (IAA or CAA) from a freshly prepared, light-protected stock solution to a final concentration of ~20 mM (a ~2-fold molar excess over DTT).
-
Incubation: Incubate for 30 minutes at room temperature in complete darkness.[9][10]
-
Causality: The reaction is performed in the dark because iodoacetamide is light-sensitive and can degrade, forming reactive iodine species that cause other unwanted modifications. A slight molar excess ensures the reaction goes to completion.
-
-
Quenching the Reaction:
-
Action: Quench any unreacted alkylating agent by adding DTT to an additional final concentration of 5-10 mM.[10]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Causality: This is a crucial but often overlooked step. Quenching prevents the alkylating agent from modifying the proteolytic enzyme (e.g., trypsin) that will be added next, which would reduce its efficiency and lead to a higher number of missed cleavages.[11]
-
-
Proceed to Digestion:
-
Your sample is now ready for dilution and enzymatic digestion according to your standard protocol.
-
Conclusion and Recommendations
The choice between iodoacetamide and 2-chloroacetamide is a clear case of choosing the lesser of two evils, and the decision should be driven by your experimental goals.
-
Iodoacetamide (IAA) remains the de facto standard for general proteomics workflows.[6] Its high reactivity ensures a fast and complete reaction. The major drawback, methionine alkylation, is well-characterized. Crucially, this modification can and should be included as a variable modification in your database search parameters. By accounting for it during data analysis, its negative impact on peptide identifications can be significantly mitigated.[3][4]
-
2-Chloroacetamide (CAA) should be used with extreme caution. While it offers higher specificity against off-target alkylation, the significant induction of methionine oxidation is a major confounding factor, especially in studies focused on redox biology or PTM analysis.[5][6][8] If you are not specifically studying oxidation, and you observe high levels of oxidized methionine peptides, it could very well be a chemical artifact from CAA.
Final Recommendation: For most applications, Iodoacetamide (IAA) is the recommended reagent , provided that carbamidomethylation of methionine is included as a variable modification during mass spectrometry data analysis. Its primary artifact is predictable and computationally manageable. The artifacts generated by CAA, while different, are arguably more problematic for biological interpretation. As with any methodological choice, consistency is key. Whichever reagent you choose, it is critical to use it consistently across all samples within a comparative study.
References
- Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3434–3439.
- Müller, T., & Winter, D. (2010). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 9(2), 340–352.
- Wang, H., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 10(6), 1408-1416.
- OmicsDI. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. PXD007071.
- University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. UWPR.
- Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. PubMed.
- Current Protocols in Protein Science. (2008). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. National Institutes of Health.
- Kuznetsova, K., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 235, 104118.
- Wang, H., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. National Institutes of Health.
- Kuznetsova, K., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate.
- Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ResearchGate.
- University of Iowa. (n.d.). Procedure for Reduction and Alkylation. Carver College of Medicine - Proteomics Facility.
- G-Biosciences. (n.d.). FOCUS™ Protein Reduction-Alkylation. G-Biosciences.
- Li, Y., et al. (2024). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Mass Spectrometry.
Sources
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- 3. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 11. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cysteine Alkylating Reagents for Quantitative Proteomics: Validation of 2-Bromo-N,N-dimethylacetamide by Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in mass spectrometry-based proteomics, the complete and specific alkylation of cysteine residues is a non-negotiable prerequisite for accurate protein identification and quantification. The prevention of disulfide bond reformation following protein reduction is critical for achieving consistent enzymatic digestion and unambiguous peptide analysis.[1][2] While iodoacetamide (IAA) has long been the reagent of choice, its known off-target reactivity has prompted the continuous search for more robust alternatives.[3]
This guide introduces 2-Bromo-N,N-dimethylacetamide (BDAA) as a candidate for cysteine alkylation and provides a framework for its validation against the industry-standard, iodoacetamide. We will delve into the mechanistic nuances of haloacetamide-based alkylation and present a comprehensive experimental workflow to rigorously assess the performance of BDAA.
The Imperative of Cysteine Alkylation in Proteomics
The thiol group of cysteine is the most nucleophilic functional group found in proteins, making it a primary target for both biological regulation and chemical modification.[4] In a typical bottom-up proteomics workflow, proteins are denatured and their disulfide bonds are reduced to free thiols. If left unprotected, these thiols can re-oxidize, leading to protein aggregation and incomplete digestion by proteases like trypsin. This, in turn, results in a loss of peptide signals and a biased representation of the proteome.[3][5]
Alkylation with an electrophilic reagent forms a stable, irreversible thioether bond with the cysteine thiol, effectively "capping" it and preventing re-oxidation.[2] An ideal alkylating agent should exhibit:
-
High Reactivity: To ensure complete alkylation under mild conditions.
-
High Specificity: To minimize off-target modifications of other amino acid residues.
-
Favorable Mass Spectrometry Characteristics: The resulting modification should not interfere with peptide ionization or fragmentation.
A Tale of Two Haloacetamides: Iodoacetamide vs. This compound
Both IAA and BDAA belong to the haloacetamide class of alkylating agents. Their reactivity is dictated by the leaving group ability of the halide (Iodine > Bromine > Chlorine) and the electrophilicity of the adjacent carbonyl group.
| Feature | This compound (BDAA) | Iodoacetamide (IAA) |
| Chemical Structure | Br-CH₂-C(=O)N(CH₃)₂ | I-CH₂-C(=O)NH₂ |
| Molecular Weight | 166.02 g/mol [6] | 184.96 g/mol |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) |
| Primary Target | Cysteine (thiol group) | Cysteine (thiol group) |
| Known Off-Target Residues | Hypothesized to be similar to other haloacetamides: Methionine, Lysine, Histidine[1] | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[3] |
The N,N-dimethyl substitution on the amide of BDAA may subtly influence its electronic properties and steric hindrance compared to the primary amide of IAA. This could potentially alter its reactivity profile and specificity, warranting a direct experimental comparison.
The Alkylation Reaction: A Mechanistic View
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the deprotonated thiol group of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen. The halide ion then departs as the leaving group, resulting in a stable thioether linkage.
Caption: S-alkylation of Cysteine by BDAA.
A Framework for Validation: Experimental Design
To objectively evaluate BDAA as a viable alternative to IAA, a head-to-head comparison is essential. The following experimental workflow is designed to assess alkylation efficiency, specificity, and reaction kinetics.
Caption: Comparative Alkylation Workflow.
Experimental Protocols
1. In-Solution Protein Reduction and Alkylation
This protocol is designed for the alkylation of a complex protein lysate.
-
Materials:
-
Protein lysate (e.g., HeLa cell lysate) in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5)
-
Reducing agent: 500 mM Dithiothreitol (DTT) or 500 mM Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylating agents: 500 mM this compound (BDAA) and 500 mM Iodoacetamide (IAA) in buffer
-
Quenching solution: 500 mM DTT
-
-
Procedure:
-
Protein Solubilization: Resuspend 1 mg of protein lysate in 100 µL of 8 M urea buffer.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.
-
Alkylation:
-
For BDAA alkylation: Add BDAA to a final concentration of 25 mM.
-
For IAA alkylation: Add IAA to a final concentration of 25 mM.
-
Incubate both samples in the dark at room temperature for 30 minutes.
-
-
Quenching: Add DTT to a final concentration of 15 mM to quench the alkylation reaction. Incubate for 15 minutes.
-
Sample Preparation for Digestion: Dilute the samples with 50 mM Ammonium Bicarbonate to reduce the urea concentration to < 1.5 M.
-
2. Proteolytic Digestion and Mass Spectrometry Analysis
-
Procedure:
-
Digestion: Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio. Incubate overnight at 37°C.
-
Acidification and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptides using a C18 StageTip.
-
LC-MS/MS Analysis: Resuspend the dried peptides in 0.1% formic acid and analyze using a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap).[6][7]
-
Data Analysis: Process the raw data using software such as MaxQuant or Proteome Discoverer. Search against a relevant protein database, specifying the respective mass shifts for BDAA (+113.0527 Da) and IAA (+57.02146 Da) on cysteine residues as variable modifications. Also include potential off-target modifications (e.g., on Met, Lys, His) in the search parameters.[3]
-
Performance Metrics and Data Interpretation
The success of BDAA as an alkylating agent will be determined by its performance across several key metrics, which can be quantified from the mass spectrometry data.
Table 1: Projected Performance Comparison of BDAA vs. IAA
| Performance Metric | BDAA (Projected) | IAA (Known) | Data Analysis Approach |
| Alkylation Efficiency (%) | >99% | >99% | Percentage of identified cysteine-containing peptides that are modified. |
| Specificity (Cys/Total Alkylations) | High | Moderate-High | Ratio of cysteine alkylations to all identified alkylation events (including off-target sites). |
| Missed Cleavages (at Cys sites) | Low | Low | Percentage of potential tryptic cleavage sites at modified cysteines (if applicable for the modification) that were not cleaved. |
| Number of Peptide-Spectrum Matches (PSMs) | High | High | Total number of identified peptide spectra, as an indicator of overall sample quality.[1] |
| Common Off-Target Residues | Met, Lys, His | Met, Lys, His, Asp, Glu, Tyr | Identification of peptides with modifications on non-cysteine residues.[3] |
Trustworthiness: A Self-Validating System
The proposed experimental design incorporates several self-validating principles:
-
Direct Comparison: By processing both BDAA and IAA treated samples in parallel, systematic errors are minimized, and any observed differences can be confidently attributed to the alkylating agent.
-
Comprehensive Data Analysis: The mass spectrometry search parameters are set to detect not only the desired cysteine modification but also a wide range of potential off-target modifications on other amino acids. This allows for an unbiased assessment of specificity.
-
Internal Controls: The analysis of thousands of peptides from a complex lysate provides a large dataset with internal controls. For example, the modification rates of cysteine residues in highly abundant proteins can be used as a benchmark for reaction efficiency.
Conclusion and Future Outlook
While this compound is not yet an established reagent in the proteomics toolkit, its chemical structure as a haloacetamide suggests its potential as a cysteine-reactive compound. The validation framework presented here provides a robust and objective methodology to assess its performance against the current gold standard, iodoacetamide. Should BDAA demonstrate comparable or superior efficiency and specificity, it could represent a valuable addition to the repertoire of tools available to researchers striving for the highest quality in quantitative proteomics.
References
- Pohl, C., & Kofoed, C. (2016). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 15(7), 2296–2310.
- Chen, Y., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(2), 259-269.
- Kuznetsova, K. S., et al. (2020). Modifications of cysteine residues with alkylating agents used in proteomics. Journal of Proteomics, 232, 104022.
- Wang, L. H., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular Omics, 14(5), 328-337.
- Weerapana, E., et al. (2010). Global profiling of phosphorylation-dependent changes in cysteine reactivity.
- Řehulková, H., et al. (2013). Improved identification of hordeins by cysteine alkylation with 2-bromoethylamine, SDS-PAGE and subsequent in-gel tryptic digestion. Journal of Cereal Science, 57(2), 213-219.
- Le, B. Q., et al. (2021). Cysteine Reactivity Profiling to Unveil Redox Regulation in Phytopathogens. In Plant Chemical Biology (pp. 161-177). Humana, New York, NY.
- Tátrai, E., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4656.
- Adjobo-Hermans, M. J. W., et al. (2022). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide.
- Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Methods in Enzymology, 586, 3-23.
- Akter, S., et al. (2018). Proteome-Wide Analysis of Cysteine Reactivity during Effector-Triggered Immunity. Plant Physiology, 177(3), 964-981.
- American Elements. (n.d.). This compound.
- McConnell, E. W., et al. (2020). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. Journal of the American Society for Mass Spectrometry, 31(8), 1689–1698.
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A Comparative Guide to the Characterization of 2-Bromo-n,n-dimethylacetamide Adducts
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of chemical biology and drug discovery, the use of covalent modifiers is a powerful strategy for probing protein function and developing targeted therapeutics.[1][2] Among the arsenal of electrophilic warheads, haloacetamides are a well-established class of reagents for the alkylation of nucleophilic amino acid residues.[3] 2-Bromo-n,n-dimethylacetamide (Br-DMA) is one such reagent, offering a distinct reactivity profile for forming stable covalent adducts. The precise characterization of these adducts—identifying their formation, location, and stoichiometry—is paramount for understanding a compound's mechanism of action, selectivity, and potential off-target effects.
This guide provides an in-depth technical comparison of methodologies for the robust characterization of Br-DMA adducts. We move beyond simple protocols to explain the causality behind experimental choices, focusing on the integration of mass spectrometry and NMR spectroscopy as orthogonal and complementary techniques. Our objective is to provide a self-validating framework for researchers to confidently identify and analyze these critical covalent modifications.
Section 1: The Chemistry of this compound Adduct Formation
The utility of Br-DMA as an alkylating agent is rooted in its chemical structure: an acetamide backbone with a bromine atom on the alpha-carbon. This bromine atom serves as a good leaving group, making the adjacent carbon electrophilic and susceptible to attack by nucleophiles.
Mechanism of Alkylation
The primary mechanism of adduct formation is a bimolecular nucleophilic substitution (S_N2) reaction. A nucleophilic residue on a biomolecule, typically a deprotonated cysteine, attacks the electrophilic carbon of Br-DMA, displacing the bromide ion and forming a stable covalent bond.
Target Residue Selectivity
-
Cysteine: The thiol group of cysteine is the most potent nucleophile among the canonical amino acids at physiological pH.[4] Its pKa is typically around 8.3, but can be significantly lowered within specific protein microenvironments, enhancing its reactivity and making it the predominant target for haloacetamides like Br-DMA.[4][5] The resulting thioether bond is highly stable.[6]
-
Other Potential Targets: While cysteine is the primary target, other nucleophilic residues can be modified under certain conditions (e.g., higher pH, extended incubation times, or high reagent concentrations). These include the ε-amino group of lysine, the imidazole nitrogen of histidine, and the thioether of methionine.[7][8] Characterization workflows must therefore remain vigilant for these potential off-target modifications.
Caption: S_N2 reaction of Br-DMA with a cysteine thiolate.
Section 2: A Comparative Framework for Cysteine-Reactive Probes
The choice of an alkylating agent is a critical experimental decision. Br-DMA belongs to the haloacetamide family, but its performance should be compared against other common cysteine-reactive warheads. The key is to balance reactivity with selectivity to achieve the desired modification without introducing unwanted artifacts.
| Covalent Modifier | Adduct Type | Key Characteristics & Causality | Mass Shift (Monoisotopic) |
| This compound | Thioether | Forms a highly stable, irreversible thioether bond. Its reactivity is generally considered potent, similar to other bromoacetamides, offering a good balance for efficient labeling.[6] | +85.0528 Da |
| Iodoacetamide (IAM) | Thioether | The classic benchmark for cysteine alkylation.[3] The C-I bond is weaker than C-Br, making IAM more reactive but potentially less selective than Br-DMA. This high reactivity is ideal for ensuring complete blockage of thiols in proteomics workflows. | +57.0215 Da |
| N-Ethylmaleimide (NEM) | Thiosuccinimide | Reacts via a Michael addition mechanism.[3] The resulting adduct is susceptible to hydrolysis and retro-Michael reactions, making it less stable than thioether adducts, particularly under basic conditions or during MS/MS fragmentation.[6] | +125.0477 Da |
| Acrylamides | Thioether | Also reacts via Michael addition to form a stable thioether bond.[6] Its reactivity can be tuned via substitution, making it a versatile warhead in targeted covalent inhibitor design. | +71.0371 Da (for acrylamide) |
Section 3: Mass Spectrometry-Based Characterization Workflow
Mass spectrometry (MS) is the cornerstone for identifying covalent adducts on proteins with high sensitivity and precision.[9][10] The workflow involves covalently modifying the protein, digesting it into smaller peptides, and analyzing the resulting peptide masses and fragmentation patterns to identify the exact site of modification.
Caption: High-level workflow for MS-based adduct characterization.
Experimental Protocol 1: Protein Alkylation and Digestion
Causality: This protocol is designed to achieve efficient alkylation of the target protein followed by enzymatic digestion to generate peptides suitable for LC-MS/MS analysis. The choice of a slightly basic buffer (pH 7.5-8.0) facilitates the deprotonation of cysteine thiols, increasing their nucleophilicity and reaction rate with Br-DMA. Dithiothreitol (DTT) is used first to reduce all disulfide bonds, ensuring all cysteines are accessible. Excess DTT must be removed or quenched before adding Br-DMA to prevent it from consuming the reagent.
-
Protein Solubilization: Dissolve 100 µg of the target protein in 100 µL of a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
Reagent Removal (Critical Step): Remove excess DTT using a desalting column or buffer exchange device equilibrated with the reaction buffer (50 mM Tris-HCl, pH 7.5). This prevents quenching of the alkylating agent.
-
Alkylation: Add a 10-fold molar excess of this compound (Br-DMA) to the protein solution. Incubate in the dark at room temperature for 1 hour.
-
Quenching: Quench any unreacted Br-DMA by adding a thiol-containing reagent like DTT or L-cysteine to a final concentration of 20 mM.
-
Buffer Exchange: Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M, which is necessary for trypsin activity.
-
Digestion: Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio by weight. Incubate overnight at 37°C.
-
Sample Cleanup: Acidify the reaction with formic acid to a final concentration of 0.1% to stop digestion. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge and dry the sample under vacuum.
Data Acquisition and Analysis
The desalted peptides are reconstituted and analyzed by LC-MS/MS.
-
LC-MS/MS Analysis: Peptides are separated on a reverse-phase column (e.g., C18) and eluted into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
MS1 Scan: The instrument scans for the mass-to-charge (m/z) ratio of all eluting peptides. The high resolution allows for the accurate mass measurement of precursor ions.
-
MS/MS Fragmentation: In a data-dependent acquisition (DDA) mode, the most intense precursor ions are isolated and fragmented (e.g., by collision-induced dissociation, CID), generating a tandem mass spectrum.
-
Database Searching: The resulting MS/MS spectra are searched against a protein database using software like MaxQuant or Proteome Discoverer. The search parameters must be set to include a variable modification corresponding to the mass of the dimethylacetamide moiety on cysteine residues (+85.0528 Da).
-
Validation: A positive identification requires:
-
Precursor Mass Accuracy: The measured mass of the peptide must match the theoretical mass of the sequence plus the modification, typically within a 5 ppm tolerance.
-
MS/MS Fragment Evidence: The fragmentation spectrum must contain a series of b- and y-ions that confirms the peptide sequence. Crucially, the mass shift must be observed on fragment ions containing the modified residue, which definitively localizes the modification site.
-
Section 4: Orthogonal Validation with NMR Spectroscopy
While MS is excellent for identifying modification sites on complex proteins, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail for structural elucidation, especially for adducts on small molecules or isolated modified peptides.[8] It serves as an orthogonal validation method, confirming the precise chemical structure of the adduct.
Experimental Protocol 2: NMR Characterization of a Br-DMA-Glutathione Adduct
Causality: This protocol describes the formation and analysis of an adduct with a model tripeptide, glutathione (GSH), which contains a reactive cysteine. This small-molecule model simplifies the spectra, allowing for unambiguous assignment of the adduct's chemical structure. 2D NMR experiments like HSQC and HMBC are essential to correlate protons with their directly attached carbons and to establish long-range connectivity, respectively, confirming the thioether linkage.
-
Adduct Synthesis: Dissolve glutathione (10 mg) in 1 mL of a D₂O buffer (e.g., 50 mM phosphate, pD 7.4). Add an equimolar amount of Br-DMA. Monitor the reaction to completion using ¹H NMR.
-
Purification: Purify the resulting adduct using preparative HPLC.
-
NMR Data Acquisition: Dissolve the lyophilized adduct in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and acquire a suite of NMR spectra:
-
¹H NMR: To observe the proton signals. The characteristic signals for the N,N-dimethyl protons (two singlets around 2.9-3.1 ppm) and the methylene protons adjacent to the sulfur and carbonyl groups (a singlet around 3.9 ppm) are key reporters.[11]
-
¹³C NMR: To observe the carbon skeleton of the adduct.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly bonded carbon atom.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To observe correlations between protons and carbons over two to three bonds. This is crucial for confirming the C-S bond by observing a correlation from the methylene protons of the adduct to the β-carbon of the original cysteine residue.
-
| Expected NMR Signals for Adduct Moiety | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations |
| -S-CH₂-C=O | ~3.9 (singlet, 2H) | ~35 | Protons at CH₂ to carbonyl carbon |
| -N(CH₃)₂ | ~3.1 (singlet, 3H), ~3.0 (singlet, 3H) | ~37, ~36 | Protons at CH₃ to carbonyl carbon |
| -CH₂-C=O | N/A | ~170 | N/A |
Conclusion
The characterization of this compound adducts is a multi-faceted process that demands a rigorous and systematic approach. A successful investigation hinges on the logical application of powerful analytical techniques. Mass spectrometry provides the primary workflow for identifying modified peptides and localizing adducts within complex protein samples, while NMR spectroscopy offers an invaluable orthogonal method for the definitive structural elucidation of the covalent bond. By combining these methodologies and understanding the chemical principles behind each experimental step, researchers can achieve a high degree of confidence in their results, enabling deeper insights into the mechanism of covalent modifiers in biological systems.
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- Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Deriv
- This compound CAS#: 5468-77-9. ChemicalBook.
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- Selectivity of labeled bromoethylamine for protein alkyl
- Selectivity of labeled bromoethylamine for protein alkylation.
- This compound. Sigma-Aldrich.
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- Protein Alkylation Analysis.
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- Editorial: Mass Spectrometry for Adductomic Analysis. PubMed Central.
- Differential alkylation-based redox proteomics – Lessons learnt. PubMed Central.
- NMR Determination of the Rotational Barrier in N,N-dimethylacetamide.
- L-cysteine metabolites: nucleophilic catalysis of stable lysyl adduct form
- Combined computational and experimental studies on cysteine-sulfadiazine adduct form
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A Senior Application Scientist's Guide to Quantitative Thiol Analysis: A Comparative Evaluation of 2-Bromo-n,n-dimethylacetamide and N-Ethylmaleimide
For researchers, scientists, and drug development professionals, the accurate quantification of low-molecular-weight thiols such as glutathione, cysteine, and homocysteine in biological matrices is a critical yet challenging task. These molecules are key indicators of oxidative stress, play vital roles in detoxification, and are integral to numerous physiological processes. Their inherent reactivity, particularly the susceptibility of the sulfhydryl group (-SH) to oxidation, necessitates a robust analytical strategy to prevent artifactual changes during sample preparation.[1]
Chemical derivatization is an indispensable tool in the bioanalytical chemist's arsenal to address this challenge. By covalently modifying the thiol group, we can stabilize the analyte, enhance its chromatographic retention, and improve its ionization efficiency for mass spectrometric detection. This guide provides an in-depth comparison of two prominent derivatization strategies for thiols: alkylation with a haloacetamide, specifically 2-Bromo-n,n-dimethylacetamide, and Michael addition with a maleimide, N-Ethylmaleimide (NEM). Our objective is to furnish you with the technical insights and experimental data required to make an informed decision for your quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
While this compound is a potent alkylating agent for strong nucleophiles like thiols, it is important to note that other classes of analytes, such as carboxylic acids and phenols, typically require different derivatization strategies to achieve optimal results in LC-MS analysis. Carboxylic acids are often activated with carbodiimides (e.g., EDC) to facilitate amide bond formation, while phenols are commonly derivatized via silylation, acetylation, or dansylation to improve their volatility and ionization.[2][3]
The Chemistry of Thiol Derivatization: A Mechanistic Dichotomy
The choice of a derivatizing agent is fundamentally a choice of reaction chemistry. This compound and N-Ethylmaleimide operate via distinct mechanisms, a fact that has profound implications for reaction kinetics, specificity, and the stability of the final product.
1. This compound: The SN2 Pathway
This compound belongs to the class of haloacetyl reagents. Its reaction with a thiol proceeds via a second-order nucleophilic substitution (SN2) mechanism. The deprotonated thiol, the thiolate anion (R-S⁻), acts as the nucleophile, attacking the electrophilic carbon atom adjacent to the bromine atom. This concerted reaction displaces the bromide ion, which is an excellent leaving group, resulting in the formation of a highly stable thioether bond.[4]
2. N-Ethylmaleimide (NEM): The Michael Addition Pathway
NEM reacts with thiols through a Michael addition mechanism. The electron-deficient double bond within the maleimide ring is highly susceptible to nucleophilic attack by the thiolate anion. This reaction also forms a stable thioether bond.[4] The reaction of NEM with thiols is generally faster than that of iodoacetamides (and by extension, bromoacetamides) and is less dependent on pH.[5]
Comparative Performance Analysis: this compound vs. N-Ethylmaleimide
The selection of the optimal derivatizing agent is a multi-factorial decision. Below, we compare the performance of this compound (with iodoacetamide as a well-documented proxy) against N-Ethylmaleimide.
| Feature | This compound (Haloacetamide) | N-Ethylmaleimide (NEM) | Senior Scientist's Insight (Causality) |
| Reaction Mechanism | SN2 Nucleophilic Substitution | Michael Addition | The SN2 reaction requires a deprotonated thiolate, making it more pH-dependent. The Michael addition is generally faster and proceeds readily at neutral pH.[5] |
| Reaction Kinetics | Moderate to Fast | Very Fast | Maleimides are among the most reactive thiol-specific reagents, often reaching completion within minutes at room temperature.[6] Haloacetamides are also efficient but may require slightly longer reaction times or elevated temperatures.[5] |
| Optimal pH | Alkaline (pH 8-9) | Neutral (pH 6.5-7.5) | The SN2 reaction rate is dependent on the concentration of the thiolate anion, which is favored at pH values above the thiol's pKa (typically ~8.5). NEM's reactivity is less pH-dependent, making it suitable for applications where maintaining physiological pH is crucial.[5] |
| Specificity & Side Reactions | High for thiols. Potential for reaction with other nucleophiles (e.g., His, Lys, N-terminus) at higher pH or with prolonged incubation.[4] | Very high for thiols at neutral pH. Can react with amines at alkaline pH.[7] | NEM's high reactivity and optimal performance at neutral pH contribute to its superior specificity for thiols in complex biological samples.[7] At the higher pH required for haloacetamides, the risk of side reactions with other nucleophilic residues increases. |
| Adduct Stability | Very High. The resulting thioether bond is extremely stable and not prone to reversal.[4] | High, but potentially reversible. The thioether bond can undergo a retro-Michael reaction, especially in the presence of other nucleophiles, although this is generally not a significant issue under typical analytical conditions.[4] | For applications requiring absolute long-term stability of the conjugate, the thioether bond formed by haloacetamides is considered more robust. |
| LC-MS/MS Impact | Adds a dimethylacetamido- moiety, increasing hydrophilicity. | Adds an ethylmaleimide moiety, increasing hydrophobicity. | The change in hydrophobicity can be leveraged to improve chromatographic separation from endogenous interferences. The choice depends on the specific analyte and the chromatographic conditions. |
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness and reproducibility of your quantitative data, a well-defined and validated protocol is essential. The following protocols are designed as a robust starting point for the derivatization of glutathione (GSH) in human plasma.
Workflow Overview
Sources
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- 2. ddtjournal.com [ddtjournal.com]
- 3. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cross-Reactivity of 2-Bromo-N,N-dimethylacetamide with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and proteomics, the selective modification of specific amino acid residues is paramount. 2-Bromo-N,N-dimethylacetamide, a member of the haloacetamide class of reagents, is primarily recognized for its utility in targeting cysteine residues. However, a comprehensive understanding of its reactivity profile across all proteinogenic amino acids is crucial for its effective and specific application. This guide provides an in-depth comparison of the cross-reactivity of this compound, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their experimental designs.
The Chemistry of Cysteine Alkylation by this compound
The primary reaction of this compound with proteins involves the nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on the electrophilic carbon atom bearing the bromine. This results in the formation of a stable thioether bond and the displacement of the bromide ion. This SN2 reaction is highly efficient and is the basis for the widespread use of haloacetamides as cysteine-modifying reagents.
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} caption: "Mechanism of Cysteine Alkylation"
Comparative Reactivity with Other Amino Acids
While cysteine is the primary target for this compound, other nucleophilic amino acid side chains can also undergo alkylation, leading to potential cross-reactivity. The extent of these off-target reactions is influenced by several factors, most notably pH, reagent concentration, and the accessibility of the amino acid residue within the protein structure.
Factors Influencing Cross-Reactivity
-
pH: The pH of the reaction buffer is a critical determinant of selectivity. The nucleophilicity of the cysteine thiol is significantly enhanced upon deprotonation to the thiolate anion. The pKa of the cysteine thiol is typically around 8.3, meaning that at a pH above this value, the thiolate form predominates, leading to a faster reaction rate. However, other nucleophilic amino acids also become more reactive at higher pH. For instance, the ε-amino group of lysine (pKa ~10.5) and the imidazole ring of histidine (pKa ~6.0) can also act as nucleophiles. Therefore, to enhance selectivity for cysteine, reactions are often performed at a pH range of 7.0-7.5.[1] This maintains the cysteine thiol in a sufficiently nucleophilic state while minimizing the reactivity of other residues like lysine.[1]
-
Reagent Concentration: Higher concentrations of this compound can increase the likelihood of off-target reactions. It is therefore crucial to use the lowest effective concentration of the reagent to achieve the desired level of cysteine modification while minimizing non-specific labeling.
-
Amino Acid Accessibility: The location of an amino acid residue within the three-dimensional structure of a protein plays a significant role in its reactivity. Residues buried within the protein core are generally less accessible to solvent and, consequently, to alkylating reagents. Surface-exposed residues are more likely to be modified.
Qualitative Reactivity Profile
Based on studies of the closely related iodoacetamide, a general trend for the reactivity of amino acid side chains with haloacetamides can be established. While precise kinetic data for this compound is not extensively available, its reactivity is described as "comparable" to iodoacetamide.[2] For iodoacetamide, the general order of reactivity with amino acid residues is:
Cysteine > Methionine > Lysine > Histidine > Aspartic Acid > Glutamic Acid > Tyrosine
It is important to note that this is a generalized order, and the actual reactivity can be highly dependent on the specific protein context and reaction conditions.
| Amino Acid | Nucleophilic Group | pKa | General Reactivity with Haloacetamides |
| Cysteine | Thiol (-SH) | ~8.3 | High |
| Methionine | Thioether (-S-CH₃) | - | Moderate |
| Lysine | ε-Amino (-NH₂) | ~10.5 | Low to Moderate (pH-dependent) |
| Histidine | Imidazole | ~6.0 | Low to Moderate (pH-dependent) |
| Aspartic Acid | Carboxylate (-COOH) | ~3.9 | Low |
| Glutamic Acid | Carboxylate (-COOH) | ~4.3 | Low |
| Serine | Hydroxyl (-OH) | ~13 | Very Low |
| Threonine | Hydroxyl (-OH) | ~13 | Very Low |
| Tyrosine | Phenolic Hydroxyl (-OH) | ~10.1 | Very Low |
Note: The pKa values are approximate and can vary depending on the local environment within a protein.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of this compound for a specific protein of interest, a combination of experimental approaches can be employed.
Protocol 1: Competitive Labeling with Mass Spectrometry
This protocol allows for the identification of all amino acid residues that are modified by this compound.
Objective: To identify the sites of modification by this compound on a target protein.
Methodology:
-
Protein Preparation: Prepare a solution of the target protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Reduction (Optional but Recommended): If the protein contains disulfide bonds, reduce them by adding a reducing agent like Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour. This step ensures that all cysteine residues are available for alkylation.
-
Alkylation: Add a molar excess of this compound to the protein solution. The exact molar excess should be optimized, but a starting point of 10-fold molar excess over the protein is common. Incubate the reaction in the dark at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to scavenge any unreacted this compound.
-
Sample Preparation for Mass Spectrometry:
-
Remove excess reagents by dialysis or using a desalting column.
-
Denature the protein and digest it into smaller peptides using a protease like trypsin.
-
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the protein sequence, allowing for a variable modification corresponding to the mass of the N,N-dimethylacetamide group (+85.0633 Da) on all potential nucleophilic amino acid residues. This will identify the specific sites of modification.
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} caption: "Workflow for Cross-Reactivity Analysis"
Protocol 2: pH-Dependent Reactivity Study
This protocol helps in understanding the influence of pH on the selectivity of this compound.
Objective: To assess the extent of modification on different amino acids as a function of pH.
Methodology:
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 6.0, 7.0, 8.0, 9.0).
-
Parallel Reactions: Set up parallel alkylation reactions as described in Protocol 1, with each reaction performed in a different pH buffer.
-
Consistent Conditions: Ensure that all other reaction parameters (protein concentration, reagent concentration, incubation time, and temperature) are kept constant across all pH conditions.
-
Analysis: Analyze the samples from each pH condition by LC-MS/MS.
-
Quantitative Comparison: Compare the extent of modification at each identified site across the different pH values. This can be done by comparing the ion intensities of the modified peptides.
Conclusion
This compound is a highly effective reagent for the alkylation of cysteine residues. However, its utility is maximized when its potential for cross-reactivity with other nucleophilic amino acids is understood and controlled. By carefully optimizing reaction conditions, particularly pH and reagent concentration, researchers can significantly enhance the selectivity of this reagent for cysteine. The experimental protocols outlined in this guide provide a framework for systematically evaluating the cross-reactivity of this compound, enabling its confident application in a wide range of research and development settings.
References
Sources
A Researcher's Guide to 2-Bromo-N,N-dimethylacetamide: A Comparative Analysis of its Applications and Performance
For the discerning researcher in organic synthesis and drug development, the choice of an alkylating agent is a critical decision that profoundly impacts reaction efficiency, yield, and purity of the final product. Among the diverse array of reagents available for introducing the N,N-dimethylacetamide moiety, 2-Bromo-N,N-dimethylacetamide (BDMA) has carved a niche as a versatile and effective electrophile. This guide provides an in-depth comparative analysis of BDMA, benchmarking its performance against its halo-analogs and other common alkylating agents. We will delve into the mechanistic nuances that govern its reactivity, present supporting experimental data, and provide detailed protocols for its application, with a particular focus on its role in the synthesis of complex pharmaceutical agents.
The Chemical Landscape of α-Halo-N,N-dimethylacetamides: A Reactivity Overview
This compound belongs to the family of α-haloacetamides, which also includes 2-chloro-N,N-dimethylacetamide and 2-iodo-N,N-dimethylacetamide. The primary mode of reaction for these compounds is nucleophilic substitution, typically following an SN2 mechanism. The reactivity of these reagents is intrinsically linked to the nature of the halogen atom, which serves as the leaving group.
The general trend in reactivity for alkyl halides follows the order: I > Br > Cl. This is a direct consequence of the bond strength between the carbon and the halogen atom (C-I < C-Br < C-Cl) and the stability of the resulting halide anion. A weaker C-X bond and a more stable X⁻ anion make for a better leaving group, thus accelerating the rate of reaction. Therefore, 2-iodo-N,N-dimethylacetamide is expected to be the most reactive, followed by BDMA, with the chloro-analog being the least reactive. This hierarchy in reactivity dictates the necessary reaction conditions, with less reactive analogs often requiring higher temperatures or longer reaction times.
Caption: Reactivity trend of α-halo-N,N-dimethylacetamides.
While high reactivity can be advantageous for sluggish reactions, it can also lead to a decrease in selectivity and the formation of unwanted byproducts. The choice of the specific α-halo-N,N-dimethylacetamide is therefore a trade-off between reaction rate and selectivity, tailored to the specific substrate and desired outcome.
Performance in Action: A Comparative Look at Experimental Data
A direct quantitative comparison of the halo-N,N-dimethylacetamides in the literature is scarce. However, we can infer their relative performance from studies on analogous N-haloacetamides and specific examples of their use.
| Reagent | Substrate | Reaction Type | Conditions | Yield | Reference |
| This compound | 5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3-dihydro-1H-indole | N-Alkylation | K₂CO₃, DMF, 60 °C | Not specified | [1] |
| 2-Chloro-N,N-dimethylacetamide | Guanine | N-Alkylation | TFE, NaOAc, 37-60 °C | Not specified | [2] |
| N-Bromoacetamide | Benzamide | Hofmann Rearrangement | LiOH·H₂O, Methanol | 95% | [3] |
| N-Chloroacetamide | 3,4,5-Trimethoxybenzamide | Hofmann Rearrangement | NaOH, Water | Not specified | [3] |
As the table suggests, the reaction conditions are often tailored to the reactivity of the specific halo-acetamide. The use of a stronger base or higher temperatures may be necessary for the less reactive chloro-analog compared to the bromo- or iodo-derivatives.
In the context of proteomics, where the alkylation of cysteine residues is a common application, iodoacetamide is a widely used reagent due to its high reactivity. However, this high reactivity can also lead to off-target modifications of other amino acid residues such as methionine, lysine, and histidine.[4] This underscores the importance of selecting an alkylating agent with the appropriate balance of reactivity and selectivity for the specific application.
A Case Study: The Role of BDMA in the Synthesis of the PERK Inhibitor GSK2606414
A notable application of this compound is in the synthesis of the potent and selective PERK (protein kinase R-like endoplasmic reticulum kinase) inhibitor, GSK2606414.[1] This compound has garnered significant interest for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
The synthesis of GSK2606414 involves the alkylation of the indole nitrogen of a pyrrolo[2,3-d]pyrimidine intermediate with BDMA. This step is crucial for the construction of the final molecule and highlights the utility of BDMA in the synthesis of complex, biologically active compounds.
Caption: Workflow for the alkylation step in GSK2606414 synthesis.
Detailed Experimental Protocol for the Alkylation of 5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3-dihydro-1H-indole with BDMA
The following protocol is adapted from the experimental section of the publication detailing the discovery of GSK2606414.[1]
Materials:
-
5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3-dihydro-1H-indole
-
This compound (BDMA)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
To a solution of 5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3-dihydro-1H-indole in DMF, add potassium carbonate.
-
Add this compound to the reaction mixture.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography) to obtain the desired N-alkylated product.
Alternative Reagents and Their Comparative Merits
While BDMA is a valuable tool, several other reagents can be employed to introduce the N,N-dimethylacetamide group or for general alkylation purposes.
-
2-Chloro-N,N-dimethylacetamide: As discussed, this is a less reactive and often more cost-effective alternative to BDMA. It is suitable for substrates that are prone to over-alkylation or when slower, more controlled reaction kinetics are desired.
-
Iodoacetamide (IAM): In applications such as cysteine modification in proteomics, IAM is a workhorse reagent due to its high reactivity.[4] However, its propensity for off-target reactions necessitates careful control of reaction conditions.
-
N,N-Dimethylacetamide (DMAc) as a Reagent: Interestingly, under certain oxidative conditions, N,N-dimethylacetamide itself can serve as a source for the N,N-dimethylcarbamoyl group.[5] This offers a more atom-economical approach, although the reaction conditions are typically harsher and less general than those for the halo-acetamides.
Safety and Handling Considerations
As with all reactive chemical reagents, proper safety precautions are paramount when handling this compound and its analogs.
-
This compound (BDMA): This compound is classified as harmful if swallowed.[6] It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
-
2-Chloro-N,N-dimethylacetamide: This analog is also harmful if swallowed and causes severe skin burns and eye damage.[7] Stringent safety measures, including the use of appropriate PPE and handling in a fume hood, are essential.
Always consult the Safety Data Sheet (SDS) for the specific reagent being used for comprehensive safety and handling information.
Conclusion: Selecting the Optimal Reagent for Your Application
This compound is a versatile and reliable reagent for the introduction of the N,N-dimethylacetamide moiety in a variety of synthetic contexts. Its intermediate reactivity, when compared to its chloro and iodo analogs, offers a favorable balance between reaction efficiency and selectivity. The successful application of BDMA in the synthesis of complex drug candidates like GSK2606414 underscores its value to the research community.
The choice of the optimal alkylating agent ultimately depends on a careful consideration of the specific substrate, the desired reaction outcome, and the experimental constraints. By understanding the underlying principles of reactivity and leveraging the available experimental data, researchers can make informed decisions to accelerate their research and development endeavors.
References
- Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S. P., Grant, S. W., Li, W. H. H., Heerding, D. A., Minthorn, E., Mencken, T., Atkins, C., Liu, Q., Rabindran, S., Kumar, R., Hong, X., Goetz, A., Stanley, T., Taylor, J. D., Sigethy, S. D., Tomberlin, G. H., Hassell, A. M., Kahler, K. M., Shewchuk, L. M., & Gampe, R. T. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of N-Haloacetamides in Synthesis.
- BenchChem. (2025). A Head-to-Head Comparison of Cysteine Alkylating Agents: 2-Bromoethylamine vs. Iodoacetamide and N-Ethylmaleimide.
- Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
- Evseev, A. M., & Vorob'ev, A. F. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1939. [Link]
- Hale, L. V., Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. RSC Med. Chem., 2023, 14, 1604-1612. [Link]
- PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide.
- Yu, Y., et al. (2017). A Novel Cascade Reaction Combining Radical Addition, Nitrile Insertion, and Homolytic Aromatic Substitution (HAS) for the Synthesis of 6-Quaternary Alkylated Phenanthridines. The Journal of Organic Chemistry, 82(15), 8148-8156.
Sources
- 1. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. e-dmj.org [e-dmj.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Performance of 2-Bromo-n,n-dimethylacetamide in Different Buffer Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and proteomics, the selective modification of proteins is a cornerstone of experimental design. Alkylating agents are indispensable tools in this arena, and among them, 2-Bromo-n,n-dimethylacetamide (BDMA) presents a unique profile. Its utility, however, is critically dependent on the reaction environment, particularly the buffer system employed. This guide provides an in-depth technical comparison of BDMA's performance in common biological buffer systems, offering insights into optimizing its application and presenting a framework for its empirical validation.
Understanding this compound: A Chemically Astute Alkylating Agent
This compound is an α-haloacetamide, a class of compounds renowned for their ability to alkylate nucleophilic residues on proteins, most notably the thiol group of cysteine. The electrophilic carbon atom adjacent to the bromine atom is susceptible to nucleophilic attack, leading to the formation of a stable thioether bond. This covalent modification is fundamental in various applications, from blocking disulfide bond formation in proteomics workflows to the synthesis of antibody-drug conjugates.
The reactivity of BDMA is influenced by the steric hindrance provided by the two methyl groups on the amide nitrogen, which can modulate its interaction with target molecules compared to less substituted haloacetamides like iodoacetamide.[1]
The Critical Role of the Buffer System: More Than Just pH Control
The choice of a buffer system extends far beyond maintaining a stable pH. Buffer components can actively participate in or interfere with the desired alkylation reaction. For an electrophile like BDMA, the nucleophilicity of the buffer species is a paramount consideration. An ideal buffer for alkylation reactions should be inert, devoid of nucleophilic groups that can compete with the intended target on the protein.
This guide will focus on three commonly used biological buffers:
-
Phosphate Buffer: A non-nucleophilic buffer, generally considered a safe choice for alkylation reactions.
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A zwitterionic buffer widely used in cell culture and biochemical assays, generally considered non-reactive towards alkylating agents.
-
TRIS (tris(hydroxymethyl)aminomethane): A popular buffer in molecular biology, but one that harbors a primary amine, a potential nucleophile that can react with electrophiles.
Comparative Performance Analysis of BDMA in Different Buffers
While direct quantitative kinetic data for the hydrolysis of BDMA in these specific buffers is not extensively available in the public domain, we can infer its performance based on the chemical principles of hydrolysis and the known reactivity of similar compounds.
Stability and Hydrolysis: The Inherent Reactivity of BDMA in Aqueous Environments
Like other haloacetamides, BDMA is susceptible to hydrolysis, where water acts as a nucleophile, leading to the displacement of the bromide ion and the formation of N,N-dimethyl-2-hydroxyacetamide. This process is pH-dependent. Under neutral to acidic conditions, the hydrolysis is generally slow. However, under basic conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, accelerates the degradation of the alkylating agent.
Studies on other haloacetamides have shown that their hydrolysis follows pseudo-first-order kinetics in neutral solutions and second-order kinetics in alkaline solutions. It is also established that brominated acetamides are generally more stable than their chlorinated counterparts.
Buffer-Specific Interactions: A Tale of Three Buffers
Phosphate Buffer: Phosphate buffers are composed of dihydrogen phosphate (H₂PO₄⁻) and hydrogen phosphate (HPO₄²⁻) ions. These species are poor nucleophiles and are not expected to react with BDMA. Therefore, in a phosphate buffer system, the stability of BDMA is primarily dictated by pH-dependent hydrolysis. At physiological pH (around 7.4), BDMA is expected to exhibit good stability, making phosphate buffers a reliable choice for most applications.
HEPES Buffer: HEPES is a zwitterionic buffer with a pKa around 7.5, making it an excellent choice for maintaining pH in physiological ranges. The piperazine ring nitrogen atoms are tertiary amines and are sterically hindered, rendering them largely unreactive towards alkylating agents. The sulfonate group is non-nucleophilic. Consequently, HEPES is considered a non-interfering buffer and is expected to provide a stable environment for BDMA, with its degradation primarily governed by hydrolysis.
TRIS Buffer: TRIS buffer presents a significant challenge for the use of BDMA. The primary amine group (-NH₂) in TRIS is a potent nucleophile, especially at pH values above its pKa of approximately 8.1. This amine can directly attack the electrophilic carbon of BDMA, leading to the formation of a covalent adduct. This reaction consumes the alkylating agent, reducing its effective concentration available for modifying the target protein. This side reaction is also pH-dependent, with the rate of reaction increasing as the pH rises and a greater proportion of the TRIS molecules are in their unprotonated, nucleophilic form.
Expert Recommendation: For applications requiring the alkylation of proteins with this compound, it is strongly advised to avoid TRIS-based buffers, particularly at neutral to alkaline pH. Phosphate and HEPES buffers are recommended as non-interfering alternatives that will ensure the stability and availability of the alkylating agent for the intended reaction.
Quantitative Comparison: A Framework for Empirical Validation
To provide a quantitative basis for buffer selection, the following table summarizes the expected relative stability of this compound in the discussed buffer systems.
| Buffer System | pH Range | Expected Stability of BDMA | Rationale |
| Phosphate | 6.0 - 8.0 | High | Non-nucleophilic buffer components. Stability primarily dependent on pH-driven hydrolysis. |
| HEPES | 6.8 - 8.2 | High | Sterically hindered and electronically deactivated nucleophilic centers. Considered a non-interfering buffer. |
| TRIS | 7.2 - 9.0 | Low to Moderate | Contains a reactive primary amine that can directly react with BDMA, especially at higher pH values. |
Experimental Protocols for Performance Evaluation
To empower researchers to validate the performance of BDMA in their specific experimental context, we provide the following detailed, self-validating protocols.
Experimental Workflow for Stability Analysis
The following workflow outlines the steps to quantitatively assess the stability of this compound in different buffer systems.
Caption: Workflow for assessing BDMA stability in various buffers.
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the degradation of this compound over time in different buffer systems.
Materials:
-
This compound (BDMA)
-
Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN), HPLC grade
-
Phosphate buffer (100 mM, pH 7.0, 7.5, 8.0)
-
HEPES buffer (100 mM, pH 7.0, 7.5, 8.0)
-
TRIS buffer (100 mM, pH 7.5, 8.0, 8.5)
-
HPLC system with a C18 column and UV detector
-
Milli-Q water
-
Formic acid or trifluoroacetic acid (TFA)
Procedure:
-
Preparation of Stock Solution: Prepare a 100 mM stock solution of BDMA in DMSO or ACN.
-
Reaction Setup: In separate microcentrifuge tubes, add 990 µL of each buffer solution.
-
Initiation of Reaction: At time zero, add 10 µL of the 100 mM BDMA stock solution to each tube to achieve a final concentration of 1 mM. Vortex briefly to mix.
-
Incubation and Sampling: Incubate the tubes at a constant temperature (e.g., 25°C). At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 100 µL aliquot from each reaction mixture.
-
Quenching: Immediately add the 100 µL aliquot to a new tube containing 10 µL of 1 M HCl to quench the reaction by lowering the pH.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate BDMA from its degradation products (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Generate a standard curve for BDMA to quantify its concentration in each sample.
-
Plot the concentration of BDMA versus time for each buffer condition.
-
Determine the pseudo-first-order rate constant (k) by fitting the data to the equation: ln([BDMA]t/[BDMA]₀) = -kt.
-
Calculate the half-life (t½) using the formula: t½ = 0.693/k.
-
Protocol 2: Real-Time Stability Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To observe the degradation of this compound and the formation of reaction products in real-time.
Materials:
-
This compound (BDMA)
-
Deuterated buffer solutions (e.g., Phosphate in D₂O, HEPES in D₂O, TRIS in D₂O) at the desired pD.
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve BDMA in the deuterated buffer of choice to a final concentration of approximately 10 mM.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum immediately after sample preparation (t=0).
-
Acquire subsequent spectra at regular intervals (e.g., every 15 minutes) over the desired time course.
-
-
Data Analysis:
-
Integrate the signal corresponding to a unique proton on the BDMA molecule (e.g., the methylene protons adjacent to the bromine).
-
Monitor the decrease in the integral of the BDMA signal over time.
-
Simultaneously, monitor the appearance of new signals corresponding to hydrolysis products or buffer adducts.
-
Plot the normalized integral of the BDMA signal versus time to determine the rate of degradation.
-
Comparative Analysis with Alternative Alkylating Agents
To provide a broader context, it is useful to compare the expected performance of BDMA with other commonly used alkylating agents.
| Alkylating Agent | Reactivity | Selectivity for Cysteine | Buffer Compatibility Notes |
| This compound | Moderate | High | Good with Phosphate and HEPES. Poor with TRIS. |
| Iodoacetamide (IAM) | High | High | Similar to BDMA; TRIS should be avoided. |
| N-Ethylmaleimide (NEM) | Very High | Very High (at pH 6.5-7.5) | Can react with primary amines at pH > 7.5, so caution is advised with TRIS.[2] |
Conclusion and Recommendations
The selection of an appropriate buffer system is a critical parameter for the successful application of this compound in protein modification studies. Based on fundamental chemical principles, phosphate and HEPES buffers are the recommended choices for maintaining the stability and reactivity of BDMA. TRIS buffer should be avoided , particularly at neutral or alkaline pH, due to the high probability of a direct reaction between the buffer's primary amine and the alkylating agent.
References
Sources
A Comparative Guide to the Kinetic Analysis of 2-Bromo-N,N-dimethylacetamide Reactions
For researchers, medicinal chemists, and drug development professionals, the precise control and understanding of reaction mechanisms are paramount. 2-Bromo-N,N-dimethylacetamide (BDMA) is a versatile electrophilic building block, prized for its role in introducing the dimethylacetamide moiety in alkylation reactions and for its application in protein modification and bioconjugation.[1] The reactivity of BDMA, governed by the interplay of its amide functionality and the labile bromine atom, necessitates a thorough kinetic analysis to optimize reaction conditions, maximize yields, and minimize impurities.
This guide provides an in-depth comparison of the reaction kinetics of BDMA with relevant alternatives, supported by experimental protocols and data. We will explore the causality behind experimental design, ensuring that the described methodologies are self-validating and grounded in established scientific principles.
Understanding the Reactivity of this compound
This compound is an α-haloacetamide, a class of compounds known for their utility as alkylating agents. The primary reaction pathway for BDMA is nucleophilic substitution, typically proceeding via an SN2 mechanism. The electrophilic carbon atom alpha to the carbonyl group is attacked by a nucleophile, leading to the displacement of the bromide ion.
The presence of the adjacent amide group significantly influences the reactivity of the α-carbon. While the carbonyl group is electron-withdrawing, which activates the C-Br bond towards nucleophilic attack, the nitrogen lone pair can also participate in resonance, slightly modulating this effect. The dimethyl groups on the nitrogen atom provide steric bulk that can influence the approach of the nucleophile.[1]
A typical SN2 reaction involving BDMA can be visualized as follows:
Caption: Generalized SN2 reaction mechanism of this compound with a nucleophile (Nu⁻).
Comparative Kinetic Analysis: BDMA vs. Alternatives
The choice of an alkylating agent is often dictated by its reactivity, selectivity, cost, and safety profile. To provide a clear comparison, we will consider two common alternatives to BDMA: 2-Chloro-N,N-dimethylacetamide (CDMA) and 2-Iodo-N,N-dimethylacetamide (IDMA). The primary difference between these reagents lies in the halogen leaving group, which significantly impacts the reaction rate.
The leaving group's ability is related to the strength of the carbon-halogen bond and the stability of the resulting halide ion. For SN2 reactions, a better leaving group leads to a faster reaction. The general trend for leaving group ability among halogens is I⁻ > Br⁻ > Cl⁻. This is because the C-I bond is the weakest, and the iodide ion is the most stable in solution due to its large size and polarizability.
| Reagent | Leaving Group | Relative C-X Bond Strength | Relative Leaving Group Ability | Expected Relative Reaction Rate |
| 2-Chloro-N,N-dimethylacetamide (CDMA) | Cl⁻ | Strongest | Poorest | Slowest |
| This compound (BDMA) | Br⁻ | Intermediate | Good | Intermediate |
| 2-Iodo-N,N-dimethylacetamide (IDMA) | I⁻ | Weakest | Best | Fastest |
Note: This table provides a qualitative comparison based on fundamental chemical principles. Actual reaction rates will be highly dependent on the specific nucleophile, solvent, and temperature.
Experimental Protocol: Kinetic Analysis by ¹H NMR Spectroscopy
In-situ reaction monitoring using Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for kinetic analysis as it allows for the direct observation of both reactant consumption and product formation over time without the need for quenching or workup.[2][3]
This protocol outlines the kinetic analysis of the reaction between BDMA and a model nucleophile, such as morpholine, in a suitable deuterated solvent.
Materials and Equipment
-
This compound (BDMA)
-
Morpholine
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
-
Thermostatted NMR probe
-
Standard laboratory glassware and personal protective equipment
Experimental Workflow
Caption: Experimental workflow for kinetic analysis using ¹H NMR spectroscopy.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Accurately weigh a known amount of BDMA and the internal standard into a volumetric flask and dissolve in DMSO-d₆ to create a stock solution of known concentration (e.g., 0.1 M). The internal standard is crucial for accurate quantification as it is chemically inert and its signal remains constant throughout the reaction.
-
Prepare a separate stock solution of the nucleophile (morpholine) in DMSO-d₆ at the desired concentration.
-
-
NMR Spectrometer Setup:
-
Set the temperature of the NMR probe to the desired reaction temperature (e.g., 298 K). Temperature control is critical as rate constants are highly temperature-dependent.[4]
-
-
Initiation of the Reaction and Data Acquisition:
-
Transfer a known volume of the BDMA/internal standard solution into an NMR tube.
-
Acquire a pre-reaction spectrum (t=0) to confirm the initial concentrations and chemical shifts.
-
Inject a known volume of the morpholine stock solution into the NMR tube, mix quickly, and re-insert the tube into the spectrometer.
-
Immediately begin acquiring a time-course series of ¹H NMR spectra. The time interval between spectra should be chosen based on the expected reaction rate to capture the concentration changes accurately.[2] For a moderately fast reaction, an interval of 1-5 minutes might be appropriate.
-
-
Data Processing and Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
For each spectrum, integrate the area of a characteristic proton signal for the reactant (e.g., the -CH₂-Br protons of BDMA), a product signal, and the signal of the internal standard.
-
Calculate the concentration of the reactant at each time point using the following relationship: [Reactant]t = ([Internal Standard] * I_Reactant) / I_Standard where I_Reactant and I_Standard are the integral values of the reactant and standard signals, respectively.
-
Plot the concentration of BDMA versus time. The shape of this curve will indicate the order of the reaction. For a pseudo-first-order condition (if the nucleophile is in large excess), a plot of ln[BDMA] vs. time should yield a straight line with a slope of -k_obs.
-
Safety and Handling Considerations
This compound is classified as an acute toxicant if swallowed.[5] The parent compound, N,N-dimethylacetamide, is a combustible liquid and is suspected of causing reproductive harm.[6][7] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The kinetic analysis of this compound reactions is essential for its effective use in chemical synthesis and drug development. This guide has provided a framework for understanding its reactivity in comparison to other α-haloacetamides. The choice between BDMA and its chloro- or iodo-analogs will depend on the desired reaction rate and the specific requirements of the synthetic route. By employing robust analytical techniques like in-situ NMR spectroscopy, researchers can gain valuable insights into reaction mechanisms, allowing for precise control and optimization of chemical processes.
References
- Title: 17.7: Experimental methods of chemical kinetics Source: Chemistry LibreTexts URL:[Link]
- Title: Reaction Monitoring & Kinetics Source: Chemical Instrumentation Facility - Iowa St
- Title: Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy Source: RSC Publishing URL:[Link]
Sources
- 1. Buy this compound | 5468-77-9 [smolecule.com]
- 2. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC06427C [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. chempoint.com [chempoint.com]
A Senior Application Scientist's Guide to Benchmarking p97/VCP Chemical Probes: A Comparative Analysis of 2-Bromo-n,n-dimethylacetamide and Next-Generation Inhibitors
For fellow researchers, scientists, and drug development professionals, the selection of a chemical probe is a critical decision that dictates the validity and clarity of experimental outcomes. This guide provides an in-depth comparison of the established covalent probe, 2-Bromo-n,n-dimethylacetamide (2-BDMA), against modern chemical probes targeting the ATPase p97, also known as Valosin-Containing Protein (VCP). As an essential and abundant AAA+ ATPase, p97 is a central regulator of protein homeostasis, making it a pivotal target in oncology and neurodegenerative disease research.[1][2][3][4] It functions by extracting ubiquitinated proteins from complexes or cellular structures, preparing them for degradation by the proteasome.[4][5][6]
This document moves beyond a simple catalog of features. Instead, it offers a framework for critical evaluation, grounded in experimental evidence and mechanistic rationale, to empower you to select the optimal tool for your specific research question.
The Central Role of p97/VCP in Cellular Homeostasis
p97/VCP acts as a molecular engine, coupling ATP hydrolysis to mechanical force to regulate a multitude of cellular processes.[6] Its functions are critical for pathways including endoplasmic reticulum-associated degradation (ERAD), clearance of protein aggregates, autophagy, and DNA repair.[2][4][7][8][9][10] Given its integral role, dysregulation of p97 is implicated in various diseases, and its inhibition has become a significant therapeutic strategy.[1][2][11] Therefore, the quality of chemical probes used to interrogate p97 function is of paramount importance.
Caption: Role of p97/VCP at the crossroads of protein degradation pathways.
The Probes: A Comparative Overview
A robust chemical probe must exhibit potency, selectivity, and a well-defined mechanism of action. Here, we compare 2-BDMA with two leading next-generation probes, NMS-873 and CB-5083, which represent different inhibitory modalities.
| Parameter | This compound (2-BDMA) | NMS-873 | CB-5083 |
| Mechanism | Covalent, Irreversible | Allosteric, Non-competitive | ATP-competitive, Reversible |
| Binding Site | Cysteine residues in catalytic domain | Allosteric pocket at D2 domain interface[12][13] | D2 domain ATP-binding pocket[14] |
| Reported IC50 | Micromolar range | ~30 nM[15] | ~11 nM[15] |
| Key Advantage | Useful for activity-based protein profiling | High selectivity; distinct mechanism | Potent; orally bioavailable; clinically tested[16][17] |
| Known Limitation | Lower potency, potential for off-target reactivity | Mitochondrial off-target effects reported[18] | Off-target effects on PDE6 caused vision-related adverse events in clinical trials[14][19] |
Deep Dive: Experimental Benchmarking Strategy
To objectively compare these probes, a multi-faceted experimental approach is required. The following sections outline key assays and provide the rationale behind their inclusion in a comprehensive benchmarking workflow.
Caption: A logical workflow for comprehensive chemical probe benchmarking.
Part 1: Biochemical Potency and Mechanism
p97 ATPase Activity Assay
Expertise & Experience: The foundational experiment is to determine the concentration at which a probe inhibits 50% of the enzyme's activity (IC50). A luminescence-based assay that measures the depletion of ATP is highly sensitive and amenable to high-throughput formats.[20] This assay provides the first quantitative measure of a probe's potency.
Protocol: Luminescence-Based p97 ATPase Assay
-
Reagents: Purified recombinant human p97/VCP protein, assay buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Triton X-100), ATP, test compounds (serially diluted), and a commercial ATP detection reagent (e.g., Kinase-Glo®).[21][22]
-
Procedure: a. In a 96-well or 384-well white plate, add 10 µL of purified p97 enzyme to the assay buffer.[20] b. Add 10 µL of the test compound at various concentrations (or DMSO as a vehicle control). c. Incubate for 60 minutes at room temperature to allow for compound binding.[20] d. Initiate the reaction by adding 10 µL of ATP (final concentration typically 0.1-0.5 mM). e. Incubate for 60 minutes at room temperature.[20] f. Add the ATP detection reagent according to the manufacturer's instructions. g. Measure luminescence on a plate reader. The signal is inversely proportional to p97 ATPase activity.
-
Trustworthiness: Data should be plotted as percent inhibition versus log[inhibitor], and the IC50 value is determined using a non-linear regression fit. Including a known potent inhibitor like CB-5083 as a positive control validates the assay's performance.
Part 2: Target Engagement and Cellular Activity
Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: Moving from a purified system to a cellular environment is essential. A biochemical IC50 does not guarantee that a probe can enter a cell and bind to its target. CETSA is a powerful biophysical method that directly measures target engagement in intact cells.[23][24][25] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[25][26]
Protocol: Western Blot-Based CETSA
-
Cell Treatment: a. Culture cells (e.g., HCT116) to ~80% confluency. b. Treat cells with the desired concentration of the chemical probe or vehicle (DMSO) for 1-2 hours.
-
Heat Shock: a. Harvest and resuspend cells in a protein-free buffer (e.g., PBS with protease inhibitors). b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes at a range of temperatures (e.g., 45°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[23]
-
Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles. b. Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 min).[26] c. Collect the supernatant and determine the protein concentration.
-
Detection: a. Analyze equal amounts of soluble protein by SDS-PAGE and Western blot using a specific antibody against p97/VCP.
-
Trustworthiness: A successful experiment will show a rightward shift in the melting curve for the probe-treated samples compared to the vehicle control, providing direct evidence of target engagement.[27]
Western Blot for Downstream Biomarkers
Expertise & Experience: A good probe should elicit a predictable biological response downstream of target inhibition. For p97, inhibition disrupts the ubiquitin-proteasome system, leading to the accumulation of poly-ubiquitinated proteins.[17][28] This serves as a robust pharmacodynamic biomarker.
Protocol: Analysis of Poly-ubiquitin Accumulation
-
Cell Treatment: Treat cells with a dose range of each probe for a set time (e.g., 4-6 hours).
-
Lysis: Lyse cells in RIPA buffer with protease and deubiquitinase inhibitors (e.g., PR-619).
-
Western Blot: a. Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane. b. Probe with an antibody that recognizes poly-ubiquitin chains (e.g., FK2 clone). c. Re-probe with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Trustworthiness: A dose-dependent increase in the high-molecular-weight smear of poly-ubiquitinated proteins confirms the probe is functionally inhibiting the p97 pathway in cells.[29]
Part 3: Selectivity and Off-Target Profiling
Chemoproteomics for Covalent Probes
Expertise & Experience: For covalent probes like 2-BDMA, assessing proteome-wide selectivity is non-negotiable. Unintended reactions with other cellular proteins can lead to misleading results and toxicity. Mass spectrometry-based chemoproteomic methods are the gold standard for identifying the direct targets of covalent inhibitors in a complex biological system.[30][31][32][33]
Authoritative Grounding: The core principle of competitive chemoproteomics involves treating a proteome with the inhibitor of interest (e.g., 2-BDMA) and then with a broad-spectrum, "probe-able" covalent probe (often alkyne-functionalized) that targets the same class of residues (e.g., cysteines).[33] Proteins that are modified by 2-BDMA will be unavailable to react with the reporter probe. Quantitative mass spectrometry then reveals which proteins were "protected," thus identifying them as targets.[34]
Protocol: Competitive Chemoproteomics (Conceptual Workflow)
-
Treatment: Treat intact cells or cell lysates with either vehicle (DMSO) or a saturating concentration of 2-BDMA.
-
Probe Labeling: Add a cysteine-reactive probe containing a bio-orthogonal handle (e.g., an alkyne).
-
Click Chemistry: Lyse the cells (if treated intact) and perform a click reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne handle.
-
Enrichment: Use streptavidin beads to enrich the biotin-tagged proteins.
-
Mass Spectrometry: Digest the enriched proteins and analyze them by quantitative LC-MS/MS.
-
Trustworthiness: True targets of 2-BDMA will show a significant reduction in signal in the 2-BDMA-treated sample compared to the DMSO control. This provides a proteome-wide map of the probe's selectivity.[30][32]
Conclusion and Recommendations
The choice of a chemical probe is a balance of strengths and weaknesses.
-
This compound (2-BDMA) remains a useful, albeit less potent, tool for specific applications like activity-based protein profiling where its covalent nature is an advantage. However, its potential for off-target reactivity necessitates rigorous selectivity profiling.
-
NMS-873 offers a unique allosteric mechanism and high selectivity for p97, making it an excellent tool for dissecting the specific consequences of inhibiting p97's conformational changes.[12][18][35] Researchers should be mindful of its reported mitochondrial effects, especially in experiments sensitive to metabolic perturbations.[18]
-
CB-5083 is a highly potent, ATP-competitive inhibitor that has been validated in pre-clinical and clinical settings.[1][16][28][29] Its primary drawback is a known clinical off-target liability (PDE6), which may be irrelevant for many in vitro studies but crucial to consider for in vivo models involving vision.[19]
Ultimately, the best practice is to use multiple, mechanistically distinct probes to validate a biological finding. If both an allosteric inhibitor like NMS-873 and an ATP-competitive inhibitor like CB-5083 produce the same phenotype, the confidence that the effect is due to on-target p97 inhibition increases dramatically. This guide provides the experimental framework to make that informed, critical selection for your next breakthrough discovery.
References
- Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews (RSC Publishing).
- Chemoproteomic methods for covalent drug discovery. ResearchGate.
- NMS-873 Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation. NIH.
- p97/VCP at the intersection of the autophagy and the ubiquitin proteasome system. PMC.
- Mechanistic insight into substrate processing and allosteric inhibition of human p97. bioRxiv.
- p97/VCP at the intersection of the autophagy and the ubiquitin proteasome system. CORE.
- A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. NIH.
- Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. PubMed Central.
- Inhibitors of the ATPase p97/VCP: From basic research to clinical applications. PubMed.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Chemoproteomic methods for covalent drug discovery. PMC - PubMed Central.
- p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme's ATPase activity. PMC - NIH.
- A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society.
- Pre-Clinical Activity of the Novel, First-in-Class p97 Inhibitor, CB-5083, in Multiple Myeloma. Blood Journal.
- The function of p97/valosin-containing protein (VCP) and small VCP-interacting protein (SVIP) in invasion and migration of pancreatic cancer cells. PMC - PubMed Central.
- Mechanistic insight into substrate processing and allosteric inhibition of human p97. PubMed.
- VCP/p97 is essential for maturation of ubiquitin-containing autophagosomes and this function is impaired by mutations that cause IBMPFD. NIH.
- Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083). Journal of Medicinal Chemistry - ACS Publications.
- The VCP/p97 system at a glance. Journal of Cell Science.
- Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors. PMC - NIH.
- A p97/Valosin-Containing Protein Inhibitor Drug CB-5083 Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6. PubMed.
- Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. PerkinElmer.
- Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics. PubMed.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- p97 Inhibitor Review. Selleck Chemicals.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors. Frontiers.
- A Validated HTS p97 Inhibitor Screening Assay. BellBrook Labs.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
- Discovery of a new class of valosine containing protein (VCP/P97) inhibitors for the treatment of colorectal cancer. PubMed.
- Pharmacodynamics of first-in-class p97 inhibitors that disrupt protein homeostasis in cancer. Journal of Clinical Oncology.
- Definition of p97 inhibitor CB-5083. NCI Drug Dictionary - National Cancer Institute.
- A targeted covalent inhibitor of p97 with proteome-wide selectivity. PMC - NIH.
- Measurement of ATPase Activity of Valosin-containing Protein/p97. PMC - NIH.
- A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells. PMC - PubMed Central.
- Probe Report for P97/cdc48 Inhibitors. NCBI.
- Development of functional assays for p97/VCP inhibition. ResearchGate.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Bromo-n,n-dimethylacetamide
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are endeavors marked by precision and care. This same meticulous approach is paramount when handling the disposal of chemical reagents, particularly those with reactive and potentially hazardous properties. This guide provides an in-depth, procedural overview of the proper disposal of 2-Bromo-n,n-dimethylacetamide (CAS 5468-77-9), ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as Acutely Toxic, Category 4 (Oral)[1]. As a halogenated organic compound, it also falls under waste streams that require special handling due to their potential environmental impact and the production of hazardous byproducts upon improper treatment[2].
The primary hazards to consider are:
-
Toxicity: Harmful if swallowed[1].
-
Irritation: As with many alpha-halo amides, it should be considered a potential irritant to the skin, eyes, and respiratory tract.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require specific disposal methods to prevent contamination[2].
Due to these hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
A rigorous adherence to safety protocols begins with the correct selection and use of PPE. The following should be considered mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for any signs of degradation or perforation before use. | To prevent dermal absorption and skin irritation. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended for larger quantities. | To protect against accidental splashes which could cause serious eye irritation. |
| Body Protection | A standard laboratory coat. Additional chemical-resistant aprons may be necessary for larger-scale operations. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not typically required for small-scale handling within a fume hood. | A properly functioning chemical fume hood provides adequate respiratory protection from vapors. |
Disposal Decision Workflow
The appropriate disposal method for this compound is contingent on the quantity and nature of the waste. The following workflow provides a logical decision-making process for its safe disposal.
Caption: Decision workflow for the proper disposal of this compound.
Primary Disposal Protocol: Licensed Hazardous Waste Contractor
For bulk quantities of this compound, unused or expired reagents, and heavily contaminated materials (e.g., reaction vessels with significant residue), the only acceptable method of disposal is through a licensed hazardous waste contractor. This ensures the material is transported and disposed of in compliance with all local, state, and federal regulations, typically via high-temperature incineration[3][4].
Step-by-Step Procedure:
-
Segregation and Collection:
-
Collect all waste this compound in a designated, leak-proof, and chemically compatible container.
-
This container must be clearly labeled as "Hazardous Waste: Halogenated Organic Compound" and should specifically list "this compound" as a constituent[2].
-
Crucially, do not mix halogenated waste with non-halogenated waste streams. This can significantly increase disposal costs and complicate the disposal process[5].
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.
-
Provide a complete and accurate description of the waste, including the chemical name and quantity.
-
Secondary Disposal Protocol: Chemical Neutralization for Small Quantities
For minor spills or trace amounts of this compound in aqueous solutions, a chemical neutralization step via base-catalyzed hydrolysis can be employed to degrade the compound into less harmful substances before collection as halogenated waste. Amides, while generally stable, can be hydrolyzed under basic conditions with heating. The alpha-bromo substituent can also be susceptible to nucleophilic substitution by hydroxide.
Causality of the Protocol: This procedure utilizes a strong base (sodium hydroxide) at an elevated temperature to promote the hydrolysis of the amide bond and the displacement of the bromide ion. This breaks down the molecule into sodium bromide, dimethylamine, and sodium glycolate (from hydrolysis of the bromoacetic acid intermediate), which are then collected for final disposal.
Step-by-Step Methodology:
-
Preparation (to be performed in a chemical fume hood):
-
Prepare a 1 M solution of sodium hydroxide (NaOH) in water.
-
For solid this compound waste, dissolve it in a minimal amount of a water-miscible organic solvent like ethanol or isopropanol. For aqueous waste, proceed to the next step.
-
-
Neutralization Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the this compound solution.
-
Slowly and with constant stirring, add an excess of the 1 M NaOH solution (approximately 10 equivalents relative to the amount of this compound).
-
Gently heat the mixture to reflux (approximately 100°C) for a minimum of 2 hours. This will facilitate the complete hydrolysis of the amide.
-
-
Cooling and pH Verification:
-
After the reflux period, allow the solution to cool to room temperature.
-
Using a pH meter or pH paper, check the pH of the solution to ensure it remains basic (pH > 12), indicating an excess of NaOH.
-
-
Waste Collection:
-
IMPORTANT: The neutralized solution is still considered hazardous chemical waste and must not be disposed of down the drain.
-
Transfer the cooled, neutralized solution to a designated "Halogenated Organic Waste" container.
-
Ensure the container is properly labeled with all chemical constituents, including the degradation products (sodium bromide, dimethylamine, sodium glycolate) and any solvent used.
-
-
Final Disposal:
-
Arrange for the disposal of the halogenated waste container through your institution's EHS department or a licensed hazardous waste contractor.
-
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.
For Small Spills (Solid or Liquid):
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If not already working in a fume hood, ensure it is turned on.
-
Don PPE: Wear the appropriate personal protective equipment as outlined above.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. For solid spills, gently cover the material to prevent dust generation.
-
Collection: Carefully sweep or scoop the absorbed or solid material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.
-
Labeling and Disposal: Seal and label the waste container and arrange for its disposal through your institution's hazardous waste program.
By adhering to these detailed procedures, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Temple University Environmental Health and Radiation Safety. (2021). Halogenated Solvents in Laboratories.
- ResearchGate. (2013). How can one selectively reduce a 2-bromo-N, N-dimethylacetamide?.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- DC Fine Chemicals. (2024). N,N-Dimethylacetamide dimethylacetal Safety Data Sheet.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- International Atomic Energy Agency. (1981). Management of Alpha-Contaminated Wastes.
- Organic Syntheses. (2023). α-Oxamination of Amides via Electrophilic Activation.
- Oakwood Chemical. (n.d.). This compound.
- University of Wisconsin-La Crosse. (n.d.). Appendix A: Disposal Procedures by Chemical.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 225544.
- University of Waterloo. (2015). N,N-Dimethylacetamide Safety Data Sheet.
- U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
- University of Alabama. (n.d.). Guidelines and Procedures for Decommissioning of a Laboratory.
- Google Patents. (1976). Process for the purification of N,N-dimethylacetamide.
- Google Patents. (2016). Method for recovering N,N-dimethyl acetamide from waste liquid generated in cefuroxime acid production through extraction.
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Mastering the Safe Handling of 2-Bromo-n,n-dimethylacetamide: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the mastery of chemical handling protocols is not merely a matter of compliance but a cornerstone of scientific integrity and innovation. 2-Bromo-n,n-dimethylacetamide, a versatile reagent in organic synthesis, demands a protocol founded on a deep understanding of its chemical properties and potential hazards. This guide provides a comprehensive, experience-driven framework for its safe handling, from initial risk assessment to final disposal, ensuring the protection of both personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as a substance that is harmful if swallowed[1]. While specific toxicological data for this compound is limited, the precautionary principle dictates that we also consider the hazards of structurally similar compounds, such as N,N-dimethylacetamide, which is known to be harmful in contact with skin or if inhaled, cause serious eye irritation, and may damage fertility or the unborn child[2][3]. Therefore, a rigorous risk assessment is the essential first step before any handling of this chemical.
Key Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed[1].
-
Skin and Eye Irritation: May cause skin irritation and serious eye damage[4][5].
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation[6][7].
-
Reproductive Toxicity: Similar compounds are suspected of damaging fertility or the unborn child[2][3].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure and the potential for exposure. The following table summarizes the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical safety goggles[4][6]. | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber)[8]. Inspect gloves for leaks before use[8]. | Laboratory coat[8]. | Work within a certified chemical fume hood to avoid inhalation of dust or vapors[9][10]. |
| Performing reactions and work-up | Chemical safety goggles and a face shield where splashing is possible[10]. | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber)[8]. For prolonged contact, consider gloves with a higher protection class[6]. | Chemical-resistant apron over a laboratory coat[6]. | All operations should be conducted in a chemical fume hood[9][10]. |
| Handling spills | Chemical safety goggles and a face shield[10]. | Heavy-duty chemical-resistant gloves[8]. | Chemical-resistant suit or overalls[6]. | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors may be necessary if exposure limits are exceeded or if ventilation is inadequate[4][9]. |
Workflow for Safe Handling: A Step-by-Step Procedural Guide
Adherence to a systematic workflow is critical for minimizing risk. The following diagram illustrates the key stages of handling this compound, from preparation to disposal.
Caption: A logical workflow for handling this compound.
Operational and Disposal Plans: Ensuring a Safe Conclusion
Handling Procedures:
-
Ventilation is Paramount: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[4][9].
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing[4]. Wear the appropriate PPE as outlined in the table above.
-
Minimize Dust Generation: When handling the solid form, minimize the generation of dust[4].
-
Hygroscopic Nature: Be aware that similar compounds can be hygroscopic, so store in a tightly closed container in a dry place[9].
-
After Handling: Wash hands and any exposed skin thoroughly after handling[5].
Disposal Plan:
-
Waste Segregation: All waste containing this compound, including contaminated consumables, must be treated as hazardous waste. Do not dispose of it down the drain[10].
-
Containerization: Collect waste in a designated, properly labeled, and sealed container[10]. The container must be compatible with the chemical.
-
Institutional Guidelines: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[10]. Follow all local, state, and federal regulations for hazardous waste disposal[2].
Emergency Procedures: Preparedness is Key
Spill Response:
-
Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure adequate ventilation[4]. Remove all sources of ignition[8][9].
-
Don Appropriate PPE: Before attempting to clean up a spill, don the appropriate PPE, including respiratory protection if necessary[4][9].
-
Containment: For liquid spills, use an inert absorbent material like sand or earth to contain the spill[3][8]. For solid spills, carefully sweep up the material, avoiding dust generation[4][10].
-
Collection and Disposal: Place the contained waste into a suitable, labeled container for disposal as hazardous waste[4][9][10].
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water[10].
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][5].
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention[5].
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[4][5]. Do not use mouth-to-mouth resuscitation[4].
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious and alert. Seek immediate medical attention[4].
By integrating these protocols into your laboratory's standard operating procedures, you can confidently and safely utilize this compound in your critical research and development endeavors.
References
- Material Safety Data Sheet - 2-Bromoacetamide, 98%. Cole-Parmer. URL
- This compound. Sigma-Aldrich. URL
- SAFETY D
- SAFETY D
- N,N-Dimethylacetamide. Santa Cruz Biotechnology. URL
- 2 - SAFETY D
- Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-2-CYANO-N,N-DIMETHYLACETAMIDE. ChemicalBook. URL
- Health risks of N,N-dimethylacetamide (DMAC) in humans.
- N,N-Dimethylacetamide-d9: A Technical Guide to Safe Handling and Precautions. Benchchem. URL
- Safety Data Sheet: N,N-dimethylacetamide. Chemos GmbH & Co.KG. URL
- N,N-Dimethylacetamide - SAFETY D
- Safety D
- Common Name: DIMETHYL ACETAMIDE HAZARD SUMMARY. NJ.gov. URL
- SAFETY DATA SHEET N,N-Dimethylacetamide. ChemPoint.com. URL
- Safe Disposal of N-Bromoacetamide: A Comprehensive Guide. Benchchem. URL
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
